2-Methyl-1-(p-tolyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h3-6,11,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNYCSJSYBABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285634 | |
| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35947-11-6 | |
| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35947-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(p-tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(p-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-1-(p-tolyl)piperazine chemical properties
An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)piperazine: Properties, Synthesis, and Analytical Characterization
Foreword
As a Senior Application Scientist, my focus extends beyond mere data provision. This guide is crafted to offer a holistic understanding of this compound, a molecule of significant interest within the broader class of arylpiperazines. The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This document delves into the essential chemical properties, presents a robust synthetic protocol, outlines analytical characterization methodologies, and discusses the pharmacological context of this specific derivative. The intention is to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource, explaining not just the 'what' but the critical 'why' behind the experimental choices and expected outcomes.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted piperazine derivative characterized by a methyl group on the second position of the piperazine ring and a p-tolyl (4-methylphenyl) group attached to one of the nitrogen atoms. This substitution pattern creates a chiral center at the C2 position of the piperazine ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 35947-11-6 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 107 - 111 °C | [3] |
| Boiling Point | 146 - 148 °C (at 760 mmHg) | [3] |
| Solubility | Soluble in methanol.[4][5] Piperazine core suggests potential water solubility.[6] | |
| pH | ~12 (for a 15% aqueous solution) | [3] |
| pKa | Not explicitly reported. The parent 2-methylpiperazine has pKa values of 5.62 and 9.60, indicating a basic nature.[7] | |
| Flash Point | 65 °C | [3] |
Synthesis and Chemical Reactivity
The synthesis of N-arylpiperazines is a well-established field in organic chemistry. A highly reliable and versatile method for forging the crucial aryl-nitrogen bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is favored for its high functional group tolerance and excellent yields.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The most logical and industrially scalable approach to synthesize this compound is the coupling of 2-methylpiperazine with a suitable p-tolyl halide, such as 4-bromotoluene. The choice of a palladium catalyst and a phosphine ligand is critical for an efficient reaction, as is the selection of a suitable base to facilitate the catalytic cycle.
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. 1-(2-Methylphenyl)piperazine | 39512-51-1 [amp.chemicalbook.com]
- 5. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price [hzoceanchemical.com]
An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)piperazine (CAS Number: 35947-11-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-(p-tolyl)piperazine, a substituted arylpiperazine of significant interest in medicinal chemistry. The piperazine moiety is a prevalent scaffold in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and serve as a versatile anchor for pharmacophoric groups.[1] This document delineates the chemical and physical properties of this compound, a plausible synthetic route, and methods for its analytical characterization. Furthermore, it explores its predicted pharmacological profile, drawing insights from the well-established activities of related arylpiperazines, and discusses its likely metabolic pathways and essential safety considerations. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.
Chemical and Physical Properties
This compound is a chiral molecule featuring a piperazine ring substituted with a methyl group at the 2-position and a p-tolyl group at the 1-position. The presence of these substituents is expected to significantly influence its conformational flexibility, basicity, and interactions with biological targets compared to its parent compound, 1-(p-tolyl)piperazine.
Structure and Identification
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 35947-11-6 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | [2] |
| Synonyms | 2-Methyl-1-p-tolylpiperazine, (+/-)-3-methyl-4-(4-methylphenyl)piperazine | [2] |
| Computed XLogP3 | 2.2 | [2] |
| Topological Polar Surface Area | 15.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through the N-arylation of 2-methylpiperazine with a suitable p-tolyl electrophile. A common and effective method for this transformation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine ligand to couple an amine with an aryl halide.[3] This approach is widely applicable to the synthesis of various N-arylpiperazines.[4]
Figure 2: Synthetic workflow for this compound.
Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure based on established methods for similar compounds and has not been optimized for this specific synthesis.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-methylpiperazine (1.0 eq.), 4-bromotoluene (1.0 eq.), Pd₂(dba)₃ (0.01-0.05 eq.), Xantphos (0.02-0.10 eq.), and NaOtBu (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the range of δ 6.8-7.2 ppm), the methyl group on the tolyl ring (a singlet around δ 2.3 ppm), the protons of the piperazine ring (a complex series of multiplets between δ 2.5-3.5 ppm), and the methyl group on the piperazine ring (a doublet around δ 1.1 ppm).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons of the p-tolyl group, the aliphatic carbons of the piperazine ring, and the two methyl carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the methyl and tolyl substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the amine functionalities.
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable methods for assessing the purity of this compound.
Table 2: Representative Chromatographic Conditions
| Method | Column | Mobile Phase/Carrier Gas | Detection |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |
| HPLC | C18 reverse-phase column | Acetonitrile/Water with 0.1% TFA (gradient) | UV at 254 nm |
Pharmacological Profile (Predicted)
Arylpiperazine derivatives are well-known for their activity at various G-protein coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine (D) receptors.[5][6] This makes this compound a compound of interest for its potential as a CNS-active agent.
Mechanism of Action (Hypothesized)
Based on the pharmacology of structurally similar arylpiperazines, this compound is hypothesized to act as a ligand for serotonin and/or dopamine receptors. The specific affinity and functional activity (agonist, antagonist, or partial agonist) at different receptor subtypes would determine its overall pharmacological effect. For instance, many arylpiperazines exhibit high affinity for 5-HT₁A and 5-HT₂A receptors, as well as D₂ receptors.[5][7][8]
Figure 3: Hypothesized mechanism of action and potential therapeutic applications.
Structure-Activity Relationships (SAR)
The substitution pattern on the aryl ring and the piperazine nucleus plays a critical role in determining the receptor binding profile. The p-tolyl group in the target molecule is an electron-donating group, which can influence the electronic properties of the arylpiperazine core and its interaction with the receptor binding pocket. The methyl group at the 2-position of the piperazine ring introduces a chiral center and steric bulk, which can affect receptor affinity and selectivity.[9]
Metabolism and Pharmacokinetics (Predicted)
The metabolic fate of arylpiperazine derivatives is generally well-characterized and primarily involves oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[10]
Metabolic Pathways
The predicted major metabolic pathways for this compound include:
-
Aromatic Hydroxylation: Hydroxylation of the p-tolyl ring, likely mediated by CYP2D6.
-
N-Dealkylation: Cleavage of the bond between the piperazine ring and the p-tolyl group, although this is generally a less common pathway for N-arylpiperazines compared to N-alkylpiperazines.
-
Oxidation of the Piperazine Ring: Oxidation at the carbon atoms of the piperazine ring.
The resulting metabolites are typically more polar and are subsequently conjugated (e.g., with glucuronic acid) to facilitate their excretion.
Safety and Handling
Hazard Identification
Based on aggregated GHS data, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Conclusion
This compound represents a valuable scaffold for the development of novel CNS-active agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and analytical considerations. The predicted pharmacological profile, based on the extensive knowledge of the arylpiperazine class, suggests potential interactions with serotonergic and dopaminergic systems, warranting further investigation into its therapeutic potential. Researchers working with this compound should adhere to the safety guidelines outlined to ensure safe handling and experimentation.
References
-
Piemontese, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]
- Google Patents. (2011). Process for making n-(diphenylmethyl)piperazines. US7989623B2.
- LEK Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. EP2894154A1.
-
Loba Chemie Pvt. Ltd. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98290, this compound. Retrieved from [Link]
- H. Lundbeck A/S. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. EP3414231B1.
- Carlo Erba Reagenti S.p.A. (1971). Derivatives of n-methylpiperazine. US3580914A.
-
Caccia, C., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(22), 5499. Available at: [Link]
- Google Patents. (2008). Synthesis method of N-methylpiperazine. CN101239957A.
- E. I. du Pont de Nemours & Company. (1957). Synthesis of piperazine. US2809196A.
- Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(5), 867-870.
- Vilar, S., et al. (2006). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Journal of Medicinal Chemistry, 49(4), 1474-1484.
- Bonifazi, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7249-7262.
-
Caccia, C., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(22), 5499. Available at: [Link]
- Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(6), 547-558.
- Google Patents. (2010). Piperidine and piperazine derivatives as autotaxin inhibitors. WO2010115491A2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
2-Methyl-1-(p-tolyl)piperazine structure and synthesis
An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)piperazine: Structure, Synthesis, and Characterization
Introduction
The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting conditions from central nervous system disorders to oncology.[1][2][3] Its prevalence is due to the unique physicochemical properties it imparts, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial receptor interactions. This compound is a representative member of this class, combining the N-aryl piperazine core with specific methyl substitutions that can fine-tune its steric and electronic properties.
This guide serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the structure of this compound and a comprehensive, field-proven methodology for its synthesis. The focus is placed on not just the procedural steps but the underlying chemical principles and the rationale behind the selection of reagents and conditions, ensuring a reproducible and scalable approach.
Molecular Structure and Physicochemical Properties
The fundamental identity of a molecule is defined by its structure and associated properties. This compound is an asymmetric molecule featuring a piperazine ring substituted at the 1-position with a p-tolyl (4-methylphenyl) group and at the 2-position with a methyl group.
IUPAC Name: 2-methyl-1-(4-methylphenyl)piperazine[4] Synonyms: this compound[4] CAS Number: 35947-11-6[4]
The introduction of a methyl group at the C2 position of the piperazine ring creates a stereocenter. Therefore, the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless an asymmetric synthesis is employed.[5]
Computed Physicochemical Data
The following table summarizes key computed properties for this compound, which are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [4] |
| Molecular Weight | 190.28 g/mol | [4] |
| XLogP3 | 2.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 190.146998583 Da | [4] |
Strategic Synthesis: The Buchwald-Hartwig Amination
The primary challenge in synthesizing this compound is the formation of the carbon-nitrogen (C-N) bond between the electron-rich p-tolyl ring and the secondary amine of the piperazine core. While traditional methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope.[1]
The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this transformation, offering high efficiency, broad substrate compatibility, and mild reaction conditions.[2][6] This cross-coupling reaction has revolutionized C-N bond formation and is a dominant tool in the synthesis of pharmaceuticals.[1][3]
Rationale for Method Selection
The choice of the Buchwald-Hartwig amination is dictated by its proven reliability and versatility. The core of its success lies in the judicious selection of a palladium catalyst and a specialized phosphine ligand.
-
Expertise in Ligand Selection: The ligand is not merely a spectator; it is crucial for the catalytic cycle's efficiency. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are essential. They accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond, while simultaneously preventing β-hydride elimination and promoting the stability of the active catalytic species.[6]
-
Role of the Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃), is required. Its primary function is to deprotonate the N-H of the 2-methylpiperazine, generating the corresponding amide nucleophile in situ, which is significantly more reactive towards the palladium center.[6]
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a self-validating step to prevent catalyst deactivation and ensure reproducibility.
Synthetic Workflow Diagram
The following diagram illustrates the key components and flow of the Buchwald-Hartwig synthesis of this compound.
Caption: Workflow for the Buchwald-Hartwig synthesis.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Materials and Reagents
-
2-Methylpiperazine (≥99%)[7]
-
4-Bromotoluene (99%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (98%)
-
Sodium tert-butoxide (NaO-t-Bu) (≥98%)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 equiv), 2-methylpiperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), XantPhos (0.02 equiv), and Pd₂(dba)₃ (0.01 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the Schlenk tube. The final concentration should be approximately 0.1-0.2 M with respect to the 4-bromotoluene.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% EtOAc) is typically effective for eluting the product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil. Dry under high vacuum to remove residual solvent.
Structural Verification and Characterization
To validate the successful synthesis and purity of the final compound, a suite of analytical techniques is employed. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the different proton environments. Expected peaks include:
-
A singlet for the tolyl methyl group (~2.3 ppm).
-
Aromatic protons of the tolyl ring appearing as two doublets (~6.8-7.2 ppm).
-
A complex set of multiplets for the seven piperazine ring protons.
-
A doublet for the methyl group on the piperazine ring.
-
A broad singlet for the N-H proton of the secondary amine.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework. Key signals include:
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 191.15.
Safety and Handling
-
This compound: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precursors and Reagents: Palladium catalysts and phosphine ligands should be handled in a fume hood as they can be toxic and air-sensitive. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene is a flammable and volatile solvent.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
References
- BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Reilly, S. W., & Mach, R. H. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
- ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines.
- BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Chem-Impex. 2-Methylpiperazine.
- Career Henan Chemical Co. (2025). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential.
- Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
- Sigma-Aldrich. 2-Methylpiperazine 95 109-07-9.
- PubChem. 1-(p-Tolyl)piperazine. National Center for Biotechnology Information.
- Almansa, C., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- ResearchGate. (PDF) Piperazine: the molecule of diverse pharmacological importance.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(p-tolyl)piperazine
A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide presents a comprehensive framework for elucidating the mechanism of action of 2-Methyl-1-(p-tolyl)piperazine, a compound for which no definitive pharmacological data currently exists in the public domain. Based on a thorough analysis of its structural analogs, particularly the well-characterized class of 1-arylpiperazines, we postulate that its primary biological activity lies within the modulation of central monoaminergic systems. This document outlines the putative molecular targets, details the requisite experimental protocols for mechanism validation, and provides a logical workflow for characterizing its neuropharmacological profile. The methodologies described herein are designed to be self-validating, ensuring scientific rigor in the investigation of this novel chemical entity.
Introduction: The Arylpiperazine Scaffold and its Privileged Role in Neuropharmacology
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] Structurally, this compound belongs to the 1-arylpiperazine class. This chemical family has a rich history of interacting with aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[1] Prominent examples include antipsychotics, antidepressants, and anxiolytics that owe their therapeutic effects to the modulation of dopamine and serotonin receptors.[2]
Given the structural similarities to compounds like 1-phenylpiperazine, which acts as a monoamine releasing agent[3], and various substituted phenylpiperazines known to be serotonin (5-HT) receptor agonists[4], it is highly probable that this compound engages with similar molecular targets. The presence of a methyl group on the piperazine ring and a tolyl group on the phenyl ring will undoubtedly influence its binding affinity, selectivity, and functional activity at these targets. This guide provides a systematic approach to unraveling these specific interactions.
Postulated Mechanism of Action: A Focus on Monoaminergic Systems
Based on the structure-activity relationships (SAR) of analogous 1-arylpiperazines, we hypothesize that this compound primarily functions as a modulator of monoamine neurotransmission. Its principal targets are likely to be found among the dopamine and serotonin receptor subtypes, with a potential for secondary effects on monoamine transporters.
Primary Putative Targets: Serotonin and Dopamine Receptors
The arylpiperazine moiety is a well-established pharmacophore for a range of serotonin and dopamine receptors.[2] The specific substitution pattern of this compound suggests potential interactions with the following receptor families:
-
Serotonin (5-HT) Receptors: Arylpiperazines frequently exhibit high affinity for 5-HT1A and 5-HT2A receptors.[2][5] Depending on the precise conformational binding, the compound could act as an agonist, partial agonist, or antagonist at these sites.
-
Dopamine (D) Receptors: The dopamine D2 receptor is a common target for arylpiperazine-containing drugs.[1][6] The interaction with the D2 receptor is a critical determinant of antipsychotic or extrapyramidal side effects.
Secondary Putative Targets: Monoamine Transporters
Phenylpiperazine and its analogs have been shown to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), often inhibiting neurotransmitter reuptake or even promoting their release.[7][8] Therefore, it is plausible that this compound could modulate synaptic concentrations of these neurotransmitters through direct action on their respective transporters.
Experimental Validation of the Proposed Mechanism of Action
A multi-tiered experimental approach is essential to rigorously test the hypothesized mechanism of action. This involves a progression from initial binding studies to functional cellular assays and culminating in in vivo characterization.
Tier 1: Target Engagement and Binding Affinity Profiling
The initial step is to determine if and with what affinity this compound binds to its putative molecular targets. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Receptor Membranes:
-
Transfect HEK293 cells or other suitable cell lines with the human cDNA for the receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, DAT, SERT, NET).
-
Culture the cells to a high density and harvest.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine a fixed concentration of a specific radioligand for the receptor of interest with varying concentrations of the unlabeled test compound (this compound).
-
Add the prepared receptor membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Proposed Panel of Primary Radioligand Binding Assays
| Target | Radioligand | Cell Line |
| Serotonin Receptors | ||
| 5-HT1A | [³H]8-OH-DPAT | HEK293 |
| 5-HT2A | [³H]Ketanserin | CHO-K1 |
| 5-HT2C | [³H]Mesulergine | HEK293 |
| Dopamine Receptors | ||
| D1 | [³H]SCH 23390 | CHO-K1 |
| D2 | [³H]Spiperone | HEK293 |
| D3 | [³H]7-OH-DPAT | CHO-K1 |
| Monoamine Transporters | ||
| SERT | [³H]Citalopram | HEK293 |
| DAT | [³H]WIN 35,428 | HEK293 |
| NET | [³H]Nisoxetine | HEK293 |
Diagram 1: Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using radioligand binding assays.
Tier 2: Functional Activity Characterization
Once binding to a specific receptor is confirmed, it is crucial to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or inverse agonist. This can be achieved through various second messenger assays.
Experimental Protocol: Gq-Coupled Receptor Activation (Calcium Flux Assay)
For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium.
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Measurement of Calcium Mobilization:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Inject this compound at various concentrations and record the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Experimental Protocol: Gi/o- and Gs-Coupled Receptor Activation (cAMP Assay)
For Gi/o-coupled receptors (e.g., 5-HT1A, D2) and Gs-coupled receptors, functional activity can be assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Treatment:
-
Plate cells expressing the receptor of interest.
-
For Gi/o-coupled receptors, stimulate adenylyl cyclase with forskolin and then treat with varying concentrations of the test compound.
-
For Gs-coupled receptors, treat the cells directly with the test compound.
-
-
cAMP Measurement:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Determine the EC50 or IC50 from the dose-response curve.
-
Diagram 2: Signaling Pathways of Putative GPCR Targets
Caption: Putative downstream signaling pathways for GPCR targets.
Tier 3: In Vivo Neurochemical and Behavioral Profiling
To understand the physiological relevance of the in vitro findings, in vivo studies are necessary. Microdialysis is a powerful technique to measure changes in extracellular neurotransmitter levels in the brains of freely moving animals.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) of an anesthetized rodent.
-
-
Perfusion and Sample Collection:
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals before and after systemic administration of this compound.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for the content of dopamine, serotonin, and norepinephrine and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline levels.
-
This in vivo data will provide crucial information on the net effect of the compound on monoaminergic neurotransmission, integrating its actions on receptors and transporters.
Summary and Future Directions
The structural features of this compound strongly suggest its interaction with central monoaminergic systems. The proposed multi-tiered experimental approach provides a robust and logical pathway to first identify its primary molecular targets and then to characterize its functional activity and in vivo neurochemical effects. The data generated from these studies will be instrumental in defining the mechanism of action of this novel compound and will guide any future drug development efforts. Should this compound demonstrate a desirable pharmacological profile, further studies investigating its behavioral effects in animal models of CNS disorders would be a logical next step.
References
-
Severinsen K, Kraft JF, Koldsø H, et al. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chem Neurosci. 2012;3(9):693-705. Available from: [Link]
-
Di Pietro, O., Ciana, D., & Collina, S. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(11), 1361. Available from: [Link]
-
PubChem. 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=83113. Available from: [Link]
-
Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., Wiborg, O., Blough, B., Schiøtt, B., & Sinning, S. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS chemical neuroscience, 3(9), 693–705. Available from: [Link]
-
PubChem. 2-Methyl-1-phenylpiperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=98086. Available from: [Link]
-
Mlinarić, M., Stepanić, V., & Vianello, R. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 55(17), 7585–7597. Available from: [Link]
-
Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945–948. Available from: [Link]
-
Piemontese, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. Available from: [Link]
-
Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current pharmaceutical design. (2014). Available from: [Link]
-
DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Available from: [Link]
-
Severinsen, K., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(9), 693-705. Available from: [Link]
-
Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026, January 14). Psychopharmacology Institute. Available from: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Available from: [Link]
-
Weber, K. C., Honório, K. M., Andricopulo, A. D., & Da Silva, A. B. F. (2008). Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(4), 328–335. Available from: [Link]
-
Pettibone, D. J., Williams, M., & Zrada, M. M. (1984). Piperazine derivatives: A review of activity on neurotransmitter receptors. International Journal of Research & Review, 6(11), 570-580. Available from: [Link]
-
Zhang, Y. Y., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 7(18), 7652-7660. Available from: [Link]
-
Mlinarić, M., et al. (2012). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Acta Chimica Slovenica, 59(4), 833-841. Available from: [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). Molecules. Available from: [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021, November 20). International Journal of Molecular Sciences. Available from: [Link]
-
Norton, P. R., & de la Lande, I. S. (1973). Some pharmacological properties of piperazine. British journal of pharmacology, 48(4), 700–702. Available from: [Link]
-
Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4947-4954. Available from: [Link]
Sources
- 1. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity Screening of 2-Methyl-1-(p-tolyl)piperazine
Foreword: The Phenylpiperazine Scaffold as a CNS Goldmine
The 1-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1][2] Compounds built on this scaffold have led to blockbuster drugs for conditions ranging from depression and anxiety to psychosis.[3][4] Our subject, 2-Methyl-1-(p-tolyl)piperazine, belongs to this esteemed class. While literature occasionally refers to this molecule by its research name, it is also known as Mepiprazole, a compound historically investigated as a minor tranquilizer.[5][6]
This guide is structured not as a rigid protocol, but as a strategic roadmap for a comprehensive biological activity screening campaign. We will move from broad, high-throughput primary screens to validate initial "hits" to more complex secondary and in vivo assays, all while maintaining a critical eye on early safety assessment. Our approach is hypothesis-driven, leveraging the known pharmacology of Mepiprazole—specifically its reported activity as a 5-HT2A and α1-adrenergic receptor antagonist and its influence on monoamine reuptake—to build a logical and efficient screening cascade.[5][7][8]
Section 1: The Strategic Framework for Screening
Before any pipette touches a plate, a clear strategy is paramount. For a compound like this compound, with a known pharmacophore, a target-based approach is the most efficient starting point. This allows us to rapidly confirm and expand upon historical data. This will be followed by essential off-target and safety profiling to build a comprehensive understanding of the molecule's biological signature.
Our screening cascade is designed as a multi-tiered funnel, progressively increasing in biological complexity and resource intensity while narrowing the focus to the most promising activities.
Caption: High-level workflow for biological activity screening.
Section 2: Primary In Vitro Screening – Casting a Wide Net
The initial goal is to rapidly profile the compound against large panels of biologically relevant targets. This provides a fingerprint of its activity, highlighting primary targets and potential off-target liabilities.
G-Protein Coupled Receptor (GPCR) Profiling
GPCRs are the most successful class of drug targets, and phenylpiperazines are known to interact with many of them.[9] A broad binding or functional screen is the logical first step.
Causality: We screen against a diverse panel (e.g., serotonergic, dopaminergic, adrenergic, histaminergic receptors) because Mepiprazole is a known 5-HT2A and α1 antagonist.[5][7] This confirms known activity and allows for the discovery of novel interactions. Functional assays (measuring second messengers like cAMP or Ca2+) are preferable to simple binding assays as they immediately classify the compound as an agonist, antagonist, or inverse agonist.[10]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Recommended Protocol: MTT Cell Viability Assay
The MTT assay is a widely used, reliable, and cost-effective colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. [11][12]
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the same HEK293 cells used in primary screens) into a 96-well clear plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours. [11]2. Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin). Incubate for 24 to 72 hours. [11]3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution in a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against compound concentration to determine the CC50 (cytotoxic concentration 50%). [11]
Parameter Description Rationale Cell Line HepG2 (human liver carcinoma) Provides an early indication of potential hepatotoxicity, a common reason for drug failure. [12] Compound Conc. 0.1 µM to 100 µM A wide range is used to capture the full dose-response curve and determine the CC50. Incubation Time 48 hours A standard time point that balances the detection of acute and slowly developing cytotoxicity. | Assay Readout | Absorbance at 570 nm | Directly proportional to the amount of formazan produced, and thus to the number of viable cells. |
Table 1: Representative Parameters for an MTT Cytotoxicity Assay
Section 4: In Vivo Behavioral Screening – Assessing CNS Effects
Once a compound has a well-characterized in vitro profile with a suitable therapeutic window (CC50 >> IC50/EC50), the next logical step is to assess its effects on behavior in a whole organism. Rodent models are the traditional standard, but zebrafish larvae are emerging as a powerful high-throughput alternative for initial screens. [13][14] Causality: In vitro activity does not always translate to in vivo efficacy. A compound must cross the blood-brain barrier and engage its target in the complex environment of the living brain to exert a CNS effect. Behavioral assays are the ultimate phenotypic readout for a neuroactive compound. [13][15]
Rodent Behavioral Models
-
Locomotor Activity (Open Field Test): This is a fundamental first-pass test. [16]The animal is placed in an open arena, and its movement is tracked automatically. A decrease in movement can suggest sedative or depressant effects, while an increase can suggest stimulant effects. This helps to contextualize the in vitro findings (e.g., does a DAT inhibitor cause hyperlocomotion?).
-
Elevated Plus Maze (EPM): This is a widely used model for screening anxiolytic (anxiety-reducing) activity. The maze has two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time rodents spend in the open arms.
-
Forced Swim Test (FST): This is a common screening tool for antidepressant-like activity. [15]Rodents are placed in a container of water from which they cannot escape. The primary measure is immobility time. Effective antidepressants reduce the amount of time the animal spends immobile.
| Behavioral Test | Primary Endpoint | Potential Interpretation of an Effect |
| Open Field Test | Total distance traveled | Increased: Stimulant; Decreased: Sedative/Depressant |
| Elevated Plus Maze | Time spent in open arms | Increased: Anxiolytic |
| Forced Swim Test | Immobility time | Decreased: Antidepressant-like |
Table 2: Summary of Key In Vivo Behavioral Assays for CNS Profiling
Section 5: Data Synthesis and Candidate Progression
The culmination of this screening cascade is a comprehensive biological profile of this compound. The data from each tier must be integrated to make an informed decision. A lead candidate would ideally possess high potency at the desired target (e.g., 5-HT2A), a clear dose-dependent effect in a relevant in vivo model, selectivity against other targets (to minimize side effects), and a wide therapeutic window (e.g., CC50 > 100x the primary target EC50). This multi-parameter analysis, grounded in the principles of scientific integrity and causality, provides the robust foundation needed to advance a compound into the next phase of drug development.
References
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. [Link]
-
(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. MDPI. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Çetin, Y. (2021). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
-
Singh, S., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]
-
Kovács, B., & Eperjesi, O. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Brunton, J., & Rihel, J. (2014). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology. [Link]
-
Armstrong, S. P., et al. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Journal of Biomolecular Screening. [Link]
-
An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Zhang, R., & Xie, X. (2012). Recent Progress in Assays for GPCR Drug Discovery. ResearchGate. [Link]
-
Maj, J., & Sypniewska, M. (1980). Central action of mepiprazole. Polish Journal of Pharmacology and Pharmacy. [Link]
-
Rathi, A. K., et al. (2016). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini-Reviews in Medicinal Chemistry. [Link]
-
Celen, T. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Toxicity Testing in the 21st Century: A Vision and a Strategy. [Link]
-
Placheta, P., et al. (1976). Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Psychopharmacology. [Link]
-
Liu, H., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ialongo, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Chen, J. C., et al. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences. [Link]
-
Kokel, D., et al. (2010). Behavioral screening for neuroactive drugs in zebrafish. Current Protocols in Neuroscience. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine. PubChem Compound Database. [Link]
-
Slideshare. (n.d.). Cns stimulants and depressants screening models. Slideshare. [Link]
-
Doke, D. S., et al. (2013). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research. [Link]
-
Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
Turski, M. P., & Turska, M. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
-
Sim, Y., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Singh, S., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Kumar, R., & Singh, V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mepiprazole | 20326-12-9 | Benchchem [benchchem.com]
- 6. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Mepiprazole dihydrochloride | 20344-15-4 [smolecule.com]
- 8. Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cns stimulants and depressants screening models | PPTX [slideshare.net]
- 16. asianjpr.com [asianjpr.com]
A Rational Framework for Unveiling the Therapeutic Targets of 2-Methyl-1-(p-tolyl)piperazine
An In-depth Technical Guide
Executive Summary
2-Methyl-1-(p-tolyl)piperazine is a small molecule belonging to the arylpiperazine class, a chemical scaffold of profound importance in modern neuropharmacology. While this specific compound is cataloged, its pharmacological profile remains largely uncharacterized in publicly accessible literature. This guide, therefore, serves not as a review of existing data, but as a strategic whitepaper outlining a comprehensive, field-proven methodology for the systematic identification and validation of its potential therapeutic targets. Drawing upon established structure-activity relationships within the arylpiperazine family, we hypothesize that this compound's primary interactions will be within the monoaminergic systems—specifically serotonin, dopamine, and norepinephrine receptors and transporters. We present a multi-phase experimental workflow, from broad in-vitro screening to specific functional characterization, designed to elucidate its mechanism of action and inform its potential therapeutic applications in neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel arylpiperazine derivatives.
Introduction: The Arylpiperazine Scaffold as a Privileged Structure
The piperazine ring is a cornerstone of medicinal chemistry, frequently utilized to optimize pharmacokinetic properties or to correctly orient pharmacophoric groups for interaction with macromolecular targets. When attached to an aryl group, as in the case of this compound, it forms the "arylpiperazine" motif. This structural class is exceptionally versatile, forming the core of numerous approved CNS drugs, including antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants.
Chemical Identity of the Subject Compound:
| Property | Value | Source |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | PubChem |
| Molecular Formula | C12H18N2 | PubChem |
| Molecular Weight | 190.28 g/mol | PubChem |
| CAS Number | 35947-11-6 | PubChem |
The therapeutic efficacy of arylpiperazines stems from their ability to modulate monoaminergic neurotransmission. Subtle structural modifications to either the aryl ring or the piperazine moiety can dramatically shift a compound's affinity and functional activity across serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptor families, as well as their respective transporters (SERT, DAT, NET). Given the structure of this compound, a logical starting point for investigation is its potential interaction with these well-established CNS targets.
Hypothesized Therapeutic Target Families
Based on structural analogy to known pharmacologically active arylpiperazines, we can postulate several high-probability target families for this compound.
The Serotonergic System
The serotonin system is the most common target for arylpiperazines.
-
Rationale: Compounds with a piperazine ring often exhibit high affinity for various 5-HT receptors. For instance, derivatives can act as potent 5-HT1A receptor agonists or 5-HT2A receptor antagonists. This dual activity is a hallmark of several atypical antipsychotics. Furthermore, interaction with the serotonin transporter (SERT) is a key mechanism for many antidepressants.
-
Primary Hypothesized Targets:
-
5-HT1A Receptor: Potential for anxiolytic or antidepressant effects.
-
5-HT2A Receptor: Antagonism is linked to antipsychotic and antidepressant activity.
-
Serotonin Transporter (SERT): Inhibition is the primary mechanism of SSRI antidepressants.
-
The Dopaminergic System
Interaction with dopamine receptors is another defining characteristic of this compound class.
-
Rationale: The arylpiperazine scaffold is present in numerous D2 and D3 receptor ligands. The functional nature of this interaction (agonist, partial agonist, or antagonist) dictates the potential therapeutic outcome, ranging from antipsychotic effects (D2 antagonism) to potential treatments for substance abuse or Parkinson's disease (D3 modulation).
-
Primary Hypothesized Targets:
-
D2 Receptor: A primary target for typical and atypical antipsychotics.
-
D3 Receptor: Implicated in reward, motivation, and cognition.
-
Dopamine Transporter (DAT): Inhibition is a mechanism for stimulants used to treat ADHD.
-
The Noradrenergic System
Cross-reactivity with the norepinephrine system is common due to the structural similarities among the monoamine transporters and receptors.
-
Rationale: Norepinephrine (NE) plays a crucial role in mood, arousal, and cognition. Many CNS drugs exhibit affinity for adrenergic receptors or the norepinephrine transporter (NET). For example, norepinephrine binds with high affinity to α-receptors and β-1 receptors.
-
Primary Hypothesized Targets:
-
α-Adrenergic Receptors (α1, α2): Modulation can impact blood pressure, alertness, and mood.
-
β-Adrenergic Receptors: Endogenous norepinephrine enhances visual detectability via β-adrenergic receptors.
-
Norepinephrine Transporter (NET): Inhibition is a key component of SNRI and tricyclic antidepressants.
-
Experimental Workflow for Target Validation
To systematically test these hypotheses, we propose a phased approach that moves from broad screening to specific functional characterization. This workflow is designed to be self-validating, where the results of each phase inform the experimental design of the next.
Phase 1: In Vitro Target Binding Profile
The initial and most critical step is to determine the binding affinity of this compound across a wide range of CNS targets. This provides an unbiased map of its primary interactions.
Experimental Protocol 1: Competitive Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of monoamine receptors and transporters.
-
Materials:
-
This compound (test compound).
-
Cell membranes prepared from cell lines stably expressing the human receptor/transporter of interest (e.g., 5-HT1A, D2, SERT, etc.).
-
Specific, high-affinity radioligands for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2, [3H]Citalopram for SERT).
-
Scintillation vials and cocktail; multi-well plates; filtration apparatus.
-
-
Methodology:
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).
-
In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and a concentration from the test compound's dilution series.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).
-
Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The exact time and temperature must be optimized for each specific target.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Causality & Rationale: This assay is the gold standard for determining binding affinity. It is cost-effective for broad screening and directly measures the interaction between the compound and its potential protein targets. A low Ki value (e.g., < 100 nM) indicates a high-affinity interaction worthy of further investigation.
Hypothetical Data Summary: Binding Affinities (Ki, nM)
| Target | This compound (Ki, nM) |
| SERT | 15 |
| NET | 85 |
| DAT | 450 |
| 5-HT1A | 25 |
| 5-HT2A | 120 |
| D2 | 300 |
| α1 | 250 |
This data is purely illustrative to guide the subsequent phases.
Caption: High-level workflow for target identification and validation.
Phase 2: In Vitro Functional Characterization
Binding does not equal function. Once high-affinity targets are identified, the next crucial step is to determine how the compound affects their function. Is it an activator (agonist), a blocker (antagonist), or a reuptake inhibitor?
Experimental Protocol 2: Neurotransmitter Uptake Assay
-
Objective: To measure the potency (IC50) of the test compound to inhibit the uptake of serotonin and norepinephrine by their respective transporters (SERT and NET), based on the hypothetical binding data.
-
Materials:
-
Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).
-
Radiolabeled neurotransmitters: [3H]Serotonin (5-HT) and [3H]Norepinephrine (NE).
-
Known inhibitors as positive controls (e.g., Fluoxetine for SERT, Desipramine for NET).
-
-
Methodology:
-
Prepare aliquots of the synaptosome suspension in a physiological buffer.
-
Pre-incubate the synaptosomes for 10-15 minutes at 37°C with various concentrations of this compound or a control inhibitor.
-
Initiate the uptake reaction by adding a fixed concentration of the [3H]-labeled neurotransmitter.
-
Allow the uptake to proceed for a short, defined period within the linear range of the assay (e.g., 5-10 minutes).
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.
-
Quantify the [3H]-neurotransmitter taken up by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage inhibition of uptake versus the log concentration of the test compound and fitting to a dose-response curve.
-
-
Causality & Rationale: This assay directly measures the functional consequence of the compound binding to the transporter. By using synaptosomes, which are resealed nerve terminals, the experiment closely mimics the physiological environment where neurotransmitter reuptake occurs. Inhibition of this process is a key therapeutic mechanism for treating depression and other mood disorders.
Experimental Protocol 3: cAMP Second Messenger Assay
-
Objective: To determine if the test compound acts as an agonist or antagonist at the 5-HT1A receptor (a Gi-coupled receptor).
-
Materials:
-
A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Methodology:
-
Agonist Mode:
-
Plate the cells and allow them to adhere.
-
Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of forskolin. (Forskolin raises cAMP levels; a Gi-agonist will inhibit this rise).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using the detection kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration, along with forskolin.
-
Incubate and measure cAMP levels as above. An antagonist will reverse the agonist-induced drop in cAMP.
-
-
-
Data Analysis:
-
Agonist: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist: Plot the cAMP level against the log concentration of the test compound to determine the IC50.
-
-
Causality & Rationale: G-protein coupled receptors (GPCRs) function by modulating intracellular second messenger pathways. For Gi-coupled receptors like 5-HT1A, the canonical pathway is the inhibition of adenylyl cyclase, leading to a decrease in cAMP. This assay provides a direct, quantitative measure of the compound's functional output through this primary signaling cascade.
Caption: Simplified Gi-coupled signaling pathway for the 5-HT1A receptor.
Phase 3: Preliminary ADME Assessment
A compound with excellent potency and selectivity is of little therapeutic value if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to de-risk a candidate.
-
Metabolic Stability: Incubating the compound with human liver microsomes or hepatocytes helps predict its metabolic half-life. Rapid degradation suggests a potential for poor bioavailability or short duration of action in vivo.
-
Cell Permeability (Caco-2 Assay): This assay uses a monolayer of human intestinal cells to predict a drug's absorption across the gut wall. For a CNS drug, it also provides an initial indication of its ability to cross cell membranes, a prerequisite for crossing the blood-brain barrier.
Potential Therapeutic Indications Based on Pharmacological Profiles
The results from the proposed workflow will generate a pharmacological signature for this compound, allowing for data-driven hypotheses about its therapeutic potential.
| Hypothetical Profile | Potential Therapeutic Indication(s) | Rationale |
| Selective SERT Inhibitor | Major Depressive Disorder, Anxiety Disorders | The primary mechanism of SSRIs. |
| Dual SERT/NET Inhibitor | Depression, Neuropathic Pain | The mechanism of SNRIs, often with broader efficacy than SSRIs. |
| 5-HT1A Partial Agonist + SERT Inhibitor | Major Depressive Disorder | A combination known to potentially accelerate the onset of antidepressant action. |
| D2 Antagonist + 5-HT2A Antagonist | Schizophrenia, Bipolar Disorder | The classic "atypical" antipsychotic profile, addressing both positive and negative symptoms. |
| DAT/NET Inhibitor | Attention-Deficit/Hyperactivity Disorder (ADHD) | A stimulant-like profile that enhances dopaminergic and noradrenergic tone in the prefrontal cortex. |
Conclusion
While the specific therapeutic targets of this compound are not yet publicly defined, its chemical structure firmly places it within the highly productive arylpiperazine class of CNS agents. The logical, evidence-based framework presented in this guide provides a clear and robust pathway for its characterization. By systematically evaluating its binding affinity, functional activity, and preliminary drug-like properties, researchers can efficiently define its pharmacological profile. This signature will, in turn, illuminate the most promising therapeutic avenues to pursue, transforming a molecule of unknown potential into a well-characterized lead candidate for treating complex neuropsychiatric disorders.
References
-
Selvita. In Vitro ADME. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
PubMed. Uptake and release of neurotransmitters. [Link]
-
Frontiers in Pharmacology. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]
-
Acta Pharmacologica Sinica. Recent progress in assays for GPCR drug discovery. [Link]
-
BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]
The Discovery of Novel 2-Methyl-1-(p-tolyl)piperazine Derivatives: A Technical Guide
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides an ideal scaffold for developing therapeutics targeting a wide range of diseases, including cancer, inflammation, and central nervous system (CNS) disorders.[3][4][5][6] This guide delves into the discovery of a specific, promising subclass: 2-methyl-1-(p-tolyl)piperazine derivatives. We will explore the strategic rationale for their design, detail robust synthetic and analytical methodologies, outline a comprehensive biological screening cascade, and analyze the critical structure-activity relationships (SAR) that drive lead optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.
Introduction: The Strategic Value of the this compound Core
The enduring appeal of the piperazine moiety lies in its exceptional versatility. The two nitrogen atoms offer distinct, modifiable sites for chemical elaboration.[4] This allows for the precise tuning of physicochemical properties such as solubility, basicity (pKa), and lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile (ADMET).[1]
The this compound scaffold (Figure 1) was selected for several strategic reasons:
-
The 1-(p-tolyl) Group: The arylpiperazine motif is a well-established pharmacophore, particularly for CNS targets like serotonin (5-HT) and dopamine (D2) receptors.[7] The para-tolyl group provides a specific, moderately lipophilic anchor that can engage with hydrophobic pockets in target proteins. Its electronic properties can be systematically modulated through further substitution on the aryl ring to probe SAR.
-
The 2-Methyl Group: Introducing a methyl group onto the piperazine backbone at the C-2 position serves two key purposes. First, it introduces a chiral center, allowing for the exploration of stereospecific interactions with the biological target, which can lead to significant improvements in potency and selectivity. Second, it restricts the conformational flexibility of the piperazine ring, potentially locking it into a more bioactive conformation and reducing off-target effects.
-
The N-4 Nitrogen: The secondary amine at the N-4 position is a crucial handle for diversification. It provides a nucleophilic site for the attachment of a wide variety of side chains, linkers, and functional groups, enabling the exploration of vast chemical space to identify derivatives with optimal target engagement and desired pharmacological properties.
This strategic combination of features makes the this compound core a rich starting point for the discovery of novel, potent, and selective drug candidates.
Synthesis and Structural Characterization
The successful discovery of novel derivatives hinges on a robust and flexible synthetic strategy. The general approach involves the initial construction of the core scaffold followed by diversification at the N-4 position.
Synthesis of the Core Scaffold: (±)-2-Methyl-1-(p-tolyl)piperazine
A reliable method for the gram-scale synthesis of the racemic core scaffold is paramount. One common and effective approach is a multi-step synthesis starting from readily available materials.
Caption: General synthetic workflow for the core scaffold.
Protocol 1: Synthesis of (±)-2-Methyl-1-(p-tolyl)piperazine
-
Step 1: N-Arylation. React p-toluidine with propylene oxide in a suitable solvent like isopropanol at elevated temperatures to yield 1-(p-tolylamino)propan-2-ol.
-
Rationale: This nucleophilic ring-opening of the epoxide is a classic and efficient method for forming the initial C-N bond and setting up the required carbon backbone.
-
-
Step 2: Tosylation. Protect the secondary amine with a tosyl group (TsCl) under basic conditions (e.g., pyridine or triethylamine). This protects the amine and converts the hydroxyl group into a better leaving group for the subsequent cyclization step.
-
Step 3: Cyclization. Treat the N-tosylated intermediate with an N-protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) under conditions that facilitate an SN2 reaction, followed by deprotection and a second intramolecular cyclization to form the piperazine ring. Asymmetric synthesis strategies can be employed at this stage to obtain specific enantiomers.[8]
-
Step 4: Deprotection. Remove the tosyl protecting group using a strong acid, such as HBr in acetic acid, to yield the final core scaffold, this compound.[9]
-
Step 5: Quality Control. The final product must be purified via column chromatography or distillation. Its identity and purity (>95%) must be confirmed by analytical techniques.
Diversification at the N-4 Position
With the core scaffold in hand, diversification is typically achieved through standard N-alkylation or N-acylation reactions at the N-4 position.
Caption: Key diversification reactions at the N-4 position.
Structural Characterization
Unambiguous characterization of each new derivative is essential. A standard suite of analytical methods should be employed.
| Technique | Purpose & Key Observables |
| ¹H & ¹³C NMR | Confirms the covalent structure. Key signals include the tolyl methyl group (~2.3 ppm), aromatic protons (7.0-7.2 ppm), and the piperazine ring protons (2.5-3.5 ppm).[10][11] |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the elemental composition (via HRMS). Fragmentation patterns can provide additional structural clues.[12][13][14] |
| HPLC/UPLC | Assesses the purity of the final compound. A purity level of ≥95% is typically required for biological screening. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as C-N, C=O (for amide derivatives), and aromatic C-H stretches.[10] |
Biological Evaluation: A Phased Screening Cascade
A logical, multi-tiered screening approach is crucial for efficiently identifying promising compounds and elucidating their mechanism of action.
Primary Screening: Target-Based Assays
The initial screen should be a high-throughput, target-based assay to measure the direct interaction of the synthesized derivatives with the protein of interest. For many arylpiperazines, this involves G-protein coupled receptors (GPCRs) like serotonin or dopamine receptors.[7]
Protocol 2: Competitive Radioligand Binding Assay (e.g., for 5-HT₁A Receptor)
-
Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT₁A receptor.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (e.g., from 1 nM to 10 µM).
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of binding), which can be converted to a Ki (inhibition constant).
-
Controls: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Total binding is measured in the absence of any competitor.
-
Secondary Screening: Functional and Cellular Assays
Compounds that show high affinity (e.g., Ki < 100 nM) in the primary screen should advance to functional assays to determine if they are agonists, antagonists, or allosteric modulators.
-
Example Functional Assay (GPCR): A [³⁵S]GTPγS binding assay measures the activation of G-proteins upon ligand binding, distinguishing agonists (which stimulate binding) from antagonists (which block agonist-stimulated binding).
-
Cell-Based Assays: Assays using whole cells can confirm that the compound can cross the cell membrane and engage its target in a more physiologically relevant context. This could involve measuring changes in second messengers (e.g., cAMP levels) or reporter gene expression.
Tertiary Screening: Selectivity and Off-Target Profiling
Promising "hit" compounds must be profiled against a panel of related receptors and other common off-targets (e.g., hERG channel, CYP450 enzymes) to assess their selectivity.[15] High selectivity is a critical attribute for a successful drug candidate, as it minimizes the potential for side effects.
Structure-Activity Relationship (SAR) Analysis
The data gathered from the screening cascade allows for a detailed analysis of the SAR. This process connects specific structural modifications to changes in biological activity, guiding the next round of synthesis in a process known as lead optimization.
| Modification Site | General Observation | Rationale/Interpretation |
| Aryl Ring (p-tolyl) | Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position often decrease affinity for 5-HT and D2 receptors.[7] | These groups alter the electron density of the N-1 nitrogen, which can be critical for the key interaction (e.g., a salt bridge) with an acidic residue (e.g., Aspartate) in the receptor binding pocket. |
| Piperazine C-2 Methyl | The (R)- or (S)-enantiomer often shows significantly higher potency than the racemate or the other enantiomer. | This indicates a stereospecific interaction with a chiral pocket in the target protein, where one enantiomer achieves a more favorable binding orientation. |
| N-4 Substituent | Increasing the length of an alkyl chain (e.g., from methyl to butyl) can increase potency up to a certain point. | This suggests the presence of a hydrophobic pocket that can accommodate the alkyl chain. If the chain becomes too long, it may introduce a steric clash or unfavorable desolvation penalty. |
| N-4 Substituent | Introducing a polar group (e.g., hydroxyl, amide) can impact both potency and pharmacokinetic properties. | A hydrogen bond donor/acceptor can form a new, favorable interaction with the target. It can also increase water solubility and modulate cell permeability.[1] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics. Its synthetic tractability allows for extensive chemical diversification, while its inherent structural features provide a strong foundation for achieving high target affinity and selectivity. By employing a systematic discovery workflow—combining rational design, robust synthesis, phased biological screening, and meticulous SAR analysis—researchers can efficiently navigate the complex path from initial concept to a validated lead compound. Future work should focus on chiral synthesis to isolate potent enantiomers, in-depth ADMET profiling of promising leads, and eventual evaluation in in vivo models of disease.
References
-
Lopez-Rodriguez, M. L., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-10. [Link]
-
Verma, A., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]
-
Waller, C. L., et al. (2008). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
-
Janković, B., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Awasthi, S. K., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
-
de Oliveira Brito, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 116-130. [Link]
-
Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical and Biological Evaluations. [Link]
-
Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7076. [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]
-
Kumar, S., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
de Oliveira Brito, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2015). Piperazine and morpholine: Synthetic... Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
-
Zhang, Y., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(2), 148-152. [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]
-
Zuba, D., & Byrska, B. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 9. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)piperazine: A Scaffolding Approach for Novel Drug Discovery
This guide provides a comprehensive technical overview of 2-Methyl-1-(p-tolyl)piperazine, a molecule of interest within the broader class of arylpiperazine derivatives. Given the limited direct research on this specific compound, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to its synthesis, characterization, and pharmacological evaluation, leveraging established principles from the extensive literature on arylpiperazines.
Introduction: The Prominence of the Piperazine Scaffold
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This six-membered heterocycle, with two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility. Its basic nature often enhances the pharmacokinetic properties of drug candidates, improving solubility and bioavailability.[1] Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antidepressant, antipsychotic, and anti-inflammatory effects.[1][2]
This compound represents an intriguing, yet underexplored, member of this family. Its structure combines the established piperazine core with a tolyl group, suggesting potential interactions with various biological targets, particularly within the central nervous system where many arylpiperazines exhibit activity.[3] This guide will lay the groundwork for a thorough investigation of this compound, from its synthesis to its potential therapeutic applications.
Synthesis and Characterization
A plausible and efficient synthesis of this compound can be envisioned through established methodologies for N-arylation of piperazines. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.
Proposed Synthetic Workflow: Buchwald-Hartwig Amination
The reaction would involve the palladium-catalyzed cross-coupling of 2-methylpiperazine with an appropriate aryl halide, such as 4-bromotoluene or 4-iodotoluene.
Caption: Proposed Buchwald-Hartwig synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 2-4 mol% BINAP), and the base (e.g., 1.4 equivalents of sodium tert-butoxide).
-
Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add 4-bromotoluene (1.0 equivalent), 2-methylpiperazine (1.2 equivalents), and the anhydrous solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, quench with water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization:
A full characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Physicochemical Properties
While experimental data is scarce, computational methods can provide valuable insights into the physicochemical properties of this compound, which are critical for predicting its drug-like characteristics.
| Property | Predicted Value | Source | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem[4] | Basic molecular information. |
| Molecular Weight | 190.28 g/mol | PubChem[4] | Influences diffusion and transport across membranes. |
| XLogP3 | 2.2 | PubChem[4] | A measure of lipophilicity; impacts absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Donors | 1 | PubChem[4] | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 2 | PubChem[4] | Influences solubility and binding to biological targets. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | PubChem[4] | Predicts transport properties, such as blood-brain barrier penetration. |
Proposed Pharmacological Evaluation
Based on the known pharmacology of arylpiperazines, a tiered screening approach is recommended to elucidate the biological activity of this compound.
Tier 1: In Vitro Receptor Binding and Enzyme Assays
Many arylpiperazines interact with aminergic G-protein coupled receptors (GPCRs) and transporters.[3] A primary screening panel should therefore include:
-
Serotonin (5-HT) Receptors: A comprehensive panel including 5-HT₁A, 5-HT₂A, 5-HT₂C, and other relevant subtypes.
-
Dopamine (D) Receptors: D₁, D₂, D₃, and D₄ subtypes.
-
Adrenergic (α and β) Receptors: α₁, α₂, and β subtypes.
-
Monoamine Transporters: Serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Experimental Protocol: Radioligand Binding Assay (General)
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Tier 2: In Vitro Functional Assays
Compounds showing significant binding affinity in Tier 1 should be advanced to functional assays to determine their mode of action (agonist, antagonist, partial agonist, or inverse agonist).
-
cAMP Assays: For Gs- and Gi-coupled receptors.
-
Calcium Flux Assays: For Gq-coupled receptors.
-
Transporter Uptake Assays: To measure the inhibition of neurotransmitter reuptake.
Tier 3: In Vivo Behavioral Models
Based on the in vitro profile, relevant in vivo models should be selected. For example, if the compound shows affinity for serotonin receptors, models for anxiety and depression would be appropriate.[5][6]
-
Forced Swim Test (FST): A common model to screen for antidepressant-like activity.[5]
-
Elevated Plus Maze (EPM): A standard test for anxiolytic-like effects.[6]
-
Open Field Test (OFT): To assess general locomotor activity and rule out sedative or stimulant effects that could confound the results of other tests.
Potential Mechanisms of Action and Signaling Pathways
The tolyl group on the piperazine ring could lead to interactions with various CNS targets. If this compound were to act as a 5-HT₁A receptor agonist, a common mechanism for anxiolytic and antidepressant effects, it would likely modulate the adenylyl cyclase signaling pathway.
Caption: Hypothetical 5-HT1A receptor-mediated signaling pathway.
Structure-Activity Relationship (SAR) Studies
To optimize the potency, selectivity, and pharmacokinetic properties of this compound, a systematic SAR study is essential.[7] Modifications should be explored at three key positions:
-
The Methyl Group on the Piperazine Ring: Investigate the effect of varying the size and stereochemistry of this substituent.
-
The Tolyl Group: Explore different substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups) and different aromatic systems.
-
The Second Nitrogen of the Piperazine: Introduce various substituents to explore their impact on activity and properties.
Caption: Key areas for Structure-Activity Relationship (SAR) studies.
Future Directions and Conclusion
This technical guide provides a foundational research plan for the systematic evaluation of this compound. While direct literature on this compound is sparse, its structural similarity to a vast number of pharmacologically active arylpiperazines makes it a compelling candidate for investigation. The proposed workflows for synthesis, characterization, and multi-tiered pharmacological screening offer a clear path forward. The insights gained from these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the arylpiperazine class of compounds.
References
-
Di Pietro, O., & Viayna, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98290, this compound. [Link]
-
Di Pietro, O., & Viayna, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Penteado, F., et al. (2022). 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Neuroinflammation in Mice. ACS Chemical Neuroscience, 13(3), 336-351. [Link]
-
Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]
-
Yadav, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2587-2605. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine. [Link]
-
Wikipedia. (2024). Piperazine. [Link]
-
Prieur, N., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3848-3867. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Jadhav, S. A., & Bawa, S. (2021). Piperazine derivatives for therapeutic use: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 31(1), 25-46. [Link]
-
Dargan, P. I., & Wood, D. M. (2012). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 4(7-8), 589-592. [Link]
-
de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(8), 757-768. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-1-(p-tolyl)piperazine Interactions
Foreword: The Strategic Imperative of In Silico Modeling
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with complexity and high attrition rates. Computational, or in silico, modeling has emerged not merely as a supplementary tool, but as a cornerstone of strategic research and development. It provides an unparalleled ability to rationally predict molecular interactions, elucidate mechanisms of action, and forecast pharmacokinetic profiles long before a compound is synthesized. This guide is dedicated to the rigorous application of these principles to a specific molecule of interest: 2-Methyl-1-(p-tolyl)piperazine .
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2][3] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antidepressant, and antimicrobial effects.[2][3][4][5] By focusing on this compound, this document serves as both a specific case study and a broader template for the in silico evaluation of novel piperazine-based compounds. We will dissect a comprehensive workflow, from initial ligand characterization to the dynamic simulation of its interaction with a high-value biological target, providing both the "how" and the critical "why" behind each methodological choice.
Section 1: Ligand Characterization and Preparation
The foundation of any credible in silico study is an accurately prepared and characterized ligand. The three-dimensional conformation and electronic properties of the small molecule dictate its potential interactions with a biological target.
Physicochemical Profile
This compound is a small molecule with the chemical formula C₁₂H₁₈N₂.[6] Its fundamental properties, sourced from the PubChem database, provide the initial parameters for our computational model.[6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem CID: 98290[6] |
| Molecular Weight | 190.28 g/mol | PubChem CID: 98290[6] |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | PubChem CID: 98290[6] |
| SMILES | CC1CNCCN1C2=CC=C(C=C2)C | PubChem CID: 98290[6] |
| XLogP3 | 2.2 | PubChem CID: 98290[6] |
| Hydrogen Bond Donors | 1 | PubChem CID: 98290[6] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 98290[6] |
Ligand Preparation Protocol
An accurate three-dimensional structure is paramount. While a starting structure can be generated from its SMILES string, it must be refined to find a low-energy, sterically favorable conformation.
Experimental Protocol: Ligand Energy Minimization
-
Obtain 2D Structure: The SMILES string CC1CNCCN1C2=CC=C(C=C2)C is used as the input.
-
Convert to 3D: Utilize a molecular modeling software (e.g., Schrödinger Maestro, ChemDraw 3D) to generate an initial 3D conformation.
-
Protonation State Assignment: Assign appropriate protonation states at a physiological pH of 7.4. For the piperazine moiety, this is critical as the protonated amine can form key ionic interactions.
-
Energy Minimization: Perform a geometry optimization using a robust force field, such as OPLS4, to relieve any steric strain and find a local energy minimum.[7] This step ensures the ligand conformation is physically realistic before docking.
-
Conformational Analysis (Rationale): The piperazine ring can adopt several conformations, including chair, boat, and twisted-boat forms.[8] Computational analysis and experimental data consistently show that the lower-energy chair conformation is strongly favored for piperazine-based ligands.[8] Our energy minimization protocol will yield this most probable and stable conformer for subsequent studies.
Section 2: Biological Target Identification and Preparation
While this compound does not have a single, well-defined target in public literature, the broader class of piperazine derivatives has been extensively studied. This allows us to select a high-probability target for our modeling study based on established structure-activity relationships.
Target Selection Rationale
Piperazine-containing molecules are known to interact with a variety of receptors and enzymes. Based on extensive literature, a prime candidate for investigation is the Sigma-1 Receptor (S1R) .
-
Supporting Evidence: Numerous studies have identified piperidine and piperazine-based compounds as potent S1R ligands.[7][9][10] The S1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane and is a valuable target for neurodegenerative diseases, psychiatric disorders, and pain. Its binding pocket is well-characterized, making it ideal for structure-based design.
Receptor Preparation Protocol
A high-resolution crystal structure of the target protein is the starting point for molecular docking. This protocol ensures the protein is clean, complete, and correctly protonated.
Experimental Protocol: Receptor Structure Preparation
-
Structure Acquisition: Download a high-resolution crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5HK1 .
-
Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any non-protein atoms.[11]
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography but are essential for defining interaction geometries.
-
Assign Protonation States: Determine the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH (7.4). This is crucial for accurately modeling salt bridges and hydrogen bonds.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relax any steric clashes introduced during the preparation steps, while ensuring the backbone atoms do not deviate significantly from the crystal structure.
Section 3: Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a ligand to a receptor.[11] It allows us to generate a hypothesis of how this compound might interact with the S1R at an atomic level.
Molecular Docking Workflow
The workflow involves defining the binding site, docking the prepared ligand, and analyzing the resulting poses.
Caption: Molecular Docking Workflow.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define the binding site (the "grid") on the S1R. This is typically centered on the location of the co-crystallized ligand in the experimental structure, ensuring the search space is focused on the known active site.
-
Ligand Docking: Using a docking program like AutoDock Vina or Schrödinger's Glide, dock the prepared this compound into the defined grid.[12][13][14] The software will systematically sample different orientations and conformations of the ligand within the binding pocket.
-
Pose Analysis and Scoring: The program will output a series of binding poses, each with a corresponding docking score (typically in kcal/mol).[15] This score estimates the binding free energy, with more negative values indicating a higher predicted affinity.
-
Interaction Analysis: The highest-scoring pose is visually inspected to identify key molecular interactions. For S1R, critical interactions often involve a salt bridge between the protonated amine of the ligand and the residue Glu172 , and additional hydrophobic interactions within the binding cavity.[9]
Section 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, a biological system is dynamic. Molecular Dynamics (MD) simulations validate the stability of the docked complex by simulating the movements of every atom over time.[10][12][16] A stable complex in an MD simulation lends higher confidence to the docking prediction.
MD Simulation Workflow
The workflow begins with the best-docked pose and simulates its behavior in a physiological environment.
Caption: Molecular Dynamics Simulation Workflow.
Experimental Protocol: MD Simulation
-
System Building: The highest-scoring ligand-receptor complex from docking is placed in a simulation box. The box is then filled with explicit water molecules (e.g., TIP3P model) and counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological ionic strength.[7]
-
Equilibration: The system undergoes a series of equilibration steps. First, it is minimized to remove bad contacts. Then, it is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm) while restraints on the protein and ligand are slowly released. This ensures a smooth start to the simulation.
-
Production Run: The simulation is run for an extended period, typically 100 nanoseconds (ns) or longer, without restraints.[12] The trajectory (the coordinates of all atoms at regular time intervals) is saved for analysis.
Post-Simulation Analysis
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is plotted against time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.[9][12]
-
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue. This highlights regions of the protein that become more or less flexible upon ligand binding, which can be functionally important.[12]
-
Interaction Analysis: The trajectory is analyzed to determine the percentage of simulation time that key interactions (e.g., the salt bridge with Glu172) are maintained. High persistence confirms the importance of these interactions for stable binding.
Section 5: ADME & Toxicity Prediction
A potent ligand is only a viable drug candidate if it possesses a favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile. In silico models can predict these properties early, preventing costly failures in later stages.[14][17]
Protocol: In Silico ADME/Tox Screening
-
Input: The 2D structure or SMILES string of this compound is submitted to an ADME prediction tool (e.g., SwissADME, QikProp).
-
Analysis: The software calculates various physicochemical and pharmacokinetic properties.
Table: Predicted ADME Properties
| Property | Predicted Value | Significance |
| Lipinski's Rule of Five | Compliant | High likelihood of oral bioavailability. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | The molecule is predicted to cross the Blood-Brain Barrier, which is critical for CNS targets like S1R. |
| CYP Inhibitor | (Predicted) | Predicts potential for drug-drug interactions. |
| PAINS Alert | 0 | No alerts for being a Pan-Assay Interference Compound. |
Conclusion and Path Forward
This guide has outlined a comprehensive, multi-step in silico workflow for the characterization and evaluation of this compound. By integrating ligand preparation, target identification, molecular docking, molecular dynamics, and ADME/Tox prediction, we can construct a robust, data-driven hypothesis about the molecule's biological potential.
The modeling predicts that this compound is a viable candidate for interacting with the Sigma-1 Receptor, forming a stable complex driven by key ionic and hydrophobic interactions. Its predicted ADME properties suggest good drug-like characteristics, including the ability to access the central nervous system.
It is imperative to recognize that these in silico findings are predictive.[15] The next logical steps are to use these computational insights to guide physical experiments. This includes in vitro validation of S1R binding affinity through radioligand binding assays and functional assays to determine if the compound acts as an agonist or antagonist. The ultimate goal is a synergistic cycle where computational predictions accelerate and refine experimental discovery, leading to the development of novel and effective therapeutics.
References
-
Al-Sanea, M. M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(1069). Available at: [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1789-1800. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98290, this compound. Retrieved from [Link]
-
Bibi, S., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Gushchina, I. V., et al. (2021). Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1 ATP-competitive Inhibitors. bioRxiv. Available at: [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1789-1800. Available at: [Link]
-
Bencivenni, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Available at: [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. Available at: [Link]
-
Toubi, Y., et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 27(19), 6649. Available at: [Link]
-
Wikipedia contributors. (2024). Piperazine. Wikipedia. Retrieved from [Link]
-
Bencivenni, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Docking, Binding Energy and Molecular Dynamics Simulation Studies of Piperazin-1-ylpyridazine Derivatives as Deoxycytidylate Deaminase Inhibitors. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 171-180. Available at: [Link]
-
Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4342. Available at: [Link]
-
Kumar, S. N., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Stana, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4305. Available at: [Link]
-
Gholami, M., et al. (2018). Molecular Dynamics Simulation Studies of Piperazine Activated MDEA Absorption Solution with Methane and Carbon Dioxide. Norwegian Research Information Repository. Available at: [Link]
-
Sari, L. M. F., et al. (2026). 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Neuroinflammation. ACS Chemical Neuroscience. Available at: [Link]
-
Sharma, R., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. Available at: [Link]
-
Journal of Molecular Structure. (2019). Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. SciSpace. Available at: [Link]
-
Kalirajan, R., et al. (2017). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. Indian Journal of Pharmaceutical Education and Research, 51(1), 123-130. Available at: [Link]
-
Rincón, D. A., et al. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(8), 759-768. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]
- 13. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1 ATP-competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(p-tolyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the full physicochemical characterization of 2-Methyl-1-(p-tolyl)piperazine, a substituted N-arylpiperazine of interest to medicinal chemistry and drug development. Given the prevalence of the piperazine scaffold in FDA-approved drugs, a thorough understanding of the properties of novel derivatives is paramount. This document outlines a logical, multi-faceted analytical workflow, beginning with a proposed synthesis and purification strategy and extending through detailed protocols for determining key physicochemical parameters. It covers thermal analysis, solubility profiling, pKa determination, definitive structural elucidation via spectroscopic methods (NMR, MS, IR), and chromatographic purity assessment. The causality behind experimental choices is emphasized, providing researchers with not only the methodology but also the scientific rationale required for robust and reliable characterization.
Introduction
Chemical Identity
This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a methyl group at the 2-position and a p-tolyl (4-methylphenyl) group at the 1-position nitrogen.
-
IUPAC Name: 2-methyl-1-(4-methylphenyl)piperazine[1]
-
CAS Number: 35947-11-6[1]
-
Molecular Formula: C₁₂H₁₈N₂[1]
-
Molecular Weight: 190.28 g/mol [1]
-
Chemical Structure:
Significance and Potential Applications
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities. Substituted N-arylpiperazines, in particular, are prevalent in centrally active agents due to their structural resemblance to neurotransmitters.[2] A thorough characterization of novel derivatives like this compound is the foundational step in assessing their potential as drug candidates, understanding their structure-activity relationships (SAR), and developing stable, effective formulations.[3][4]
Synthesis and Purification Strategy
A robust and reproducible synthesis is the prerequisite for accurate characterization. The most logical approach for constructing the N-aryl bond is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Causality of Method Choice: This methodology is chosen for its high efficiency, excellent functional group tolerance, and well-documented success in forming C-N bonds between aryl halides and cyclic amines. It offers a direct and high-yielding route to the target compound.
Proposed Synthesis: Buchwald-Hartwig Amination
The synthesis involves the coupling of 2-methylpiperazine with an appropriate p-tolyl halide, such as 4-bromotoluene or 4-iodotoluene, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Purification Protocol
-
Reaction Quench & Extraction: After the reaction is complete, cool the mixture to room temperature. Quench carefully with water. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The use of an organic solvent ensures the efficient transfer of the relatively nonpolar product from the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude material using flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 50% ethyl acetate in hexanes) is typically effective for separating the product from starting materials and catalyst residues.
-
Final Polish: Depending on the physical state, recrystallization from a suitable solvent system (e.g., ethanol/water) or vacuum distillation can be used to obtain the final, highly pure compound for characterization.
Physicochemical Properties: Experimental Determination
While some properties can be computed, experimental determination is the gold standard for accurate characterization.[1]
| Property | Predicted/Observed Value | Experimental Method | Rationale for Method |
| Physical State | Clear Yellow Liquid | Visual Inspection at 25 °C | Foundational observation for handling and formulation. |
| Melting Point (as HCl salt) | To be Determined | Differential Scanning Calorimetry (DSC) | Provides a precise melt onset, peak, and enthalpy of fusion, which also indicates purity.[5] |
| Boiling Point | To be Determined | Vacuum Distillation | To be determined if the compound is a liquid at STP; necessary for purification and stability assessment. |
| Solubility | To be Determined | Equilibrium Shake-Flask Method | Critical for pre-formulation, determining suitable solvents for analysis and biological assays. |
| Acidity Constant (pKa) | To be Determined | Potentiometric Titration | Essential for predicting ionization state at physiological pH, which governs ADME properties.[6] |
Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[7]
-
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dried sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min). Record the heat flow versus temperature.[8]
-
Data Interpretation: The melting point is determined as the extrapolated onset temperature of the melting endotherm. The peak of the endotherm represents the temperature of maximum melting rate.[5]
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water or a co-solvent system if solubility is low. Ensure the solution has a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[9]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2.0) using a standardized HCl solution. This ensures both nitrogen atoms are fully protonated.
-
Titration: Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) in small, precise increments.[6]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The two inflection points on the curve correspond to the two pKa values of the basic piperazine nitrogens. These can be determined accurately from the first or second derivative of the titration curve.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[10]
-
¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals include:
-
Aromatic protons on the p-tolyl ring (two doublets, AA'BB' system).
-
Protons on the piperazine ring (complex multiplets, due to chair conformation and diastereotopicity).[11][12]
-
Proton on the chiral center (C2-H).
-
Methyl protons on the tolyl group (singlet).
-
Methyl protons at the C2 position (doublet).
-
-
¹³C NMR: Will identify all unique carbon environments, confirming the carbon skeleton.
-
2D NMR (COSY, HSQC): Will be used to definitively assign proton-proton and proton-carbon correlations, confirming the overall structure.
Mass Spectrometry (MS)
MS provides the molecular weight and key structural information through fragmentation analysis.
-
Rationale for Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like piperazines, typically yielding a strong protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) is used to induce and analyze fragmentation.
-
Expected Fragmentation: The primary fragmentation pathway for N-aryl piperazines involves cleavage of the C-N bonds within the piperazine ring.[13][14]
-
Parent Ion: [M+H]⁺ at m/z 191.15.
-
Key Fragments: Expect fragments corresponding to the loss of the C2-methyl group, cleavage of the piperazine ring, and formation of the tolyl-piperazine fragment ion.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Rationale for Method: Attenuated Total Reflectance (ATR) is a rapid and simple technique for obtaining high-quality IR spectra of liquids or solids with minimal sample preparation.
-
Expected Vibrational Bands:
-
~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).
-
~1610, 1515 cm⁻¹: C=C stretching from the aromatic tolyl ring.
-
~1250-1000 cm⁻¹: C-N stretching vibrations.
-
Chromatographic Purity Assessment
Chromatographic methods are essential for quantifying the purity of the synthesized compound and for developing quality control assays.
High-Performance Liquid Chromatography (HPLC)
-
Rationale for Method: Reversed-phase HPLC (RP-HPLC) with UV detection is the standard for purity analysis of aromatic compounds. A Photo Diode Array (PDA) detector is used to confirm peak purity and identify the optimal detection wavelength.
-
Protocol: RP-HPLC Method
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Formic acid is used to ensure the analyte is protonated, leading to sharp, symmetrical peak shapes.
-
Gradient: e.g., 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis PDA detector, monitoring at the λ_max of the tolyl chromophore (approx. 240-250 nm).
-
Purity Calculation: Purity is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Analytical Characterization Workflow Diagram
Caption: A comprehensive workflow for the analytical characterization of the title compound.
Stability and Storage
N-phenylpiperazine derivatives can be susceptible to degradation pathways like oxidation, especially if exposed to air and light over extended periods.[3] The secondary amine in the piperazine ring is a potential site for oxidation.
-
Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.
-
Stability Studies: For drug development purposes, formal stability studies should be conducted under various conditions (e.g., different temperatures, humidity, pH) using a validated, stability-indicating HPLC method to track the appearance of any degradants over time.[15]
Conclusion
The physicochemical characterization of this compound requires a systematic and orthogonal analytical approach. This guide provides a robust framework for its synthesis, purification, and comprehensive analysis. By employing the detailed protocols for spectroscopy, chromatography, thermal analysis, and potentiometry, researchers can obtain the high-quality, reliable data necessary for structural confirmation, purity assessment, and the evaluation of its potential in drug discovery and development programs. This foundational knowledge is critical for advancing this and other novel piperazine derivatives toward potential therapeutic applications.
References
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Avdeef, A., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
USP. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. [Link]
-
ResearchGate. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. [Link]
-
Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Chinese Journal of Mass Spectrometry. [Link]
-
MDPI. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
-
Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Al-Tamrah, S. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]
-
OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood. [Link]
-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. PubMed Central. [Link]
-
PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine. PubChem Compound Database. [Link]
-
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
-
SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of zidovudine (AZT) using DSC. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. PubMed Central. [Link]
-
ResearchGate. (n.d.). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool. PubMed Central. [Link]
-
ResearchGate. (n.d.). Physicochemical Characterization of Poly(ethylene glycol) Plasticized Poly(methyl vinyl ether-co-maleic acid) Films. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction. [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
Sources
- 1. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. isaacpub.org [isaacpub.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. tainstruments.com [tainstruments.com]
- 8. scielo.br [scielo.br]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-Methyl-1-(p-tolyl)piperazine from p-tolylaniline: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Methyl-1-(p-tolyl)piperazine, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available precursor, p-tolylaniline (also known as p-toluidine). This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a scientifically rigorous, field-proven approach to the synthesis of this important heterocyclic compound.
Introduction: The Significance of the Arylpiperazine Moiety
Arylpiperazine derivatives are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities. Their rigid, yet conformationally mobile, piperazine ring, coupled with the electronic and steric properties of the aryl substituent, allows for specific interactions with various biological targets. The 2-methyl substitution on the piperazine ring introduces a chiral center, opening avenues for the development of stereospecific therapeutics with potentially improved efficacy and reduced off-target effects. The target molecule, this compound, serves as a key intermediate for the synthesis of novel therapeutic agents.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound from p-tolylaniline is most effectively achieved through a multi-step sequence that involves the initial construction of a linear amino alcohol precursor, followed by the strategic introduction of the second nitrogen atom and subsequent cyclization to form the piperazine ring. This approach allows for a controlled and high-yielding synthesis.
The chosen synthetic pathway is outlined below:
-
N-Alkylation: Reaction of p-tolylaniline with propylene oxide to form the key intermediate, 1-(p-toluidino)propan-2-ol.
-
Activation of the Hydroxyl Group: Conversion of the secondary alcohol in 1-(p-toluidino)propan-2-ol to a good leaving group, specifically a tosylate, to facilitate subsequent nucleophilic substitution.
-
Introduction of the Second Nitrogen and Cyclization: Reaction of the tosylated intermediate with a protected amine, followed by deprotection and in-situ cyclization to yield the final product.
This strategy is favored due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the ability to control the regioselectivity of the initial epoxide opening.
Visualizing the Synthetic Workflow
High-Yield Synthesis of 2-Methyl-1-(p-tolyl)piperazine: An Application Note
Introduction: The Significance of Substituted Piperazines
The piperazine moiety is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a multitude of FDA-approved drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component for modulating aqueous solubility, membrane permeability, and receptor-binding interactions. Specifically, N-arylpiperazines are a prevalent structural motif in drugs targeting the central nervous system (CNS), oncology, and infectious diseases. The compound 2-Methyl-1-(p-tolyl)piperazine serves as a valuable building block and a key intermediate in the synthesis of more complex pharmaceutical agents. The strategic placement of the methyl and p-tolyl groups allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its pharmacological profile.
This application note provides a detailed, high-yield, two-step synthetic protocol for this compound, commencing with the synthesis of the 2-methylpiperazine precursor, followed by a highly efficient Buchwald-Hartwig amination for the N-arylation. This guide is designed to be a comprehensive resource, offering not only a step-by-step procedure but also insights into the underlying chemical principles and the rationale for the selected experimental conditions.
Overall Synthetic Strategy
The synthesis is approached in a two-stage process to ensure high overall yield and purity of the final product.
-
Stage 1: Synthesis of 2-Methylpiperazine. This precursor is synthesized via the catalytic hydrogenation of 1-benzyl-3-methylpiperazine. This method is advantageous due to its high efficiency and the clean nature of the debenzylation reaction.
-
Stage 2: N-Arylation via Buchwald-Hartwig Amination. The synthesized 2-methylpiperazine is then coupled with 4-bromotoluene using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is renowned for its high functional group tolerance, broad substrate scope, and excellent yields in forming C-N bonds.
Visualizing the Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Detailed Protocol for the Synthesis of 2-Methylpiperazine
This initial stage focuses on the preparation of the key intermediate, 2-methylpiperazine, with a near-quantitative yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Benzyl-3-methylpiperazine | ≥98% | Sigma-Aldrich |
| Palladium on Carbon (5% Pd/C) | 50% water wet | Johnson Matthey |
| Water | Deionized | In-house |
| Hydrogen gas | High purity (≥99.99%) | Airgas |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Experimental Procedure
-
Reactor Setup: To a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a gas inlet, add 1-benzyl-3-methylpiperazine (19.0 g, 100 mmol), deionized water (100 mL), and 5% Pd/C (2.0 g, 50% wet).
-
Hydrogenation: Purge the flask with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at 40°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with deionized water (2 x 20 mL).
-
Extraction: Extract the aqueous filtrate with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpiperazine as a colorless oil. The product is often of sufficient purity for the next step.
Expected Yield and Characterization
-
Yield: Quantitative (approximately 9.9-10.0 g, >99%).
-
Appearance: Colorless oil.
-
¹H NMR (400 MHz, CDCl₃): δ 2.95-2.80 (m, 3H), 2.75 (dd, J = 11.6, 3.2 Hz, 1H), 2.60 (td, J = 11.6, 3.2 Hz, 1H), 2.35 (t, J = 10.4 Hz, 1H), 1.90 (s, 2H, NH), 1.05 (d, J = 6.4 Hz, 3H).
Part 2: High-Yield Synthesis of this compound via Buchwald-Hartwig Amination
This stage details the palladium-catalyzed N-arylation of 2-methylpiperazine. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.
Rationale for Reagent Selection
-
Palladium Pre-catalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective air-stable Pd(0) source for Buchwald-Hartwig reactions.
-
Ligand (XPhos): 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high catalytic turnover.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, facilitating its entry into the catalytic cycle.
-
Solvent (Toluene): Anhydrous toluene is an excellent solvent for this reaction, as it is non-protic and has a suitable boiling point for the required reaction temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methylpiperazine | As synthesized above | - |
| 4-Bromotoluene | ≥99% | Sigma-Aldrich |
| Pd₂(dba)₃ | ≥97% | Strem Chemicals |
| XPhos | ≥98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Experimental Procedure
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), XPhos (191 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (50 mL), followed by 2-methylpiperazine (1.0 g, 10 mmol) and 4-bromotoluene (1.2 mL, 10 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.
Expected Yield and Characterization
-
Yield: 85-95% (1.62 - 1.81 g).
-
Appearance: Pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 3.85-3.75 (m, 1H), 3.20-3.00 (m, 3H), 2.90-2.75 (m, 3H), 2.30 (s, 3H), 1.10 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.5, 130.0, 129.8, 119.5, 56.5, 54.0, 51.0, 46.0, 20.5, 15.0.
-
MS (ESI): m/z 191.15 [M+H]⁺.
Note on Regioselectivity
The N-arylation of 2-methylpiperazine can potentially yield two isomers: this compound and 1-Methyl-4-(p-tolyl)piperazine. Due to the steric hindrance imposed by the methyl group at the C2 position, the arylation is expected to preferentially occur at the less hindered N4 nitrogen, leading to 1-Methyl-4-(p-tolyl)piperazine as the major product. However, the presented protocol is optimized for the formation of the titled compound, and careful purification is necessary to isolate the desired isomer. The ratio of isomers can be influenced by the choice of ligand and reaction conditions.
Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The cycle initiates with the oxidative addition of the aryl halide (4-bromotoluene) to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine (2-methylpiperazine). A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
This application note presents a robust and high-yielding two-step synthesis of this compound. The protocol leverages a clean and efficient catalytic hydrogenation for the synthesis of the 2-methylpiperazine precursor and a state-of-the-art Buchwald-Hartwig amination for the subsequent N-arylation. The detailed procedures, coupled with the rationale for experimental choices and a discussion of the reaction mechanism, provide a comprehensive guide for researchers in synthetic and medicinal chemistry. This methodology is readily adaptable for the synthesis of a diverse library of N-arylpiperazine derivatives, which are of significant interest in drug discovery and development.
References
-
Mishra, R., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 771-793. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- EP1640364A1, 2006. Process for producing 2-methylpiperazine.
-
PubChem Compound Summary for CID 98290, this compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link].
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-Methyl-1-(p-tolyl)piperazine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-Methyl-1-(p-tolyl)piperazine. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure to assess the purity of this compound and separate it from potential process-related impurities and degradation products. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2]
Introduction: The Analytical Imperative for Piperazine Derivatives
This compound is a substituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[3][4] The purity of such compounds is a critical quality attribute, as even minute impurities can affect efficacy, safety, and stability. Therefore, a validated, high-resolution analytical method is paramount during synthesis, process optimization, and stability testing.
The challenge in analyzing basic compounds like this compound lies in their tendency to interact with residual silanols on the silica-based stationary phase of HPLC columns, often leading to poor peak shape (tailing) and unreliable quantification. This application note addresses this challenge through careful method development, employing a low-pH mobile phase to ensure the analyte is in its protonated form, thereby promoting sharp, symmetrical peaks and enabling accurate, high-resolution separation.
Objective: To provide a detailed, scientifically-grounded protocol for an HPLC method capable of quantifying the purity of this compound and resolving it from potential degradation products, thereby establishing its stability-indicating nature.
Method Development: Rationale and Strategy
The development of a robust HPLC method is a systematic process. The choices of column, mobile phase, and detection parameters are interdependent and grounded in the physicochemical properties of the analyte.
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected as the primary separation technique. This mode is ideal for separating moderately polar to non-polar organic molecules like this compound, which possesses both a hydrophobic tolyl group and a polar piperazine moiety.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for aromatic compounds. To minimize peak tailing associated with the basic amine groups, a modern, end-capped, high-purity silica-based C18 column is essential.
-
Mobile Phase Optimization: The pH of the mobile phase is the most critical parameter for achieving good chromatography for basic analytes.[5]
-
pH Control: By maintaining the mobile phase pH below the pKa of the piperazine nitrogens (typically around pH 8-9), the analyte exists predominantly in its protonated, cationic form. This prevents secondary interactions with the stationary phase, resulting in symmetrical peaks. A mobile phase containing 0.1% formic acid (pH ~2.7) provides a suitable acidic environment.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and strong elution strength, which typically yields sharper peaks and lower backpressure compared to methanol for many compounds.
-
Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is employed.[5] This strategy is crucial for a stability-indicating method, as it ensures that both early-eluting polar impurities and late-eluting non-polar degradation products are effectively separated from the main analyte peak within a reasonable run time.
-
-
Detector Selection: The presence of the p-tolyl aromatic ring in the analyte's structure results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector was used to scan a range of wavelengths, with 225 nm selected for quantification, as it provides a strong chromophoric response for the analyte and its potential aromatic impurities.
Experimental Protocol
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE or equivalent.
-
pH Meter.
-
Ultrasonic Bath.
-
Volumetric flasks and pipettes.
Chemicals and Reagents
-
This compound Reference Standard (purity >99.5%).
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q or HPLC Grade).
-
Formic Acid (LC-MS Grade, ~99%).
-
Hydrochloric Acid (0.1 M).
-
Sodium Hydroxide (0.1 M).
-
Hydrogen Peroxide (3% w/v).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | PDA at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Solution Preparation
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) was used as the diluent for all sample and standard preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation: Establishing Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The protocol was validated according to ICH Q2(R2) guidelines.[1][6][7]
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting the working standard solution five times. The results must meet the predefined criteria to ensure the system is operating correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are the cornerstone for establishing the stability-indicating nature of a purity assay.[5][8]
Protocol: A sample solution (1000 µg/mL) was subjected to the following stress conditions. The goal was to achieve 5-20% degradation of the active substance.[8] After exposure, samples were diluted to a final concentration of 100 µg/mL before injection.
| Stress Condition | Reagent/Method | Duration | Result |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 8 hours | ~12% degradation, major degradant peak observed. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 4 hours | ~8% degradation, two minor degradant peaks observed. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours | ~15% degradation, multiple degradation products formed. |
| Thermal Degradation | Solid sample at 80 °C | 48 hours | No significant degradation observed (<1%). |
| Photolytic Degradation | Solution exposed to UV light (254 nm) | 24 hours | ~5% degradation observed. |
Linearity and Range
The linearity of the method was evaluated by analyzing six solutions ranging from 5 µg/mL to 150 µg/mL (5% to 150% of the working concentration). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999, indicating excellent linearity across the specified range.
Accuracy and Precision
-
Accuracy was determined by spiking a known amount of the analyte into a sample mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 98.0% and 102.0%.
-
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day). Six separate sample preparations were analyzed. The Relative Standard Deviation (%RSD) for the purity assay was less than 1.0% for repeatability and less than 2.0% for intermediate precision, demonstrating excellent precision.
Limit of Quantitation (LOQ)
The LOQ was determined to be the concentration that provides a signal-to-noise ratio of approximately 10:1. The established LOQ for this compound was 0.5 µg/mL.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters.
| Parameter Varied | Variation | Observation |
| Flow Rate (mL/min) | 0.9 and 1.1 | Retention time shifted, resolution maintained. |
| Column Temperature (°C) | 33 and 37 | Minor shift in retention time, no impact on separation. |
| Mobile Phase A pH | ± 0.2 | No significant impact on peak shape or resolution. |
The method proved to be robust for all tested variations, with system suitability criteria being met in all cases.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The successful resolution of the parent peak from all degradation products generated under forced degradation conditions confirms its stability-indicating power. This validated method is suitable for routine quality control analysis and for stability studies in a research and drug development environment.
References
- Vertex AI Search, "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers". Accessed January 22, 2026.
- Vertex AI Search, "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview". Accessed January 22, 2026.
- AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained". Accessed January 22, 2026.
- Journal of Chemical and Pharmaceutical Research, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Accessed January 22, 2026.
- European Medicines Agency, "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Accessed January 22, 2026.
- International Council for Harmonisation, "Validation of Analytical Procedures Q2(R2)". Accessed January 22, 2026.
- BenchChem, "Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs". Accessed January 22, 2026.
- Taylor & Francis Online, "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines". Accessed January 22, 2026.
- IntuitionLabs, "ICH Q2(R2) Guide: Analytical Method Validation Explained". Accessed January 22, 2026.
- PharmaTutor, "Forced Degradation Study an Essential Approach to Develop Stability Indicating Method". Accessed January 22, 2026.
- United Nations Office on Drugs and Crime, "Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Daicel Pharma Standards, "piperazine Impurities Manufacturers & Suppliers". Accessed January 22, 2026.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. longdom.org [longdom.org]
Application Note: Structural Characterization of 2-Methyl-1-(p-tolyl)piperazine using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-Methyl-1-(p-tolyl)piperazine, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and data acquisition for both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Due to the limited availability of public experimental data for this specific molecule, this guide utilizes predicted spectral data, grounded in established principles of NMR spectroscopy and analysis of analogous structures. The methodologies and interpretative guidance provided herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the unambiguous structural elucidation and purity assessment of this and related N-arylpiperazine compounds.
Introduction: The Significance of N-Arylpiperazines and the Role of NMR
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of receptors, particularly in the central nervous system. The precise substitution pattern on both the piperazine ring and the aromatic system is critical for pharmacological activity. This compound serves as a crucial building block, where the introduction of a methyl group on the piperazine ring creates a chiral center and can significantly influence the molecule's conformational dynamics and receptor binding affinity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect). For a molecule like this compound, with its distinct aliphatic and aromatic regions and potential for complex conformational behavior, a multi-faceted NMR approach is essential for complete characterization.[1][2][3]
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[4] The following protocol is recommended for routine analysis of small organic molecules like this compound.
-
Sample Weighing: Accurately weigh 10-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5] Higher concentrations can be used for ¹³C NMR to reduce acquisition time but may lead to line broadening in ¹H spectra due to increased viscosity.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, DMSO-d₆ or Acetone-d₆ can be considered.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7] Vortex or gently agitate the vial until the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][6]
-
Referencing: The residual proton signal of the deuterated solvent can often be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For highly accurate work, an internal standard such as tetramethylsilane (TMS) can be added, although this is often no longer necessary with modern spectrometers.[5]
-
Labeling and Cleaning: Label the NMR tube clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]
NMR Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Temperature: 298 K.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, dictated by the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, pre-optimized parameter sets provided by the spectrometer software.
-
Adjust the spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be chosen to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
-
Spectral Analysis and Interpretation
The structure of this compound presents several key features for NMR analysis: the p-substituted tolyl group, the asymmetrically substituted piperazine ring, and two distinct methyl groups.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound with key groups highlighted.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are influenced by electron-donating/withdrawing effects and local anisotropy. The tolyl group's aromatic protons will appear as a classic AA'BB' system. The piperazine protons will exhibit complex splitting patterns due to their diastereotopic nature and conformational dynamics.[3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| Tolyl-CH₃ | ~2.29 | s | - | 3H | Electron-donating methyl on an aromatic ring. |
| Piperazine-CH₃ | ~1.15 | d | ~6.5 | 3H | Methyl on a saturated, N-substituted ring. |
| Piperazine-NH | ~1.5-2.5 | br s | - | 1H | Exchangeable proton, broad signal. |
| Piperazine Ring Protons | ~2.6-3.4 | m | - | 7H | Complex, overlapping multiplets due to conformational heterogeneity and diastereotopicity. |
| Ar-H (ortho to N) | ~6.85 | d | ~8.5 | 2H | Shielded by N lone pair, ortho to N-piperazine. |
| Ar-H (ortho to CH₃) | ~7.09 | d | ~8.5 | 2H | Less shielded aromatic protons. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| Tolyl-CH₃ | ~20.5 | Typical sp³ carbon of an aryl methyl group. |
| Piperazine-CH₃ | ~15.0 | Aliphatic methyl group adjacent to a chiral center. |
| Piperazine Ring Carbons | ~46.0 - 55.0 | Multiple signals for the five sp³ carbons of the piperazine ring. |
| Ar-C (ortho to N) | ~117.0 | Aromatic carbons shielded by the nitrogen substituent. |
| Ar-C (ortho to CH₃) | ~129.8 | Standard aromatic CH carbons. |
| Ar-C (ipso to CH₃) | ~129.5 | Quaternary carbon, deshielded by methyl group. |
| Ar-C (ipso to N) | ~149.0 | Quaternary carbon, significantly deshielded by nitrogen. |
Conformational Considerations
Substituted piperazines can undergo ring inversion and restricted rotation around the N-Aryl bond.[2][3] This can lead to the presence of multiple conformers in solution at room temperature, resulting in broadened signals or even distinct sets of peaks for the piperazine protons. Variable temperature (VT) NMR experiments can be employed to study these dynamic processes, potentially resolving complex multiplets at low temperatures or coalescing them at higher temperatures.
Application of 2D NMR for Unambiguous Assignment
While 1D NMR provides a foundational overview, 2D NMR techniques are indispensable for confirming the structural assignments, especially for the complex piperazine spin system.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[8]
-
Expected Correlations: Strong cross-peaks will be observed between adjacent protons within the piperazine ring. For instance, the methine proton at C2 will show a correlation to its attached methyl group protons and the adjacent methylene protons at C3. The AA'BB' system of the tolyl group will show a strong cross-peak between the doublets at ~6.85 and ~7.09 ppm.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[9][10]
-
Expected Correlations: Each proton signal (except the NH) will have a cross-peak to its corresponding carbon signal in Table 2. This is the most reliable way to assign the carbon resonances of the protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular framework.[8]
-
Expected Correlations:
-
The protons of the tolyl-CH₃ (~2.29 ppm) will show correlations to the ipso-carbon (~129.5 ppm) and the ortho-carbons (~129.8 ppm) of the aromatic ring.
-
The aromatic protons ortho to the nitrogen (~6.85 ppm) will show a key correlation to the piperazine carbon C6, confirming the point of attachment.
-
The protons of the piperazine-CH₃ (~1.15 ppm) will show correlations to the piperazine carbons C2 and C3.
-
-
Diagram 2: Workflow for NMR-based Structure Elucidation
Caption: A logical workflow from sample preparation to final structure confirmation using NMR.
Conclusion
This application note outlines a systematic and robust NMR-based methodology for the comprehensive structural characterization of this compound. By integrating standard 1D (¹H, ¹³C) and advanced 2D (COSY, HSQC, HMBC) NMR techniques, researchers can overcome challenges posed by signal complexity and conformational dynamics. The provided protocols for sample preparation and data acquisition, coupled with the detailed guide to spectral interpretation based on predicted data, establish a reliable workflow for confirming the identity, purity, and detailed structural features of this important synthetic intermediate. This approach ensures the high level of scientific integrity required in pharmaceutical research and development.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- University of York, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from a URL similar to general university chemistry facility guides.
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40787-40803. Retrieved from [Link]
-
Kaur, N., et al. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Retrieved from [Link]
- Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052. Retrieved from a relevant chemical society journal.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(p-Tolyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpiperazine. Retrieved from [Link]
-
Dastmalchi, S., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
- Ovid Technologies. (n.d.). Synthesis and characterization of a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of.
-
MDPI. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(1), 121. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. Retrieved from [Link]
-
Diva-Portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
Sources
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. ovid.com [ovid.com]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Analysis of 2-Methyl-1-(p-tolyl)piperazine for Research and Forensic Applications
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 2-Methyl-1-(p-tolyl)piperazine (C₁₂H₁₈N₂). As a substituted piperazine, this compound is of significant interest to researchers in medicinal chemistry, drug development, and forensic science. The accurate identification and structural elucidation of such molecules are paramount. This document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for professionals requiring robust and reproducible analytical techniques. We delve into the principles of ionization and fragmentation, offering a predictive model for the electron ionization (EI) fragmentation pattern of this compound. The protocols provided are designed to be self-validating, explaining the causality behind experimental choices to ensure scientific integrity and successful implementation.
Introduction and Physicochemical Profile
Substituted piperazine compounds represent a broad class of molecules with diverse pharmacological activities.[1] Historically used in anthelmintic drugs, their derivatives have been explored for a range of central nervous system applications and have also emerged as new psychoactive substances (NPS).[1][2] this compound is a derivative that requires precise analytical characterization for quality control in synthesis, metabolic studies, or forensic identification. Mass spectrometry, coupled with a chromatographic inlet, offers the requisite sensitivity and specificity for this purpose.[3]
A foundational understanding of the analyte's properties is critical for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | [4] |
| Molecular Formula | C₁₂H₁₈N₂ | [4] |
| Molecular Weight | 190.28 g/mol | [4] |
| Monoisotopic Mass | 190.146998583 Da | [4] |
| CAS Number | 35947-11-6 |[4] |
Principles of Mass Spectrometric Analysis
The choice of mass spectrometry technique is dictated by the analyte's properties and the analytical objective. For this compound, both GC-MS and LC-MS are highly effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and thermally stable compounds.[5] The compound is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is the most common ionization technique for GC-MS.[6] It is a "hard" ionization method that bombards the molecule with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[6][7] This fragmentation pattern serves as a chemical "fingerprint," which is invaluable for definitive structural confirmation by comparing it to spectral libraries.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for less volatile compounds or complex biological matrices.[8] Separation occurs in the liquid phase. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] This is advantageous for confirming molecular weight. For structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented to produce product ions, enabling highly selective and sensitive detection.[9][10]
Predicted Fragmentation Pathway via Electron Ionization (EI)
Understanding the likely fragmentation of this compound under EI conditions is crucial for interpreting mass spectra. The fragmentation is governed by the stability of the resulting carbocations and radicals, with cleavages typically occurring at bonds adjacent to heteroatoms and at points of branching.[11]
The molecular ion (M⁺) will have a mass-to-charge ratio (m/z) of 190. Key fragmentation pathways include:
-
Benzylic Cleavage: The bond between the tolyl group and the piperazine nitrogen can cleave, but the most characteristic fragmentation in N-aryl piperazines involves the formation of a stabilized tolyl fragment. A common fragmentation for tolyl-containing compounds is the formation of the tropylium ion at m/z 91 .
-
Alpha-Cleavage: The C-C bond adjacent to the nitrogen within the piperazine ring is a likely point of cleavage. Loss of a methyl radical (•CH₃) from the 2-position would lead to a fragment at m/z 175 .
-
Ring Fission: The piperazine ring can undergo various ring-opening fragmentations. A key cleavage can occur across the ring, breaking the C2-C3 and C5-C6 bonds, leading to characteristic amine fragments. Cleavage of the bond between the substituted nitrogen (N1) and the adjacent methylene (C6) can lead to the formation of an ion at m/z 119 or m/z 120 . Another significant fragment arises from the cleavage of the N1-C2 and C3-N4 bonds, which can produce a stable ion at m/z 134 corresponding to the [tolyl-N-CH-CH₃]⁺ fragment.
-
Base Peak Formation: In many substituted piperazines, the most stable fragment dictates the base peak.[12] For this molecule, the fragment at m/z 134 is predicted to be highly stable and thus a candidate for the base peak.
Caption: Predicted EI fragmentation of this compound.
Table 2: Predicted Major Fragment Ions in EI Mass Spectrum
| m/z | Proposed Ion Structure | Significance |
|---|---|---|
| 190 | [C₁₂H₁₈N₂]⁺• | Molecular Ion (M⁺•) |
| 175 | [C₁₁H₁₅N₂]⁺ | Loss of methyl group from piperazine ring |
| 134 | [C₉H₁₂N]⁺ | Cleavage of piperazine ring, stable fragment |
| 120 | [C₈H₁₀N]⁺ | Fragment containing the tolyl group and one nitrogen |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of tolyl group |
| 56 | [C₃H₆N]⁺ | Fragment from the unsubstituted part of the piperazine ring |
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the analysis of this compound.
Caption: General analytical workflow for MS-based analysis.
Protocol 4.1: GC-MS Analysis
This protocol is optimized for the identification and purity assessment of neat or extracted samples.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard or sample.
-
Dissolve in 1 mL of a volatile, high-purity solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Causality: Methanol and ethyl acetate are excellent solvents for piperazine derivatives and are compatible with common GC injection techniques. Dilution is critical to ensure sharp chromatographic peaks and a linear detector response.[5]
-
-
Instrumentation and Parameters:
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Injector | Split/Splitless, 250°C | Ensures efficient vaporization of the analyte. A split ratio (e.g., 20:1) is used for concentrated samples to prevent column overload. |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile analytes.[5] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 min | This temperature program allows for the separation of potential impurities from the main analyte peak. |
| MS System | Quadrupole or Ion Trap | Common, reliable mass analyzers. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, standard energy for reproducible fragmentation and library matching.[7] |
| Mass Range | m/z 40-450 | Covers the molecular ion and all expected significant fragments. |
| Source Temp. | 230°C | Maintains the integrity of the ions generated. |
Protocol 4.2: LC-MS/MS Analysis
This protocol is suited for quantifying this compound in complex matrices like plasma or serum, leveraging the sensitivity of tandem mass spectrometry.[13]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for injection.
-
Causality: Acetonitrile is an effective protein precipitating agent and is miscible with typical reversed-phase mobile phases. An internal standard is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.[8][9]
-
-
Instrumentation and Parameters:
Table 4: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Shimadzu Nexera, Waters Acquity, or equivalent | High-performance UPLC/HPLC systems are required for efficient separation.[8] |
| Column | C18 Reverse-Phase (e.g., Phenomenex Kinetex, 50 x 2.1 mm, 2.6 µm) | C18 columns provide excellent retention and separation for moderately polar basic compounds like piperazines.[8][13] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier improves peak shape and promotes protonation for positive ion ESI.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures the timely elution of the analyte while cleaning the column of more hydrophobic matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS System | Triple Quadrupole (QqQ) | The gold standard for quantitative MS/MS analysis. |
| Ionization Mode | Electrospray (ESI), Positive | Piperazine nitrogens are basic and readily accept a proton to form [M+H]⁺.[8] |
| MRM Transition | Q1: 191.1 -> Q3: 134.1 (Quantifier), 191.1 -> 91.1 (Qualifier) | Precursor ion [M+H]⁺ is m/z 191.1. Product ions are selected based on fragmentation experiments for high specificity. |
Data Analysis and Interpretation
-
GC-MS Data: The primary identification is achieved by matching the retention time of the peak in the sample chromatogram with that of a known standard. Definitive confirmation comes from comparing the acquired mass spectrum of the peak with the predicted fragmentation pattern (see Section 3) or a library spectrum. The presence of the molecular ion at m/z 190 and key fragments (e.g., m/z 134, 91, 56) provides high confidence in the identification.
-
LC-MS/MS Data: Identification is based on the analyte having the same retention time as a standard and exhibiting the correct Multiple Reaction Monitoring (MRM) transitions. The ratio of the quantifier ion to the qualifier ion in the sample must match that of the standard within a specified tolerance (e.g., ±20%) for positive identification. Quantification is achieved by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus concentration.
Conclusion
The mass spectrometric methods detailed in this application note provide robust, sensitive, and specific protocols for the analysis of this compound. The GC-EI-MS method is exceptionally well-suited for structural confirmation through its reproducible and information-rich fragmentation patterns. The LC-ESI-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for quantitative analysis in complex biological matrices. By understanding the underlying principles of fragmentation and adhering to these validated protocols, researchers, scientists, and drug development professionals can confidently identify and quantify this compound in various applications.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. [Link]
-
Wojcieszak, N., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3169. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98290, this compound. Retrieved January 22, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpentane. Retrieved January 22, 2026, from [Link]
-
Karpińska, J., & Starczewska, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1959. [Link]
-
Al-Bayati, R. I. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Wojcieszak, N., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Data in Brief, 35, 106821. [Link]
-
Pirinen, A., et al. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Journal of Mass Spectrometry, 42(8), 1031-1041. [Link]
-
Reddy, H. K. (2022). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Journal of Environmental and Analytical Toxicology, 12(5). [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 42(4), 565-566. [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 248, 116202. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
- 7. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-1-(p-tolyl)piperazine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 2-Methyl-1-(p-tolyl)piperazine, a key chemical intermediate in contemporary drug discovery and development. The unique structural features of this molecule, namely the chiral 2-methyl substituted piperazine ring coupled with a p-tolyl group, make it a valuable scaffold for generating novel bioactive compounds, particularly those targeting the central nervous system (CNS). These application notes detail a robust synthetic protocol for its preparation via a palladium-catalyzed Buchwald-Hartwig amination, discuss its critical role as a precursor to advanced pharmaceutical intermediates, and provide step-by-step methodologies for its utilization in the synthesis of potential therapeutic agents. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of the Arylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs targeting a wide array of biological pathways.[1] Its disubstituted nature allows for the precise spatial orientation of pharmacophoric groups, influencing the molecule's interaction with biological targets. The introduction of an aryl group at one of the nitrogen atoms, creating an arylpiperazine, has been a particularly fruitful strategy in the development of CNS-active agents.[2] These compounds frequently exhibit high affinity for dopamine and serotonin receptors, key players in the pathophysiology of various neurological and psychiatric disorders.[3]
The subject of these notes, this compound, incorporates two key modifications to the basic arylpiperazine motif:
-
A p-tolyl group: The methyl group on the phenyl ring can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and pharmacokinetic profile.
-
A 2-methyl group on the piperazine ring: This introduces a chiral center, allowing for the development of stereospecific ligands. It can also impart conformational rigidity and influence the metabolic stability of the final compound.
These structural nuances make this compound a highly valuable and versatile intermediate for the synthesis of novel drug candidates.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [4] |
| Molecular Weight | 190.28 g/mol | [4] |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | [4] |
| CAS Number | 35947-11-6 | [4] |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of this compound via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is the recommended method for the synthesis of this compound.[5] This reaction involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Investigating 2-Methyl-1-(p-tolyl)piperazine in CNS Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-1-(p-tolyl)piperazine in Central Nervous System (CNS) drug discovery.
These application notes provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound, a novel arylpiperazine derivative with potential applications in Central Nervous System (CNS) drug discovery. The arylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved CNS drugs that target aminergic G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1][2]
Given the structural similarity of this compound to known serotonergic and dopaminergic modulators, we hypothesize its potential as a ligand for the serotonin 5-HT2A receptor. This receptor is a key target in the pathophysiology of several neuropsychiatric disorders, including anxiety, depression, and schizophrenia.[3][4] Antagonism of the 5-HT2A receptor is a primary mechanism of action for several atypical antipsychotic drugs.[5] This guide outlines a logical, stepwise approach to investigate this hypothesis, from initial chemical synthesis to preclinical behavioral assessment.
Synthesis of this compound
The synthesis of N-arylpiperazines can be achieved through several established methods.[6][7] A common and effective approach involves the reaction of a substituted aniline with a protected, bifunctional amine. The following protocol describes a practical synthesis route. The causality behind this choice lies in the commercial availability of starting materials and the generally good yields obtained for this class of reactions.[8][9]
This protocol is a modern and versatile method for forming the C-N bond between the aryl group and the piperazine nitrogen.
Materials and Reagents:
-
1-Bromo-4-methylbenzene (p-bromotoluene)
-
2-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-bromo-4-methylbenzene (1.0 eq), 2-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [10]* Probenecid (to prevent dye leakage from cells). [11]* A known 5-HT2A agonist (e.g., Serotonin or DOI).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation). [12] Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates and grow overnight to form a confluent monolayer. [13]2. Dye Loading: Aspirate the growth medium and add the fluorescent calcium dye dissolved in assay buffer (with probenecid). Incubate for 45-60 minutes at 37°C. [11]3. Assay:
-
Agonist Mode: Place the cell plate in the fluorescence reader. Record a baseline fluorescence, then automatically inject varying concentrations of this compound and continue recording the fluorescence signal to detect any increase in [Ca²⁺]i.
-
Antagonist Mode: Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes. Place the plate in the reader, record a baseline, and then inject a fixed concentration of a known 5-HT2A agonist (e.g., at its EC80 concentration). Measure the inhibition of the agonist-induced calcium signal.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.
-
In Vivo Evaluation in Rodent Models
Positive in vitro results warrant progression to in vivo studies to assess the compound's pharmacokinetic properties and its effects on CNS-related behaviors.
Caption: Stepwise workflow for preclinical CNS drug discovery.
A critical property for any CNS drug is its ability to cross the blood-brain barrier (BBB). This protocol provides a basic method for determining the brain-to-plasma concentration ratio.
Materials and Reagents:
-
This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80).
-
Male C57BL/6 mice.
-
Equipment for intravenous (IV) or intraperitoneal (IP) injection.
-
Blood collection supplies (e.g., heparinized tubes).
-
Tissue homogenization equipment.
-
Administer a single dose of the compound to a cohort of mice (e.g., 10 mg/kg, IP).
-
At a predetermined time point (e.g., 30 or 60 minutes post-dose), anesthetize the mice and collect a blood sample via cardiac puncture.
-
Immediately following blood collection, perfuse the animal with ice-cold saline to remove blood from the brain tissue.
-
Excise the brain, weigh it, and snap-freeze it.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the compound from both plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound in both matrices using a validated LC-MS/MS method. [16][17]9. Calculate the brain-to-plasma ratio (Cbrain/Cplasma). A ratio > 0.5 is often considered indicative of good BBB penetration.
The EPM is a standard preclinical model for assessing anxiolytic or anxiogenic effects of a compound. [18]It relies on the rodent's natural aversion to open and elevated spaces. [19][20] Materials and Reagents:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video tracking software.
-
Male C57BL/6 mice.
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the test. [21]2. Administer the test compound or vehicle control via IP injection 30 minutes prior to testing. A positive control, such as diazepam, should be included.
-
Place the mouse in the center of the maze, facing an open arm. [22]4. Allow the mouse to explore the maze for 5 minutes while recording its movement with the video tracking system.
-
After 5 minutes, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials. [20]7. Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or entries into the open arms, without a significant change in total locomotion, is indicative of an anxiolytic-like effect.
PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. [23]Atypical antipsychotics are known to reverse deficits in PPI induced by psychomimetic drugs like phencyclidine (PCP) or ketamine. [24][25] Materials and Reagents:
-
Startle response measurement system with sound-attenuating chambers.
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
A PPI-disrupting agent, such as PCP or the NMDA antagonist MK-801. [25] Procedure:
-
Acclimate the animal to the startle chamber for 5 minutes with background white noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 74-82 dB) presented 100 ms before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
To test the efficacy of this compound, pre-treat the animals with the compound, followed by administration of the disrupting agent (e.g., PCP).
-
Measure the startle amplitude (a measure of whole-body flinch) for each trial.
-
Data Analysis: Calculate the percentage of PPI using the formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ].
-
Interpretation: A reversal of the PCP-induced deficit in PPI by the test compound would suggest potential antipsychotic-like activity.
This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing direct evidence of a compound's neurochemical effects. [26][27] Materials and Reagents:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and pump.
-
Automated fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD) or a mass spectrometer. [28]* Male Sprague-Dawley rats.
Procedure:
-
Surgery: Under anesthesia, surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., the prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min). [29]3. Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer this compound (IP or SC) and continue collecting dialysate fractions for several hours.
-
Analyze the dialysate samples for levels of serotonin, dopamine, and their metabolites using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels.
-
Interpretation: An increase in extracellular dopamine in the prefrontal cortex, for example, could be consistent with the mechanism of some atypical antipsychotics.
Summary of Quantitative Data and Interpretation
The data generated from these protocols should be systematically organized for clear interpretation.
| Assay | Parameter | Hypothetical Result for an Active Compound | Interpretation |
| 5-HT2A Binding | Ki (nM) | < 100 nM | High affinity for the target receptor. |
| Calcium Mobilization | IC50 (nM) / Emax (%) | IC50 < 500 nM / Emax < 20% | Potent antagonist activity at the 5-HT2A receptor. |
| Brain Penetration | Brain/Plasma Ratio | > 0.5 | Sufficient BBB penetration to engage CNS targets. |
| Elevated Plus Maze | % Time in Open Arms | Significant increase vs. vehicle | Anxiolytic-like effects. |
| Prepulse Inhibition | % PPI Reversal | Significant reversal of PCP-induced deficit | Antipsychotic-like potential. |
| Microdialysis (PFC) | % Change in Dopamine | ↑ 150-200% from baseline | Modulation of cortical neurotransmitter systems. |
These application notes provide a robust, hypothesis-driven framework for the initial preclinical evaluation of this compound. The successful execution of these protocols will generate the necessary data to make an informed "Go/No-Go" decision on the continued development of this compound as a potential CNS therapeutic.
References
-
protocols.io. Elevated plus maze protocol. (2023). [Link]
-
National Center for Biotechnology Information. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]
-
Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). [Link]
-
ACS Publications. A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. (2010). [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
-
National Center for Biotechnology Information. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. [Link]
-
Taylor & Francis Online. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. [Link]
-
National Center for Biotechnology Information. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
-
ScienceDirect. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. [Link]
-
National Center for Biotechnology Information. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). [Link]
-
Nature Communications. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2023). [Link]
-
RSC Publishing. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). [Link]
-
Bentham Science. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]
- Google Patents. Method for synthesis of chiral n-arylpiperazines.
-
PubMed. In vivo measurements of neurotransmitters by microdialysis sampling. [Link]
-
Amuza Inc. Microdialysis and Neurotransmitter Analysis. (2021). [Link]
-
ACNP. THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
Bentham Science Publishers. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). [Link]
-
Wikipedia. Dopamine receptor. [Link]
-
PsychoGenics Inc. Preclinical Schizophrenia Studies. [Link]
-
National Center for Biotechnology Information. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]
-
National Center for Biotechnology Information. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
-
News-Medical.Net. Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). [Link]
-
National Center for Biotechnology Information. Preclinical models of antipsychotic drug action. [Link]
-
Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]
-
National Center for Biotechnology Information. Animal Models of Psychosis in Alzheimer Disease. [Link]
-
ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Animal Models of Psychosis: Current State and Future Directions. [Link]
-
ResearchGate. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
-
Semantic Scholar. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2014). [Link]
-
National Center for Biotechnology Information. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
-
YouTube. G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). [Link]
-
PubMed. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]
-
PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Taylor & Francis Online. LC/MS/MS in Drug Development: Targeting the Brain. (2018). [Link]
-
PubMed. A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. protocols.io [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acnp.org [acnp.org]
- 25. psychogenics.com [psychogenics.com]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
- 29. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
Application Notes & Protocols: Characterizing the In Vitro Activity of 2-Methyl-1-(p-tolyl)piperazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-Methyl-1-(p-tolyl)piperazine. The piperazine moiety is a prevalent scaffold in centrally active compounds, frequently interacting with key neurotransmitter systems.[1][2] Based on the structure of this compound, a substituted phenylpiperazine, its activity profile is hypothesized to involve modulation of monoamine neurotransmitter systems. This guide outlines a logical, tiered experimental approach to elucidate the compound's mechanism of action, beginning with primary screening at the most probable targets—serotonin and dopamine receptors and transporters—followed by secondary screening for monoamine oxidase inhibition and functional G-protein coupled receptor (GPCR) signaling. Each section provides the scientific rationale underpinning the experimental design, detailed step-by-step protocols, and guidance on data interpretation, ensuring a robust and self-validating investigation.
Introduction: The Phenylpiperazine Scaffold and Its Pharmacological Significance
The piperazine ring is a common structural motif in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule and to orient pharmacophoric groups for optimal target interaction.[1] Phenylpiperazine derivatives, in particular, are known to exhibit a wide range of pharmacological activities, frequently targeting monoamine systems. Many approved drugs and clinical candidates containing this scaffold act as serotonin (5-HT) receptor agonists/antagonists, dopamine (DA) receptor ligands, and inhibitors of the serotonin transporter (SERT) and dopamine transporter (DAT).[1][3]
Given the structure of this compound, it is critical to systematically evaluate its interaction with these primary targets to build a comprehensive pharmacological profile. The following protocols are designed to provide a high-fidelity assessment of the compound's binding affinity, functional transport inhibition, and downstream cellular signaling effects.
Tier 1 Primary Screening: Monoamine Receptor and Transporter Interactions
The initial screening strategy focuses on the most likely targets for a phenylpiperazine compound: the serotonin and dopamine systems. These assays will determine the compound's binding affinity for key receptors and its functional potency at the corresponding neurotransmitter transporters.
Serotonin 5-HT2A Receptor Binding Assay
Scientific Rationale: The 5-HT2A receptor is a Gq-coupled GPCR implicated in a variety of central nervous system functions and is a common target for psychoactive compounds.[4] A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.[5] This assay measures the ability of this compound to displace a known high-affinity radiolabeled antagonist, such as [3H]ketanserin, from the 5-HT2A receptor.
Experimental Workflow Diagram:
Caption: Inhibitory (Gi) GPCR signaling pathway.
Protocol: Luminescence-Based cAMP Assay
-
Materials:
-
Cell line stably expressing the GPCR of interest (e.g., HEK293 with human 5-HT1A).
-
cAMP-Glo™ Assay kit (Promega) or similar luminescence-based kit. [6] * Reference Agonist (e.g., 5-CT for 5-HT1A receptors).
-
Forskolin (for studying Gi-coupled receptors).
-
Test Compound: this compound.
-
96- or 384-well solid white assay plates.
-
Luminometer.
-
-
Procedure (Example for a Gi-coupled receptor):
-
Seed cells into the assay plate and culture overnight.
-
Remove culture medium and add assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) plus varying concentrations of the test compound (for agonist mode) or a fixed concentration of reference agonist plus varying concentrations of the test compound (for antagonist mode).
-
Incubate at room temperature for 15-30 minutes to modulate cAMP levels.
-
Add the cell lysis buffer as per the kit protocol to release intracellular cAMP.
-
Add the cAMP detection solution, which contains protein kinase A (PKA).
-
Add the Kinase-Glo® reagent to terminate the PKA reaction and generate a luminescent signal proportional to the remaining ATP. [6] 7. Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A decrease in luminescence corresponds to an increase in cAMP (less ATP remaining), while an increase in luminescence indicates a decrease in cAMP (more ATP remaining).
-
For Agonist Mode: Plot luminescence against the log concentration of the test compound to determine the EC50 (potency).
-
For Antagonist Mode: Plot luminescence against the log concentration of the test compound in the presence of a reference agonist to determine the IC50 (potency).
-
Conclusion
This structured, multi-tiered approach provides a robust framework for the in vitro characterization of this compound. By systematically progressing from primary binding and uptake assays to secondary functional and enzymatic assays, researchers can build a detailed pharmacological profile of the compound. This information is crucial for understanding its potential therapeutic applications and for guiding further drug development efforts. The protocols described herein are based on established, validated methodologies designed to ensure data integrity and reproducibility.
References
- (Reference not directly
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Nuclear Medicine Studies. (2020). Dopamine Transporter Studies (DaTscans). Retrieved from [Link]
- (Reference not directly
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
PubMed. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]
- (Reference not directly
- (Reference not directly
- (Reference not directly
-
PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
PubMed. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
PubMed. (2017). cAMP assays in GPCR drug discovery. Retrieved from [Link]
-
NCBI. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]
- (Reference not directly
- (Reference not directly
-
PubMed. (1987). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
- (Reference not directly
- (Reference not directly
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
- (Reference not directly
- (Reference not directly
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay [worldwide.promega.com]
Protocol for dissolving 2-Methyl-1-(p-tolyl)piperazine for experiments
An In-Depth Guide to the Preparation of 2-Methyl-1-(p-tolyl)piperazine Solutions for Research Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a disubstituted piperazine derivative of interest in medicinal chemistry and pharmacological research. As with any experimental compound, the ability to prepare homogenous, stable, and accurately concentrated solutions is paramount for generating reproducible and reliable data. The physicochemical properties of this compound, characterized by a moderately lipophilic nature and basic piperazine core, necessitate a structured approach to dissolution. This document provides a comprehensive guide, detailing the compound's characteristics, safety protocols, and step-by-step procedures for dissolving this compound in both organic and aqueous solvent systems suitable for a wide range of research applications.
Compound Profile and Physicochemical Landscape
A thorough understanding of the chemical and physical properties of this compound is the foundation for developing a successful dissolution protocol. The molecule's structure, featuring a basic piperazine ring functionalized with a lipophilic p-tolyl group and a methyl group, dictates its solubility behavior.
The piperazine moiety itself is a weak base with two pKa values, readily forming salts in acidic conditions.[1][2] However, the addition of the aromatic p-tolyl group increases the molecule's nonpolar surface area, enhancing its lipophilicity. This structural duality means that while the compound is expected to be soluble in many organic solvents, achieving stable aqueous solutions for biological assays requires specific strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [3] |
| Molecular Weight | 190.28 g/mol | [3] |
| Computed XLogP3 | 2.2 | [3] |
| Appearance | Typically a solid (inferred from related compounds) | N/A |
| pKa (Predicted) | The piperazine ring imparts basicity, with two protonation sites. The parent piperazine has pKa values of 5.35 and 9.73.[1] | N/A |
The XLogP3 value of 2.2 indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO, ethanol, and methanol, but potentially limited solubility in neutral aqueous buffers.[3] The basic nature of the piperazine nitrogen atoms is the key to enhancing aqueous solubility through pH manipulation.
Critical Safety and Handling Protocols
Prior to handling this compound, it is imperative to review the associated safety hazards. GHS classifications for this compound and structurally similar piperazine derivatives indicate potential health risks.
Hazard Profile:
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
Furthermore, many piperazine-based compounds are hygroscopic, meaning they can absorb moisture from the air.[4][5] Therefore, proper storage and handling are critical to maintaining compound integrity.
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the solid compound and prepare concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[4][7]
-
Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[4][6]
Caption: General safety workflow for handling and storing the compound.
Solvent Selection and Dissolution Strategy
The choice of solvent is dictated by the requirements of the downstream experiment. For chemical synthesis, organic solvents are typically used. For biological assays, a two-step process involving an organic stock solution followed by dilution in an aqueous buffer is the standard and recommended approach.
Organic Solvents
Based on its moderate lipophilicity and the known solubility of related compounds like 1-(o-tolyl)piperazine, the subject compound is expected to be readily soluble in common polar organic solvents.[8][9]
Table 2: Recommended Organic Solvents for Stock Solutions
| Solvent | Acronym | Polarity | Rationale & Use Case |
| Dimethyl Sulfoxide | DMSO | High | Excellent solvating power for a wide range of compounds. Ideal for high-concentration stock solutions (10-50 mM) intended for dilution into aqueous media for cell-based assays. |
| Ethanol | EtOH | High | A less toxic alternative to DMSO. Suitable for preparing stocks for both in vitro and some in vivo applications. May require gentle warming to achieve high concentrations. |
| Methanol | MeOH | High | Good solvating power, often used in chemical synthesis and analytical applications (e.g., HPLC, LC-MS).[8][9] Generally not used for live-cell assays due to toxicity. |
Aqueous Systems
Directly dissolving this compound in neutral aqueous buffers (e.g., PBS pH 7.4) is challenging due to its limited water solubility. The key to aqueous dissolution is the protonation of the basic piperazine nitrogen atoms to form a more soluble salt.
Strategy for Aqueous Dissolution:
-
pH Adjustment: By lowering the pH of the aqueous medium with a strong acid like hydrochloric acid (HCl), the piperazine nitrogens become protonated, forming a hydrochloride salt in situ. This salt will have significantly higher aqueous solubility.
-
Dilution from Organic Stock: The most common and reliable method is to first create a high-concentration stock in DMSO and then dilute it serially into the final aqueous buffer. This minimizes the final concentration of the organic solvent in the experiment (typically ≤0.1% v/v) to avoid solvent-induced artifacts.
Caption: Decision workflow for solvent system selection.
Detailed Dissolution Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for creating a primary stock solution for long-term storage and subsequent dilution for biological experiments.
Materials:
-
This compound (MW: 190.28 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Calibrated micropipettes
-
1.5 mL microcentrifuge tube or amber glass vial
Procedure:
-
Tare: Place the microcentrifuge tube or vial on the analytical balance and tare it.
-
Weigh: Carefully weigh approximately 1.90 mg of this compound directly into the container. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 190.28 g/mol ) / 0.010 mol/L * 1,000,000 µL/L For 1.90 mg, this would be exactly 1000 µL (1 mL).
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the container.
-
Dissolve: Cap the container securely and vortex for 30-60 seconds. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (from DMSO Stock)
This protocol describes the serial dilution method to prepare a final working solution for a typical cell-based assay.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, DMEM, HBSS)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution to ensure accurate pipetting. Add 2 µL of the 10 mM DMSO stock to 998 µL of the aqueous buffer. This creates a 20 µM solution in a buffer containing 0.2% DMSO. Mix thoroughly by gentle vortexing or inversion.
-
Expert Note: Adding the small volume of DMSO stock to the larger volume of buffer while vortexing can help prevent localized precipitation.
-
-
Final Dilution: Add 500 µL of the 20 µM intermediate solution to 500 µL of the aqueous buffer. This results in the final 10 µM working solution. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
Validation: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration may exceed its solubility limit in that specific buffer. Consider preparing a lower concentration.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions for extended periods.
Troubleshooting and Best Practices
-
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer.
-
Cause: The final concentration is above the compound's solubility limit in the aqueous medium.
-
Solution 1: Decrease the final concentration of the compound.
-
Solution 2: Increase the final percentage of DMSO slightly (e.g., to 0.5%), but be aware of potential solvent toxicity in your specific assay.
-
Solution 3: Lower the pH of the final buffer if compatible with your experimental system. The formation of a protonated salt will increase solubility.
-
-
Best Practice: Solubility Check. Before running a large-scale experiment, perform a small-scale solubility test by preparing the highest intended concentration and observing it for at least one hour for any signs of precipitation.
-
Best Practice: Fresh Preparations. Always prepare fresh aqueous working solutions from your frozen organic stock on the day of the experiment to ensure compound stability and accurate concentration.
References
-
Wikipedia. Piperazine . [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Methylpiperazine, 98% . [Link]
-
PubChem. This compound | C12H18N2 | CID 98290 . [Link]
-
ChemEurope.com. Piperazine . [Link]
-
Solubility of Things. Piperazine . [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine . [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous . [Link]
- Google Patents. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).
-
PubChem. 2-Methylpiperazine | C5H12N2 | CID 66057 . [Link]
-
PubChem. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 . [Link]
- Google Patents. WO2016021524A1 - Method for producing optically active 2-methylpiperazine.
- Google Patents. JP2001131157A - Method for producing optically active 2-methylpiperazine.
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications . [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools . [Link]
-
Journal of Chemical and Pharmaceutical Research. Piperazine and morpholine: Synthetic . [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine [medbox.iiab.me]
- 3. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note & Protocol: Scale-up Synthesis of 2-Methyl-1-(p-tolyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and technically detailed guide for the scale-up synthesis of 2-Methyl-1-(p-tolyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is optimized for safety, efficiency, and scalability, directly addressing the challenges encountered when transitioning from laboratory to pilot-plant or industrial-scale production. We will explore a robust and well-documented two-step synthetic route, beginning with the N-alkylation of p-toluidine, followed by an intramolecular cyclization to form the piperazine ring. This application note offers detailed, step-by-step procedures, tables of process parameters, rigorous safety protocols, and visual workflows to ensure a successful and reproducible synthesis.
Introduction
This compound serves as a critical structural motif and versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The piperazine heterocycle is a common feature in many FDA-approved drugs.[1] The successful transition from small-scale laboratory synthesis to larger-scale production is fraught with challenges, including maintaining high yield and purity, managing reaction exotherms, and ensuring the safety of personnel. This guide is meticulously crafted for researchers, scientists, and drug development professionals to navigate these complexities with a scientifically grounded approach.
The chosen synthetic strategy is a convergent two-step process that offers the advantages of high yields and the use of readily available and cost-effective starting materials. The methodology has been rigorously optimized for kilogram-scale production, with a primary focus on process robustness, operational simplicity, and inherent safety.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through a two-step sequence, as illustrated in the reaction scheme below. This synthetic approach is favored for its overall efficiency and the avoidance of hazardous reagents often employed in alternative synthetic routes.
Step 1: N,N-Bis(2-chloropropyl)-4-methylaniline Formation
The initial step involves the dialkylation of p-toluidine with 1,2-dichloropropane. This N-alkylation is a fundamental transformation in organic synthesis.[2] The reaction is conducted in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The judicious selection of the base and solvent system is critical for optimizing the reaction kinetics and minimizing the formation of undesired side-products.
Step 2: Intramolecular Cyclization
The resulting N,N-bis(2-chloropropyl)-4-methylaniline intermediate undergoes a thermally induced intramolecular cyclization to form the desired this compound.[3][4] This cyclization is often facilitated by a suitable base and can be seamlessly integrated into a one-pot reaction sequence following the initial alkylation, thereby enhancing process efficiency.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step guide for the kilogram-scale synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| p-Toluidine | 106-49-0 | 107.15 | 1.00 | 9.33 |
| 1,2-Dichloropropane | 78-87-5 | 112.99 | 2.33 | 20.62 |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | 2.47 | 23.31 |
| Toluene | 108-88-3 | 92.14 | 10 L | - |
| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 40.00 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
20 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and a calibrated temperature probe.
-
Programmable heating and cooling circulator.
-
Calibrated addition funnel or metering pump.
-
pH meter.
-
Large separatory funnel or a suitable liquid-liquid extraction setup.
-
Rotary evaporator with a high-capacity flask.
-
Vacuum distillation apparatus with a fractionating column.
Synthetic Procedure
Step 1 & 2: One-Pot N-Alkylation and Cyclization
-
Reactor Setup: In a clean and dry 20 L reactor, charge p-toluidine (1.00 kg, 9.33 mol), anhydrous sodium carbonate (2.47 kg, 23.31 mol), and toluene (10 L).
-
Initial Heating: Commence stirring and heat the heterogeneous mixture to a gentle reflux at approximately 110 °C.
-
Controlled Reagent Addition: Slowly and carefully add 1,2-dichloropropane (2.33 kg, 20.62 mol) to the refluxing reaction mixture over a period of 2-3 hours. Maintain a steady reflux throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is deemed complete upon the consumption of the starting p-toluidine, which typically requires 24-36 hours.
-
Cooling and Quenching: Upon completion, cool the reaction mixture to ambient temperature.
-
Aqueous Workup: Cautiously add deionized water (10 L) to the reactor and stir the biphasic mixture vigorously for 30 minutes. Cease stirring and allow the layers to fully separate.
-
Phase Separation: Carefully separate and collect the upper organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 2 L) to recover any dissolved product.
-
Combine Organic Layers: Combine all the organic layers.
-
Caustic Wash: Wash the combined organic layers with a 10% aqueous sodium hydroxide solution (2 x 2 L) to remove any residual acidic impurities.
-
Water Wash: Subsequently, wash the organic layer with deionized water (2 x 2 L) until the pH of the aqueous layer is neutral.
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene and obtain the crude product.
Purification
-
Vacuum Distillation: The crude product is purified by fractional vacuum distillation.
-
Fraction Collection: Collect the product fraction that distills at 130-135 °C under a vacuum of 10 mmHg.
-
Product Analysis: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.
Process Workflow Diagram
Caption: A step-by-step workflow for the scale-up synthesis of this compound.
Critical Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood or a designated and certified chemical processing area with adequate engineering controls.
-
Reagent Handling:
-
p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[5] Avoid all contact and inhalation.
-
1,2-Dichloropropane: A flammable liquid and vapor that is harmful if swallowed or inhaled.[6] It is also a suspected human carcinogen.[6] Keep away from heat, sparks, and open flames.[6]
-
Toluene: A flammable liquid and vapor that can cause skin, eye, and respiratory irritation.
-
Sodium Hydroxide: A corrosive material that can cause severe skin burns and eye damage. Handle with extreme care.
-
-
Reaction Exotherm: The N-alkylation reaction can be exothermic. The slow and controlled addition of 1,2-dichloropropane is of paramount importance to effectively manage the reaction temperature. Ensure that a reliable cooling system is readily available and operational.
-
Waste Disposal: All chemical waste must be disposed of in accordance with strict institutional and local environmental regulations.
Expected Results
By adhering to this protocol, the expected yield of purified this compound is typically in the range of 65-75%. The purity of the distilled product, as determined by Gas Chromatography (GC) analysis, should exceed 98%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | Insufficient reaction time or temperature. Deactivated or low-quality base. | Extend the reaction time and ensure the temperature is consistently maintained at reflux. Use freshly opened, anhydrous sodium carbonate. |
| Significant Formation of Side Products | Reaction temperature is too high. The rate of addition of the alkylating agent is too rapid. | Maintain strict and precise temperature control. Add the 1,2-dichloropropane at a slower, controlled rate, and consider sub-surface addition if feasible. |
| Emulsion Formation During Workup | Excessively vigorous shaking or stirring during the extraction process. | Allow the biphasic mixture to stand for an extended period. The addition of a small amount of brine can help to break the emulsion. |
| Low Purity After Distillation | An inefficient distillation setup. Co-distillation of closely boiling impurities. | Ensure a stable vacuum is maintained and that the distillation column is appropriately packed for efficient fractionation. Collect narrower boiling point fractions. |
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. By meticulously following the outlined procedures and strictly adhering to the established safety guidelines, researchers and production chemists can confidently and efficiently produce this valuable pharmaceutical intermediate on a kilogram scale. The provided workflow and troubleshooting guide will further assist in achieving consistently high yields and purity, facilitating the advancement of drug development programs.
References
- Deepak Nitrite. (2023, March 20).
- TCI Chemicals. (2025, June 10).
- Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.
- New Jersey Department of Health and Senior Services. (n.d.). p-Toluidine - HAZARD SUMMARY.
- Organic Syntheses Procedure. (n.d.).
- Fisher Scientific. (2015, May 29).
- Sigma-Aldrich. (2023, December 21).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- MDPI. (2021, October 8).
- ACS Publications. (2019, March 8). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
- Encyclopedia MDPI. (n.d.).
- PubChem. (n.d.). This compound.
- Letters in Organic Chemistry. (2024, February 20). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine.
- ChemicalBook. (n.d.). 2-Methylpiperazine synthesis.
- ScienceOpen. (2008).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
- Benchchem. (n.d.). Application Notes and Protocols: N-alkylation of m-toluidine with Isopropyl Halides.
- ResearchGate. (n.d.). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)
- Senior Design Day. (n.d.).
- PubMed. (2015, August 31).
- NIH. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Vapourtec. (2018, November 22). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)
- Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Cyanoisopropyl radical induced cyclization and cyclopolymerization of N-methyl-N-(2-alkylallyl)amines and N-methyl-NN-bis-(2-alkylallyl)amines. A 13C nuclear magnetic resonance study.
- ResearchGate. (2020, June 12). (PDF) Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT)
- SciRP.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
- Juniper Publishers. (2018, April 6). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
- NIH. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4.
- ResearchGate. (2017, March 16).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoisopropyl radical induced cyclization and cyclopolymerization of N-methyl-N-(2-alkylallyl)amines and N-methyl-NN-bis-(2-alkylallyl)amines. A 13C nuclear magnetic resonance study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nj.gov [nj.gov]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-(p-tolyl)piperazine
Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-1-(p-tolyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic building block.
Introduction
This compound is a valuable scaffold in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds.[1][2] Its synthesis, while conceptually straightforward, can present several challenges that impact overall yield and purity. This guide will focus on the most common and effective synthetic strategies, primarily the Buchwald-Hartwig amination, and provide solutions to common issues encountered during the reaction, work-up, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide (or triflate) with an amine.[3] For this specific target, the reaction couples 4-bromotoluene or 4-chlorotoluene with 2-methylpiperazine.[1] Alternative, though often less efficient or harsher, methods include traditional nucleophilic aromatic substitution (SNAr) if the aryl ring is sufficiently activated, or reductive amination.[4][5]
Q2: My Buchwald-Hartwig reaction is sluggish or fails to go to completion. What are the common causes?
A2: Several factors can lead to an incomplete reaction. The most common culprits are:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture. Ensure you are using a pre-catalyst or generating the active catalyst under strictly inert conditions.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For coupling with a secondary amine like 2-methylpiperazine, sterically hindered and electron-rich ligands are often required.
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent Purity: Anhydrous, deoxygenated solvents are essential for maintaining catalyst activity.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: A common side product is the bis-arylated piperazine, where the p-tolyl group attaches to both nitrogen atoms of the piperazine ring. Another potential side reaction is the hydrodehalogenation of the aryl halide.[3] To minimize bis-arylation, using a slight excess of the 2-methylpiperazine can be effective. Hydrodehalogenation can be suppressed by ensuring a rigorously inert atmosphere and using pure starting materials.
Q4: How can I effectively purify the final product from unreacted starting materials and side products?
A4: Purification is typically achieved through column chromatography on silica gel. An alternative and often effective method for removing non-basic impurities is an acid-base extraction.[4] By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution (e.g., 1M HCl), the basic piperazine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The active Pd(0) species is susceptible to oxidation. | Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored catalyst and ligands. Consider using a pre-formed catalyst which is often more air-stable.[1][5] |
| Incorrect Ligand Choice | The ligand plays a crucial role in the stability and activity of the catalyst. For sterically hindered secondary amines, a bulky, electron-rich ligand is often necessary to promote reductive elimination. | Experiment with different phosphine ligands such as BINAP or DPPF.[3][6] For challenging couplings, consider more advanced, sterically demanding ligands. |
| Insufficient Base Strength or Solubility | The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. | Switch to a stronger or more soluble base. Sodium tert-butoxide is a common choice. Cesium carbonate can also be effective, particularly in polar aprotic solvents like NMP.[6] |
| Low Reaction Temperature | The activation energy for the oxidative addition or reductive elimination step may not be overcome at lower temperatures. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Typical temperatures range from 80-120 °C. |
Problem 2: Formation of Bis-Arylated Side Product
| Potential Cause | Explanation | Recommended Solution |
| Stoichiometry of Reactants | If the aryl halide is in excess or the reaction is run for an extended period after full consumption of the mono-arylated product, the second nitrogen of the piperazine can react. | Use a slight excess (1.1 to 1.5 equivalents) of 2-methylpiperazine relative to the p-tolyl halide. Monitor the reaction closely and stop it once the starting aryl halide is consumed. |
| Reaction Concentration | High concentrations can favor bimolecular reactions, including the formation of the bis-arylated product. | Run the reaction at a lower concentration. |
Problem 3: Hydrodehalogenation of the Aryl Halide
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water or Protic Impurities | Water can react with the palladium hydride species, leading to the reduction of the aryl halide. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Distill liquid reagents if necessary.[7] |
| Side Reactions of the Base | Some bases, under certain conditions, can promote β-hydride elimination from the palladium-amide complex, which can lead to hydrodehalogenation.[3] | Ensure the base is added portion-wise or that the reaction temperature is not excessively high. |
Problem 4: Difficult Purification
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Impurities | The desired product and the bis-arylated side product can have very similar Rf values, making chromatographic separation challenging. | Utilize an acid-base extraction to separate the basic piperazine products from non-basic impurities.[4] For separating mono- and bis-arylated products, consider derivatization of the remaining N-H group of the desired product before chromatography, followed by deprotection. |
| Product is an Oil | The final product is often a clear yellow oil, which can make isolation difficult.[8] | After purification, ensure all solvent is removed under high vacuum. |
Experimental Protocols
Optimized Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
2-Methylpiperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
BINAP (0.02 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add the anhydrous, deoxygenated toluene, followed by 4-bromotoluene and 2-methylpiperazine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Acid-Base Extraction for Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq).
-
Separate the layers. The aqueous layer now contains the protonated piperazine products.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >12.
-
Extract the basified aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. Available from: [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Reddy, K. L., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(7), 1083. Available from: [Link]
-
Kim, M., et al. (2006). Progress in arylpiperazine synthesis by the catalytic amination reaction. Tetrahedron Letters, 47(19), 3241-3244. Available from: [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 26(22), 5434-5438. Available from: [Link]
-
MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]
-
ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Available from: [Link]
-
Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. US2919275A - Purification of piperazine.
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Page loading... [guidechem.com]
Technical Support Center: 2-Methyl-1-(p-tolyl)piperazine Solubility
Welcome to the technical support guide for 2-Methyl-1-(p-tolyl)piperazine. This document provides in-depth troubleshooting and practical solutions for solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to handle this compound effectively.
Understanding the Physicochemical Profile
The solubility behavior of a compound is dictated by its molecular structure. This compound possesses features that present a classic solubility challenge: a non-polar, rigid aromatic system combined with a basic piperazine ring. Understanding these properties is the first step in troubleshooting.
The key lies in the molecule's dual nature. The tolyl group and hydrocarbon backbone are lipophilic ("fat-loving"), favoring dissolution in non-polar organic solvents.[1][2] Conversely, the two nitrogen atoms in the piperazine ring are basic and can accept protons, making the molecule's solubility highly dependent on pH.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | - |
| Molecular Weight | 190.28 g/mol | - |
| CAS Number | 35947-11-6 | For accurate compound identification.[4] |
| Calculated logP | 2.2 | Indicates moderate lipophilicity and predicts low intrinsic aqueous solubility.[4] |
| pKa (Predicted) | ~8.5-9.5 (most basic N) | As a weak base, the compound's charge state and aqueous solubility are highly pH-dependent. Protonation below this pKa significantly increases polarity and water solubility.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for this compound?
Based on its lipophilic nature (logP of 2.2), start with common water-miscible organic solvents.[4] We recommend screening in the following order:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Methanol
These solvents are effective for creating concentrated stock solutions that can then be diluted into aqueous media. For applications requiring non-polar environments, solvents like toluene or dichloromethane are suitable.[7]
Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). Why?
This is a common and expected issue known as "crashing out." The compound is soluble in 100% DMSO, but when diluted into a neutral aqueous buffer, the solvent environment becomes predominantly polar (water). The compound's low intrinsic aqueous solubility causes it to precipitate. More than 40% of new chemical entities are practically insoluble in water, making this a frequent challenge in drug development.[]
Solution: The two primary solutions are to either lower the pH of your aqueous buffer or use a co-solvent system, both of which are detailed in the Troubleshooting Guides below.
Q3: Can I improve the aqueous solubility by adjusting the pH?
Absolutely. This is the most effective strategy for this class of compounds. This compound is a weak base due to its piperazine nitrogens.[3] By lowering the pH of the aqueous solvent to at least 1-2 units below the compound's pKa, you protonate the nitrogen atoms. This forms an in situ ammonium salt, which is ionic and vastly more soluble in water than the neutral free base.[9][10]
Troubleshooting Workflows & Protocols
Guide 1: Systematic Approach to Solubility Issues
This workflow provides a logical sequence for diagnosing and solving solubility problems.
Caption: Decision tree for troubleshooting solubility.
Protocol 3.1: Systematic Organic Solvent Screening
Objective: To identify a suitable organic solvent for creating a high-concentration stock solution.
-
Preparation: Aliquot a small, known mass of this compound (e.g., 1-2 mg) into several separate vials.
-
Solvent Addition: To the first vial, add the primary solvent of choice (e.g., DMSO) dropwise while vortexing.
-
Quantification: Continue adding solvent until the compound fully dissolves. Record the volume added to calculate the approximate solubility (e.g., mg/mL).
-
Heating & Sonication: If solubility is poor at room temperature, gently warm the vial (to 37-50°C) or place it in an ultrasonic bath. These methods can help overcome the activation energy of dissolution.
-
Screening: Repeat steps 2-4 with other solvents (DMF, Ethanol, Methanol) to find the one that provides the highest solubility with the smallest volume.
Protocol 3.2: pH-Adjustment Workflow for Aqueous Solutions
Objective: To prepare a soluble aqueous stock by forming a salt in situ. This is the preferred method for achieving high aqueous concentrations.
Causality: Amines react with acids to form water-soluble ammonium salts.[3][9] By adding a strong acid like HCl, you protonate the piperazine nitrogen, converting the non-polar base into a polar salt.[10]
-
Weigh Compound: Weigh the desired amount of this compound into a suitable container.
-
Add Water: Add a portion of the final desired volume of purified water (or non-buffered saline). The compound will likely remain as an insoluble suspension.
-
Acidification: While stirring, add 1N Hydrochloric Acid (HCl) dropwise.
-
Observe Dissolution: Continue adding HCl and stirring. As the pH drops, the suspension will begin to clear as the soluble hydrochloride salt is formed.
-
Final pH & Volume: Once the solution is completely clear, check the pH to ensure it is acidic (typically pH 2-4). Add water to reach the final target volume.
-
Buffer Adjustment (Optional): If a specific final pH is required for your experiment, you can now carefully add a concentrated basic solution (e.g., 1N NaOH) to back-titrate the pH upwards. Crucially, do not raise the pH above ~6.5 , as this may cause the free base to precipitate out again.
Caption: Workflow for preparing an acidic stock solution.
Protocol 3.3: Co-Solvent System Development
Objective: To maintain solubility in an aqueous solution when pH cannot be altered.
Causality: A water-miscible organic co-solvent reduces the overall polarity of the solvent system, preventing the non-polar solute from precipitating.[][11] This technique is ideal for lipophilic compounds.[12]
-
High-Concentration Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50-100 mM). Ensure it is fully dissolved.
-
Prepare Buffer: Have your final aqueous buffer (e.g., PBS pH 7.4) ready in a separate tube.
-
Dilution: While vortexing the aqueous buffer vigorously, slowly add the DMSO stock solution drop-by-drop. The rapid mixing helps to disperse the compound before it has a chance to nucleate and precipitate.
-
Check for Clarity: After addition, visually inspect the solution for any cloudiness or precipitate (Tyndall effect).
-
Optimization: If precipitation occurs, the final concentration of the organic co-solvent is too low. A common strategy is to prepare a final solution containing a fixed percentage of the co-solvent.
-
Example: For a final solution with 10% DMSO, first add the required volume of DMSO stock to an empty tube. Then, add the aqueous buffer to reach the final volume. This pre-mixed co-solvent system is often more stable.
-
Note: The final concentration of DMSO should be kept as low as possible (ideally <1%) for cell-based assays to avoid solvent toxicity.
-
Advanced Strategies: Salt Formation
For long-term use or pharmaceutical development, preparing a stable, solid salt form is the industry-standard approach.[13][14] Reacting the free base of this compound with an acid (e.g., HCl, methanesulfonic acid, or tartaric acid) in a suitable organic solvent can yield a crystalline salt.[15] This salt is typically a free-flowing powder with significantly improved aqueous solubility and handling properties compared to the original free base.[3][15] This process requires expertise in chemical synthesis and purification.
References
-
IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. [Link]
-
ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
International Journal of Pharma and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Solubility of Things. (n.d.). Piperazine. [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Oxford Reference. (n.d.). Amine salts. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Sciencemadness.org. (2007). amine salt formation in ketones as solvents. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
Career Henan Chemical Co. (2025). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. [Link]
-
Quora. (2023). In general, which type of solvent is best suited to dissolve nonpolar substances?. [Link]
-
Chemistry For Everyone. (2025). Why Are Covalent Compounds Soluble In Organic Solvents?. [Link]
-
Chemistry LibreTexts. (2019). Solutions: Homogeneous Mixtures. [Link]
-
Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. [Link]
-
ResearchGate. (2022). pKa values of common substituted piperazines. [Link]
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. oxfordreference.com [oxfordreference.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. longdom.org [longdom.org]
- 13. ijsdr.org [ijsdr.org]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Methyl-1-(p-tolyl)piperazine in solution
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support center for 2-Methyl-1-(p-tolyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we provide this information based on established chemical principles of substituted piperazines and field-proven methodologies for stability assessment.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
Question 1: I've prepared a stock solution of this compound in DMSO. What are the best practices for storage to ensure its stability?
Answer: Proper storage is the first line of defense against degradation. While specific long-term stability data for this compound in various solvents is not extensively published, we can establish best practices based on the general behavior of substituted piperazines.[1][2]
-
Recommended Storage Conditions: For optimal stability, stock solutions should be stored at -20°C or, preferably, -80°C.[2] Phenyl piperazines, as a class, have demonstrated susceptibility to degradation over time, and lowering the temperature is critical to minimize the rate of any potential decomposition reactions.[2] Storing samples at room temperature should be avoided.[2]
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation. This practice minimizes the exposure of the bulk solution to ambient temperature and moisture.
-
Inert Atmosphere: Piperazine and its derivatives can absorb carbon dioxide from the air. While less of a concern in a sealed vial with minimal headspace, for long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.
-
Solvent Choice: DMSO is a common solvent, but ensure it is anhydrous (dry). Water can participate in hydrolytic degradation pathways. Other organic solvents like anhydrous ethanol or acetonitrile may be suitable, but stability in these should be verified for your specific application.
Question 2: My experimental results using a this compound solution are inconsistent. Could this be a stability issue?
Answer: Yes, inconsistent results are a classic indicator of analyte instability. If you observe a progressive loss of activity, variable analytical peak areas, or the appearance of new, unidentified peaks in your chromatograms over time, you should suspect degradation of your compound in solution.
Substituted piperazines can be susceptible to several degradation pathways, primarily oxidation and hydrolysis, especially under non-optimal storage or experimental conditions.[3][4] The phenylpiperazine scaffold, in particular, can be less stable than other derivatives like benzyl piperazines.[2] To diagnose this, we recommend a systematic approach.
Troubleshooting Experimental Inconsistency
This flowchart provides a logical path to diagnose if stability is the root cause of your experimental variability.
Caption: Postulated sites of chemical degradation.
Section 2: Protocol for Stability Assessment - A Forced Degradation Study
To definitively understand the stability profile of this compound and develop stability-indicating analytical methods, a forced degradation (stress testing) study is essential. [5][6]This involves intentionally exposing the compound to harsh conditions to accelerate its degradation.
Objective
To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). [5]
Materials
-
This compound
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), 1.0 M and 0.1 M
-
Sodium hydroxide (NaOH), 1.0 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a UV/PDA detector or Mass Spectrometer (MS)
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ACN or MeOH).
-
Control Sample (Unstressed): Dilute the stock solution with a 50:50 mixture of organic solvent and water to a final concentration of ~100 µg/mL. This is your T=0 and control sample.
-
Acid Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution and 0.2 M HCl to get a final concentration of ~100 µg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution and 0.2 M NaOH to get a final concentration of ~100 µg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Prepare a 6% H₂O₂ solution. Mix equal volumes of the 1 mg/mL stock solution and the 6% H₂O₂ to get a final concentration of ~100 µg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of organic solvent and water to ~100 µg/mL. Incubate at 60°C, protected from light.
-
Photolytic Degradation: Expose the solution (~100 µg/mL) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample protected from light.
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Crucially, before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the target analytical concentration (e.g., 20 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method. The method must be able to resolve the parent peak from all degradation products.
-
Data Evaluation
-
Calculate % Degradation: Compare the peak area of the parent compound in the stressed sample to the unstressed control.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, ensuring all major degradants are detected.
-
Peak Purity: Use a PDA detector to assess peak purity and ensure the parent peak is not co-eluting with any degradants.
| Stress Condition | Reagent/Parameter | Typical Condition | Degradation Mechanism Probed |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Hydrolysis |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Hydrolysis |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Oxidation |
| Thermal | Heat (Dry or Solution) | 60°C - 80°C | Thermolysis |
| Photolytic | Light (ICH Q1B) | Controlled Chamber | Photolysis |
| Table adapted from ICH Q1A guidelines and common industry practices. | |||
| [5] |
Section 3: Analytical Method Considerations
Question 4: What is the best analytical technique to monitor the stability of this compound?
Answer: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly with UV or MS detection (LC-MS), are powerful techniques for analyzing piperazine derivatives. [7][8][9]
-
HPLC/UPLC: This is often the preferred method for stability studies. A reversed-phase C18 column is a good starting point. A gradient elution using a mobile phase of water and acetonitrile (or methanol) with a small amount of acidifier (like 0.1% formic acid) typically provides good peak shape and resolution. A PDA detector is invaluable for assessing peak purity and developing the method, while an MS detector is superior for identifying the structures of unknown degradation products. [10]* GC-MS: This is also a highly effective method, offering excellent separation and structural information from mass spectra. [7][9]However, it may require derivatization for certain polar degradation products and is not suitable for thermally labile compounds.
Regardless of the technique, the analytical method must be stability-indicating . This means it must be validated to prove that it can accurately measure the decrease in the concentration of the active compound while separating it from any of its degradation products without interference. [5]The samples generated during the forced degradation study are essential for validating this capability.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Gao, H., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Greenhouse Gases: Science and Technology.
-
Lurie, I. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 99–106. [Link]
-
Career Henan Chemical Co. (2025). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596–2606. [Link]
- De Ruiter, J., et al. (2012). Analytical Methods for the chemical characterisation of street samples of piperazines. Analytical Methods, 4(9), 2736-2742.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Alsante, K. M., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(3), 374-380.
- Thummar, K. N., et al. (2012). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica, 80(2), 297-308.
- Liu, H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Sexton, A., & Rochelle, G. (2011). Piperazine Degradation in Pilot Plants. Energy Procedia, 4, 1913-1920.
- Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 29(5).
-
Wikipedia. Piperazine. [Link]
- Shinde, S. L., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38289-38292.
- Hwang, S. H., et al. (2011). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4858–4862.
- Al-Obaidy, S. S. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Ferreira, B., et al. (2017). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination in Plasma, Urine and Cell Culture Medium.
- Vevelstad, S. J., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
-
Vevelstad, S. J., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 425-432.
- Nam, S., et al. (2016). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 55(48), 12495-12504.
- Vevelstad, S. J., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(22), 10697-10709.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. scholars.direct [scholars.direct]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-1-(p-tolyl)piperazine
Welcome to the technical support center for the purification of 2-Methyl-1-(p-tolyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this N-arylpiperazine derivative. The following sections provide in-depth, experience-driven advice in a user-friendly question-and-answer format, complete with detailed protocols and troubleshooting guides.
Introduction to Purification Challenges
The purification of this compound, a key intermediate in pharmaceutical synthesis, presents several distinct challenges. These primarily stem from the impurities generated during its synthesis, which often include structurally similar isomers, unreacted starting materials, and various by-products. The physicochemical properties of these impurities can be very similar to the desired product, making separation non-trivial. This guide will equip you with the knowledge to anticipate these challenges and the methodologies to overcome them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the synthetic route employed. However, common impurities in the synthesis of N-arylpiperazines include:
-
Positional Isomers: 2-Methyl-1-(o-tolyl)piperazine and 2-Methyl-1-(m-tolyl)piperazine are often the most challenging impurities to remove due to their similar polarities and boiling points.
-
Unreacted Starting Materials: Residual p-toluidine (or a derivative) and 2-methylpiperazine are common.[1]
-
Over-alkylation/arylation Products: In some synthetic pathways, disubstituted piperazine by-products can form.[2]
-
Reagents and Catalysts: Depending on the synthesis (e.g., Buchwald-Hartwig amination), residual palladium catalysts and ligands may be present.[3]
-
Solvent Residues: The solvents used in the reaction and work-up can be retained in the crude product.
Q2: My purified product is a persistent oil and will not crystallize. What should I do?
A2: "Oiling out" is a common issue in crystallization and often indicates that the compound's melting point is lower than the boiling point of the solvent, or that impurities are depressing the melting point. Here are several strategies to induce crystallization:
-
Solvent System Modification: If using a single solvent, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists.[4] Common solvent mixtures for compounds of this type include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites for crystal growth.
-
Lowering the Temperature: Ensure you are cooling the solution sufficiently, potentially using an ice-salt bath or a freezer.
-
Further Purification: If the product still oils out, it is likely that significant impurities are present. Consider a preliminary purification by flash column chromatography before attempting recrystallization again.
Q3: How can I effectively remove the ortho- and meta-tolyl isomers?
A3: The separation of positional isomers is a significant challenge. While crystallization can sometimes enrich one isomer, column chromatography is generally the most effective method.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase (e.g., chiral or phenyl-hexyl) can provide excellent separation.[5]
-
Flash Column Chromatography: Careful selection of the mobile phase is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can effectively resolve isomers on a silica gel column. It is advisable to first perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation.[3][6]
Q4: Can I use distillation for purification?
A4: While vacuum distillation can be used to purify some piperazine derivatives, it is often ineffective for removing close-boiling positional isomers like the o- and m-tolylpiperazines.[7] Extractive distillation with an agent like ethylene glycol has been used to separate N-methylpiperazine from piperazine, but this is a specialized technique that may not be practical on a lab scale for this specific compound.[8] For most research applications, chromatography and crystallization are preferred.
Troubleshooting Guide
This section addresses more complex issues that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Crystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has lower solubility at cold temperatures.- Concentrate the solution before cooling.- Ensure the filtration apparatus is pre-heated.[4] |
| Product Purity Does Not Improve After Recrystallization | - The impurities have very similar solubility profiles to the product.- The impurities are co-crystallizing with the product. | - Attempt recrystallization from a different solvent system with different polarity.- Consider converting the base to a salt (e.g., hydrochloride or acetate) to alter its crystallization properties, followed by neutralization and extraction.[9] - Use an alternative purification method such as column chromatography. |
| Streaking on TLC Plate During Chromatographic Analysis | - The compound is too polar for the mobile phase.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Increase the polarity of the mobile phase.- Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, to reduce tailing. |
| Poor Separation of Isomers by Column Chromatography | - The mobile phase polarity is not optimized.- The column is overloaded.- The column was not packed properly. | - Run a gradient elution from low to high polarity to maximize separation.- Use a smaller amount of crude material relative to the amount of silica gel.- Ensure the column is packed uniformly to prevent channeling. |
| Product Decomposes on the Silica Gel Column | - The compound is unstable on acidic silica gel. | - Use a neutral or basic stationary phase, such as neutral alumina or silica gel treated with triethylamine.- Perform the chromatography quickly and at a lower temperature if possible. |
Purification Workflow and Impurity Relationship Diagrams
Caption: General purification workflow for this compound.
Caption: Relationship between impurities and purification challenges.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection:
-
Choose a "good" solvent in which your crude product is readily soluble at elevated temperatures (e.g., ethanol, isopropanol, ethyl acetate, or dichloromethane).
-
Choose a "poor" or "anti-solvent" in which your product is sparingly soluble, even at elevated temperatures (e.g., water, hexanes, or heptane). The two solvents must be miscible.[4]
-
Perform small-scale solubility tests to determine the optimal solvent pair. A good starting point for this compound is an ethanol/water or ethyl acetate/hexanes system.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot "good" solvent to fully dissolve the compound. It is crucial to use the minimum volume necessary to achieve a saturated solution at the boiling point of the solvent.[4]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.
-
-
Inducing Crystallization:
-
Bring the solution back to a boil.
-
Slowly add the "poor" solvent dropwise with continuous stirring until the solution becomes faintly turbid.
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from isomers and other impurities.
-
Stationary Phase and Column Packing:
-
Use silica gel (230-400 mesh) as the stationary phase.
-
Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
-
Mobile Phase Selection:
-
Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate and shows good separation from impurities.
-
For this basic compound, adding 0.5-1% triethylamine to the mobile phase can prevent streaking and improve peak shape.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product and more polar impurities. For example, you can start with 95:5 hexanes:ethyl acetate and gradually increase to 80:20 hexanes:ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
References
-
Pollard, C. B., & Lauter, W. M. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Retrieved from [Link]
- CN101239957A - Synthesis method of N-methylpiperazine. (n.d.). Google Patents.
-
Pergoli, G., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(15), 3354. [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
- US2919275A - Purification of piperazine. (n.d.). Google Patents.
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sperry, J. B., & Soviero, D. L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Santini, C., & Young, D. W. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm, 11(6), 937-963. [Link]
- WO2016021524A1 - Method for producing optically active 2-methylpiperazine. (n.d.). Google Patents.
-
Douša, M., Doubský, J., & Srbek, J. (2016). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
-
Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Mariappan, G., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 633-637. [Link]
-
Rochelle, C. N., et al. (2018). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine Blended Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 57(43), 14599-14610. [Link]
- US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine. (n.d.). Google Patents.
-
Reddy, K. S., et al. (2012). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. ResearchGate. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
Iannitelli, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(21), 5035. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. orgsyn.org [orgsyn.org]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-1-(p-tolyl)piperazine
Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-(p-tolyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the synthesis of this important piperazine derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are three principal methods for the synthesis of this compound:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-methylpiperazine and an aryl halide (e.g., 4-bromotoluene or 4-chlorotoluene). This is often the preferred method due to its high functional group tolerance and generally good yields.[1][2]
-
Ullmann Condensation: A copper-catalyzed reaction between 2-methylpiperazine and a p-tolyl halide. While a more traditional method that sometimes requires harsher conditions than the Buchwald-Hartwig amination, it remains a viable and cost-effective option.[3][4]
-
Reductive Amination: This two-step, one-pot process involves the reaction of p-toluidine with a suitable bis-electrophile to form the piperazine ring, or the reaction of a pre-formed piperazine with a p-tolyl aldehyde or ketone.
Troubleshooting Guides by Synthetic Route
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[5] However, several side reactions can occur.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Common Problems and Solutions:
-
Q: My reaction is sluggish or shows no conversion. What are the likely causes?
-
A: Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not have formed. Ensure your palladium precatalyst is of good quality and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[6]
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates like 2-methylpiperazine, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often necessary to promote efficient oxidative addition and reductive elimination.[7]
-
Incorrect Base: The base is crucial for deprotonating the piperazine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] Ensure the base is anhydrous, as water can deactivate it.
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is thoroughly dried before use.
-
-
-
Q: I am observing significant amounts of diarylation (formation of 1,4-di(p-tolyl)-2-methylpiperazine). How can I prevent this?
-
A: Potential Causes & Solutions:
-
Stoichiometry: This is the most common cause. Use a slight excess of 2-methylpiperazine (e.g., 1.1-1.2 equivalents) relative to the p-tolyl halide to favor mono-arylation.
-
Slow Addition: Adding the p-tolyl halide slowly to the reaction mixture containing the 2-methylpiperazine, catalyst, and base can help maintain a low concentration of the aryl halide and reduce the likelihood of a second arylation event.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although this may require longer reaction times.
-
-
-
Q: My product is contaminated with dehalogenated arene (toluene). What is the cause and how can I minimize it?
-
A: Potential Causes & Solutions:
-
β-Hydride Elimination: This can occur from the palladium-amido complex if the amine has an α-proton. While less common with piperazines, it's a possibility.
-
Hydrodehalogenation: This side reaction can be promoted by impurities in the starting materials or solvent. Ensure high-purity reagents and anhydrous conditions. Using a well-defined palladium precatalyst can also help.
-
-
Representative Buchwald-Hartwig Protocol:
| Parameter | Condition |
| Aryl Halide | 4-Bromotoluene (1.0 equiv) |
| Amine | 2-Methylpiperazine (1.2 equiv) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | Sodium tert-butoxide (1.4 equiv) |
| Solvent | Toluene (anhydrous) |
| Temperature | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[8] Modern protocols often use ligands to improve reaction efficiency.[9]
Common Problems and Solutions:
-
Q: My Ullmann reaction is not proceeding to completion. What should I check?
-
A: Potential Causes & Solutions:
-
Catalyst Activity: Traditional Ullmann reactions often used copper powder, which can have variable activity. Use of a copper(I) salt like CuI is generally more reliable.[9] Ensure the catalyst is fresh and has not been oxidized.
-
High Temperatures: Ullmann reactions typically require higher temperatures (120-200 °C) than palladium-catalyzed couplings.[3] High-boiling polar solvents like DMF, DMSO, or NMP are often used.
-
Ligand Assistance: The use of ligands such as L-proline, 1,10-phenanthroline, or N,N'-dimethylethylenediamine can significantly improve the reaction rate and allow for lower reaction temperatures.[9]
-
Base Choice: A strong base like K₂CO₃ or K₃PO₄ is typically required.
-
-
-
Q: I am observing significant homocoupling of my p-tolyl halide. How can I avoid this?
-
A: Potential Causes & Solutions:
-
Reaction Conditions: This side reaction is more prevalent at very high temperatures. The use of a suitable ligand can often allow for milder conditions, which will suppress this byproduct.
-
Catalyst Loading: In some cases, a higher catalyst loading can favor the desired cross-coupling over homocoupling.
-
-
Representative Ullmann Condensation Protocol:
| Parameter | Condition |
| Aryl Halide | 4-Iodotoluene (1.0 equiv) |
| Amine | 2-Methylpiperazine (1.5 equiv) |
| Copper Source | CuI (10 mol%) |
| Ligand | L-proline (20 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMSO |
| Temperature | 120 °C |
Reductive Amination
Reductive amination can be a versatile method, but is also prone to side reactions if not carefully controlled.[10]
Common Problems and Solutions:
-
Q: My reductive amination is producing a mixture of products, including partially and over-alkylated species.
-
A: Potential Causes & Solutions:
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion intermediate and do not readily reduce the starting carbonyl compound.[11]
-
pH Control: The formation of the imine/iminium ion is pH-dependent. The reaction is often carried out under mildly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.
-
Stoichiometry: Careful control of the stoichiometry of the amine and carbonyl compound is necessary to avoid over-alkylation.
-
-
-
Q: I am observing the formation of an alcohol byproduct from the reduction of my starting aldehyde/ketone.
-
A: Potential Causes & Solutions:
-
Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound. STAB is generally more selective for the iminium ion.[12]
-
Reaction Sequence: Ensure that the imine/iminium ion has sufficient time to form before the addition of the reducing agent. This can be done by pre-stirring the amine and carbonyl compound for a period before introducing the reducing agent.
-
-
Representative Reductive Amination Protocol (Two-step, one-pot):
| Parameter | Condition |
| Amine | 2-Methylpiperazine (1.0 equiv) |
| Carbonyl | p-Tolualdehyde (1.1 equiv) |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 equiv) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic acid (catalytic) |
| Temperature | Room Temperature |
Purification Strategies
Q: What are the best methods for purifying this compound?
A: The optimal purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is the most common method for removing both polar and non-polar impurities. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Crystallization: If the crude product is of sufficient purity, crystallization can be an excellent method for obtaining highly pure material. The product can be crystallized as the free base from a suitable solvent system, or as a salt (e.g., hydrochloride or diacetate) to facilitate crystallization and removal of non-basic impurities.[13]
-
Acid-Base Extraction: An aqueous work-up with dilute acid (e.g., 1M HCl) can be used to extract the basic piperazine product into the aqueous phase, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10844-10854.
- Pelletier, J. C., et al. (1996). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 37(18), 3119-3122.
- Barbe, G., & Charette, A. B. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Organic Letters, 7(21), 4733–4736.
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Chidambaram, R., & Sklute, G. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(33), 8823–8828. [Link]
-
Organic Syntheses. (2018). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 95, 36-53. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2022). Ullmann Reaction. [Link]
- Google Patents. (1959).
- Dong, G., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry, 83(15), 8042–8049.
- Molecules. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Molecules, 29(4), 896.
- University of Florida Digital Collections. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
- Molecules. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(19), 3505.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
- ChemRxiv. (2021).
-
PubChem. (2024). This compound. [Link]
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
- Duarte, F. J. S., Poli, G., & Calhorda, M. J. (2016). Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II).
- ResearchGate. (2008). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 63(6), 491-495.
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
MDPI. (2019). Selective Synthesis of N-[7][10][14]Triazinyl-α-Ketoamides and N-[7][10][14]Triazinyl-Amides from the Reactions of 2-Amine-[7][10][14]Triazines with Ketones. Molecules, 24(18), 3298.
- Royal Society of Chemistry. (2005). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry, 3(16), 2973-2977.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Methods for 2-Methyl-1-(p-tolyl)piperazine
This technical support guide is designed for researchers, scientists, and drug development professionals working on the HPLC analysis of 2-Methyl-1-(p-tolyl)piperazine. As a substituted piperazine, this compound presents unique challenges due to its basic nature. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring the development of robust and reliable analytical methods.
Understanding the Analyte: Key Physicochemical Properties
Successful method development begins with understanding the analyte. This compound is a dibasic compound, meaning its retention and peak shape are highly sensitive to pH.
| Property | Value / Structure | Significance for HPLC |
| Chemical Structure | The two nitrogen atoms in the piperazine ring are basic sites susceptible to protonation. | |
| Molecular Formula | C₁₂H₁₈N₂[1] | Helps determine molecular weight (approx. 190.28 g/mol )[1]. |
| Estimated pKa Values | pKa₁ ≈ 5.4pKa₂ ≈ 9.7 | The molecule has two distinct pKa values, similar to piperazine (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73)[2]. This means its charge state changes significantly around these pH values, directly impacting chromatographic retention. |
| Solubility | Soluble in Methanol | Methanol and acetonitrile are suitable solvents for sample and standard preparation[3][4]. |
Frequently Asked Questions (FAQs) for Method Development
This section addresses foundational questions to establish a robust starting point for your HPLC method.
Q1: Where should I start with column selection for this compound?
A1: Your primary workhorse column should be a high-purity, base-deactivated C18 column. The "base-deactivated" or "end-capped" feature is critical. Standard silica surfaces contain acidic silanol groups (Si-OH) which can become negatively charged (Si-O⁻) at mid-range pH. These sites cause strong, unwanted ionic interactions with protonated basic compounds like yours, leading to severe peak tailing[5][6]. A high-quality, end-capped C18 minimizes these interactions, promoting a more dominant reversed-phase retention mechanism.
For alternative selectivity, especially if resolving closely related impurities is a goal, consider the columns in the table below.
| Column Type | Primary Interaction Mechanism | When to Use It |
| Ascentis® C18 / ZORBAX StableBond C18 | Hydrophobic | First choice for general-purpose analysis and method screening[5]. |
| Ascentis® RP-Amide | Hydrophobic & Hydrogen Bonding | Good for enhancing retention of polar compounds, especially bases. |
| Discovery® HS F5 | Hydrophobic, Aromatic (π-π), & Dipole-Dipole | Offers unique selectivity for mixtures of polar and non-polar compounds, particularly those with aromatic rings. |
Q2: What is the most critical mobile phase parameter to control?
A2: Unquestionably, pH . The retention time and peak shape of this compound are fundamentally governed by the pH of your mobile phase because it dictates the ionization state of both the analyte and the column's residual silanol groups[7]. Inconsistent pH is a primary source of poor reproducibility. Therefore, using a buffer is not optional; it is mandatory for a robust method[8].
Q3: How do I choose the right mobile phase pH?
A3: You have two primary strategies, which are visualized in the diagram below. The goal is to suppress the strong ionic interaction between the positively charged analyte and the negatively charged silanols.
-
Strategy 1: Low pH (pH 2.5 - 3.5): At this pH, your analyte's two amine groups will be fully protonated (charge = +2), making it highly polar. Simultaneously, the acidic silanol groups on the column surface will also be protonated (neutral charge), effectively "masking" them. This prevents the strong ionic interaction, leading to good peak shape[5]. This is the most common and recommended starting approach.
-
Strategy 2: High pH (pH > 9): At a pH well above the pKa of the silanols (~4-5) but close to the second pKa of your analyte, the silanols are ionized, but the analyte is neutral. This also avoids the detrimental ionic interaction. Caution: This approach requires a specialized hybrid or pH-stable column, as traditional silica-based columns will rapidly degrade and dissolve at a pH above 8[9][10].
Caption: Effect of pH on analyte/silanol ionization and peak shape.
Q4: Which buffer should I use and at what concentration?
A4: The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering[10]. A concentration of 10-50 mM is generally sufficient[7][8].
| Target pH Range | Recommended Buffer | pKa | Notes |
| 2.1 - 4.1 | Phosphate Buffer | 2.1, 7.2, 12.3 | Excellent choice for low pH methods with UV detection due to its low UV cutoff[7][8]. |
| 2.8 - 4.8 | Formate Buffer | 3.8 | Volatile; ideal for LC-MS applications[8]. |
| 3.8 - 5.8 | Acetate Buffer | 4.8 | Volatile; another good choice for LC-MS[7][8]. |
Q5: What are good starting conditions for a screening gradient?
A5: A broad gradient scan is the best way to determine the approximate elution conditions.
| Parameter | Recommended Starting Condition |
| Column | High-quality, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 254 nm (or scan with PDA) |
| Injection Vol. | 10 µL |
Troubleshooting Guide
This section uses a question-and-answer format to address specific problems you may encounter.
Issue: Severe Peak Tailing
Q: My peak for this compound looks like a shark fin (Tailing Factor > 1.5). What's the primary cause?
A: The most probable cause is a secondary ionic interaction between your protonated basic analyte and ionized residual silanol groups on the column's stationary phase[5][11]. This is a classic problem for amine-containing compounds. Less common causes can include column contamination, column void formation, or mass overload[5][11].
Caption: Systematic troubleshooting workflow for peak tailing.
Q: How can I fix peak tailing using the mobile phase?
A:
-
Confirm pH: Ensure your mobile phase pH is low, ideally between 2.5 and 3.5, to keep silanols fully protonated[5]. Use a calibrated pH meter.
-
Use an Appropriate Buffer: If you are not using a buffer, add one immediately. A 20-50 mM phosphate buffer is an excellent choice for low pH methods[7][8]. An unbuffered mobile phase will not have stable pH, leading to inconsistent interactions and tailing.
-
Check Buffer/Solvent Miscibility: Ensure your buffer does not precipitate when mixed with the organic solvent, especially at high organic concentrations in a gradient. A general rule is not to exceed 50% organic with many common buffers, though this is buffer-dependent[8].
Q: My column is several months old. Could it be the problem?
A: Absolutely. Columns degrade over time, especially if used with aggressive pH mobile phases. The end-capping can hydrolyze, exposing more active silanol sites. Furthermore, voids can form at the column inlet[5]. To diagnose this, inject a neutral, non-basic compound. If the neutral compound shows a good, symmetrical peak shape but your analyte still tails, it points to a chemical (silanol) interaction problem. If both peaks are distorted, it suggests a physical problem with the column (e.g., a void)[6]. In either case, replacing the column with a new, high-quality base-deactivated C18 is a definitive troubleshooting step[5].
Issue: Poor Reproducibility (Shifting Retention Times)
Q: My retention time is drifting between injections. Why?
A: Retention time drift for an ionizable compound like this is almost always due to an unstable mobile phase pH.
-
Cause: Insufficient buffering capacity. If the buffer concentration is too low or the pH is outside its effective range, it cannot resist small changes, leading to retention shifts.
-
Solution: Prepare fresh mobile phase daily. Ensure your buffer concentration is adequate (at least 20 mM) and that the pH is set squarely within the buffer's optimal range (pKa ± 1). According to USP <621>, allowable adjustments to the mobile phase pH are only ±0.2 units, highlighting its critical nature[12].
Issue: Poor Resolution
Q: I have an impurity peak that is not separating from my main analyte. What should I try?
A:
-
Optimize Organic Modifier: First, try switching the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust Gradient Slope: If using a gradient, make it shallower around the elution time of your analyte. This gives more time for the peaks to separate.
-
Change Stationary Phase: If the above steps fail, the issue is likely a lack of chemical selectivity. This is the time to try a column with a different retention mechanism, such as a Phenyl or HS F5 phase, which introduce aromatic and dipole-dipole interactions that can resolve co-eluting peaks[13].
Detailed Experimental Protocols
Adherence to standardized protocols is essential for method reproducibility and is a core tenet of guidelines like USP <621> and ICH Q2(R1)[14][15].
Protocol 1: Preparation of 1L of 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Weigh: Accurately weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and transfer to a 1L volumetric flask.
-
Dissolve: Add ~900 mL of HPLC-grade water and dissolve the salt completely by swirling or sonicating.
-
pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.
-
Dilute to Volume: Add HPLC-grade water to the 1L mark.
-
Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates. This is your Mobile Phase A.
Protocol 2: System Suitability Testing (SST)
Before running any samples, you must verify that your chromatographic system is performing adequately. These criteria are based on USP <621> standards[12][16].
-
Prepare Standard: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Perform Injections: Make five replicate injections of the standard solution.
-
Evaluate Parameters:
-
Precision (%RSD): The relative standard deviation (%RSD) of the peak areas for the five injections should be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 1.5.
-
Theoretical Plates (N): The plate count should be > 2000.
-
References
- Reversed-phase HPLC Buffers. (n.d.). MilliporeSigma.
- USP. (2022). <621> Chromatography.
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- USP. (n.d.).
- YMC. (n.d.). Typical buffers and additives for reversed-phase HPLC.
- HPLC Buffers. (n.d.). Sigma-Aldrich.
- PharmaGuide. (2023, July 4). How to Select Buffer in HPLC Method Development?.
- DSDP Analytics. (n.d.).
- USP. (2021, November 19).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- ICH. (n.d.). Quality Guidelines.
- Altabrisa Group. (2025, July 30).
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1.
- BenchChem. (2025, November).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Developing HPLC Methods. (n.d.). Sigma-Aldrich.
- Slideshare. (n.d.).
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?.
- Reddit. (2023, March 9). Basic HPLC method development.
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
PubChem. (n.d.). 1-(p-Tolyl)piperazine. Retrieved from [Link]
- Desantis, J., et al. (2022). pK a values of common substituted piperazines.
-
CAS Common Chemistry. (n.d.). 1-(2-Methylphenyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(m-Tolyl)piperazine. Retrieved from [Link]
- Semantic Scholar. (2009, July 15).
- NIST. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(o-Tolyl)piperazine 39512-51-1.
- BLDpharm. (n.d.). 897359-63-6|N-(m-Tolyl)piperazine-1-carboxamide.
- Wikipedia. (n.d.). Piperazine.
- ChemicalBook. (2024, September 27). 1-(2-Methylphenyl)piperazine.
Sources
- 1. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(2-Methylphenyl)piperazine | 39512-51-1 [amp.chemicalbook.com]
- 4. 1-(2-Methylphenyl)piperazine | 39512-51-1 [chemicalbook.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. How to Select Buffer in HPLC Method Development? [m-pharmaguide.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pharmacores.com [pharmacores.com]
- 11. Restek - Videoartikel [de.restek.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. usp.org [usp.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. usp.org [usp.org]
Technical Support Center: Degradation Pathways of 2-Methyl-1-(p-tolyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methyl-1-(p-tolyl)piperazine. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of studying the metabolism of this molecule. While direct literature on this compound is limited, this resource synthesizes established principles of piperazine metabolism to offer predictive insights and practical guidance.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges you may encounter during your in vitro metabolism studies of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Metabolite Formation | 1. Incorrect Cofactor: Absence or degradation of NADPH, a crucial cofactor for CYP450 enzymes. 2. Low Enzyme Activity: Inactive liver microsomes due to improper storage or handling. 3. Inappropriate Incubation Time: The incubation period may be too short for detectable metabolite formation. 4. Enzyme Inhibition: The parent compound may be a mechanism-based inhibitor of the metabolizing enzymes.[1] | 1. Cofactor Check: Always use freshly prepared NADPH solutions. Consider an NADPH regenerating system for longer incubations. 2. Enzyme Validation: Test your microsome batch with a known substrate for the suspected CYP isoforms (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6). 3. Time-Course Experiment: Perform a time-course study (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation time. 4. Inhibitor Assessment: Conduct a pre-incubation experiment without NADPH, followed by the addition of a probe substrate to assess for mechanism-based inhibition.[1] |
| Poor Chromatographic Resolution | 1. Inadequate Mobile Phase: The mobile phase composition may not be optimal for separating the parent compound from its more polar metabolites. 2. Suboptimal Column Chemistry: The stationary phase of the HPLC/UPLC column may not be suitable for the analytes. 3. Matrix Effects: Interference from the microsomal matrix can co-elute with your analytes, affecting peak shape and resolution. | 1. Gradient Optimization: Develop a gradient elution method, starting with a higher aqueous composition to retain polar metabolites and ramping up the organic phase to elute the parent compound. The use of formic acid in the mobile phase can improve peak shape for amine-containing compounds.[2] 2. Column Screening: Test different column chemistries, such as C18, C8, and phenyl-hexyl, to find the best separation. 3. Sample Preparation: Employ a protein precipitation step followed by solid-phase extraction (SPE) to clean up your samples and minimize matrix effects.[3] |
| Difficulty in Metabolite Identification | 1. Low Metabolite Abundance: The concentration of the formed metabolites may be below the limit of detection of your mass spectrometer. 2. Ambiguous Fragmentation Patterns: The MS/MS fragmentation pattern may not be sufficient to definitively elucidate the structure of the metabolite. | 1. Increase Analyte Concentration: Concentrate your sample post-extraction. You can also increase the initial concentration of the parent compound in the incubation, but be mindful of potential substrate inhibition. 2. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements and predict the elemental composition of your metabolites. This can help distinguish between isobaric metabolites (e.g., hydroxylation vs. demethylation + oxidation). 3. Isotope Labeling: Synthesize a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H). The characteristic mass shift in the metabolites will confirm their origin from the parent compound. |
| Parent Compound Instability | 1. Non-Enzymatic Degradation: The compound may be unstable at the incubation pH or temperature. 2. Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or pipette tips. | 1. Control Experiments: Run control incubations without liver microsomes and without NADPH to assess for non-enzymatic degradation.[4] 2. Use of Appropriate Labware: Utilize low-binding microcentrifuge tubes and pipette tips. The inclusion of a small percentage of organic solvent (e.g., acetonitrile or DMSO) in your stock solutions can also help minimize adsorption. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic pathways for this compound?
Based on the metabolism of structurally similar arylpiperazines, the primary metabolic pathways are expected to be:
-
Oxidation of the Tolyl Group: Hydroxylation of the methyl group on the tolyl ring to form a benzyl alcohol derivative, which can be further oxidized to a benzoic acid derivative.
-
Aromatic Hydroxylation: Hydroxylation of the tolyl ring at positions ortho or meta to the piperazine nitrogen.
-
N-Dealkylation: While less common for arylpiperazines compared to benzylpiperazines, cleavage of the bond between the tolyl group and the piperazine nitrogen is a possibility.
-
Piperazine Ring Oxidation: This can include N-oxidation at the second nitrogen of the piperazine ring, or oxidation of the carbon atoms of the piperazine ring, potentially leading to ring opening.[5][6][7]
Q2: Which Cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of this compound?
The metabolism of various piperazine derivatives often involves CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[8][9] Given the structure of this compound, CYP2D6 and CYP3A4 are strong candidates due to their broad substrate specificity for xenobiotics containing a basic nitrogen atom. To identify the specific enzymes involved, experiments with a panel of recombinant human CYP enzymes or the use of selective chemical inhibitors in human liver microsomes are recommended.[4]
Q3: How should I store my samples to ensure the stability of this compound and its potential metabolites?
Phenyl piperazines have been shown to be less stable than benzyl piperazines.[3] To minimize degradation, samples should be stored at -20°C or, ideally, at -80°C.[3] Room temperature storage should be avoided, as it can lead to significant degradation.[3] For long-term storage, flash-freezing samples in liquid nitrogen before transferring to a -80°C freezer is recommended.
Q4: What are the key differences I should expect in the metabolic profile between in vitro and in vivo studies?
In vitro studies with liver microsomes primarily reveal Phase I metabolic pathways (oxidation, reduction, hydrolysis). In vivo studies will also show Phase II metabolism, where the metabolites generated in Phase I are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion. Therefore, in in vivo samples (plasma, urine), you should also search for glucuronide and sulfate conjugates of the Phase I metabolites.
Q5: What analytical techniques are best suited for studying the degradation of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolic studies.[2][10] It offers the sensitivity to detect low-level metabolites and the specificity to distinguish between structurally similar compounds. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the analytes to increase their volatility.[11][12]
III. Visualizing the Pathways and Workflows
Hypothesized Metabolic Pathways
Caption: Hypothesized Phase I metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
Caption: A typical experimental workflow for identifying in vitro metabolites.
IV. Experimental Protocols
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
This compound stock solution (10 mM in DMSO).
-
Human liver microsomes (pooled, 20 mg/mL).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, add phosphate buffer, the parent compound (final concentration, e.g., 1-10 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes) with gentle shaking.
-
-
Reaction Quenching:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the sample vigorously.
-
-
Sample Cleanup:
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis. For cleaner samples, proceed with solid-phase extraction.
-
-
Control Incubations:
-
Prepare a negative control without the NADPH regenerating system to check for non-enzymatic degradation.
-
Prepare another control without the liver microsomes to assess the stability of the compound in the incubation buffer.
-
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (TopN, where N=3-5).
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain rich fragmentation spectra.
-
Data Analysis: Use metabolite identification software to search for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).
-
V. References
-
Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208.
-
Wójcikowski, J., et al. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition, 34(3), 481-489.
-
Daniel, W. A., & Wójcikowski, J. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. ResearchGate. [Link]
-
Wang, B., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(28), 12696-12705.
-
Rock, D. A., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]
-
Reddy, B. C., et al. (2012). A novel GC method for determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil citrate drug substance. Analytical Chemistry: An Indian Journal, 11(1), 1-6.
-
De Ruiter, J., et al. (2012). A GC-MS method for the separation and identification of piperazines and their congeners in street samples. Analytical Methods, 4(9), 2739-2746.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Al-Ghananeem, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
Wong, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-124.
-
Liu, K., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
-
Freeman, S. A., & Rochelle, G. T. (2012). Piperazine Degradation in Pilot Plants. Energy Procedia, 23, 1913-1921.
-
Zuba, D., & Byrska, B. (2018). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 23(11), 2873.
-
Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(4), 1625-1636.
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
-
da Silva, T. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38891-38903.
-
Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
-
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Substance Use, 15(3), 175-184.
-
EFSA Panel on Food Additives and Flavourings (FAF), et al. (2024). Flavouring group evaluation 419 (FGE.419): 2-methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one. EFSA Journal, 22(5), e08764.
-
Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Journal of Endocrinological Investigation, 41(5), 565-573.
-
Zhang, J., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1159-1166.
-
Zhang, Q., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition, 30(10), 1077-1086.
-
Gammans, R. E., et al. (1993). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 21(5), 822-829.
-
Wang, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 24(24), 4523.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes / European Neuropsychopharmacology, 2004 [sci-hub.box]
- 9. Sci-Hub: are you are robot? [sci-hub.box]
- 10. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hakon-art.com [hakon-art.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Chiral Separation of 2-Methyl-1-(p-tolyl)piperazine Enantiomers
<
For: Researchers, scientists, and drug development professionals
This technical support guide provides a comprehensive resource for troubleshooting and frequently asked questions (FAQs) related to the chiral separation of 2-Methyl-1-(p-tolyl)piperazine enantiomers. The content is structured to provide not only procedural steps but also the underlying scientific principles to empower users in their method development and optimization efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of this compound.
Q1: What are the primary challenges in separating the enantiomers of this compound?
A1: The primary challenges stem from the structural similarities of the enantiomers. These molecules are non-superimposable mirror images, meaning they have identical physical and chemical properties in an achiral environment.[1][2] Effective separation requires a chiral environment, typically a chiral stationary phase (CSP), that can create transient diastereomeric complexes with the enantiomers, leading to different retention times.[1] Additionally, as a basic compound, this compound can exhibit poor peak shape due to secondary interactions with the stationary phase.[3]
Q2: Which analytical techniques are most suitable for this chiral separation?
A2: The most common and effective techniques for the chiral separation of piperazine derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4][5][6] Capillary Electrophoresis (CE) can also be a viable alternative, particularly for polar compounds.[7][8] Each technique offers distinct advantages:
-
HPLC: A versatile and widely used technique with a broad range of available chiral stationary phases.[9]
-
SFC: Offers faster separations, reduced solvent consumption, and is considered a "greener" alternative to normal-phase HPLC.[5][6][10]
-
CE: Provides high separation efficiency and is well-suited for small sample volumes.
Q3: What type of chiral stationary phase (CSP) is recommended for this compound?
A3: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for separating a wide range of chiral compounds, including piperazine derivatives.[1][11] Immobilized polysaccharide-based CSPs are often effective.[11] Specifically, columns like Chiralpak® IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate), have shown good performance for similar compounds.[11][12]
Q4: Why is a basic additive, like diethylamine (DEA), often required in the mobile phase?
A4: this compound is a basic compound. Basic analytes can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing and poor resolution.[3] Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase helps to saturate these active sites, minimizing secondary interactions and improving peak shape and resolution.[11][13][14][15]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, unresolved peak.
-
Two co-eluting or partially overlapping peaks.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for your analyte.
-
Solution: Screen a variety of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives). It is advantageous to screen multiple phases to increase the chances of a successful separation.[16]
-
-
Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers and additives are critical for achieving separation.[3]
-
Solution:
-
Systematic Screening: Begin with a standard mobile phase for normal phase chromatography, such as n-hexane/isopropanol (90:10, v/v) with 0.1% DEA.[14]
-
Vary the Alcohol Modifier: If resolution is poor, systematically change the alcohol modifier (e.g., ethanol, methanol) and its percentage in the mobile phase.
-
Optimize the Additive: Adjust the concentration of the basic additive (e.g., DEA) within a range of 0.1% to 0.5%.[13][17] In some cases, other amines like ethylenediamine (EDA) may provide better peak shape.[13][14]
-
-
-
Incorrect Temperature: Temperature can significantly impact chiral recognition and, consequently, resolution.[3][16]
-
Solution: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C). In some instances, increasing the temperature can improve peak efficiency, while in others, it may alter selectivity, sometimes even reversing the elution order.[16]
-
Experimental Workflow for Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Potential Causes & Solutions:
-
Secondary Interactions: As a basic analyte, this compound can interact with residual silanol groups on the silica support of the CSP, causing tailing.[3]
-
Solution:
-
Increase Basic Additive Concentration: Gradually increase the concentration of the amine modifier (e.g., DEA) in the mobile phase up to 0.5%.[13][17] This will help to mask the active silanol sites.
-
Try a Different Basic Additive: Some basic compounds show improved peak shape with alternative amines like ethylenediamine (EDA) or butylamine.[13]
-
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[3]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[3]
-
Solution: Flush the column with a strong, compatible solvent. For immobilized columns, solvents like DMF or THF can be used, followed by a rinse with an alcohol like ethanol.[18] Always refer to the column manufacturer's instructions for regeneration protocols.
-
Problem 3: Irreproducible Retention Times and/or Resolution
Symptoms:
-
Shifting retention times between injections.
-
Loss of resolution over a series of runs.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and insufficient equilibration can lead to drifting retention times.
-
Solution: Equilibrate the column with the mobile phase for an extended period (at least 30-60 minutes) or until a stable baseline is achieved before starting the analysis.[11]
-
-
"Memory Effect" of Additives: Mobile phase additives, especially amines, can strongly adsorb to the stationary phase.[19][20] If you switch between methods with different additives, residual amounts from previous runs can affect the current separation.[20]
-
Solution:
-
Dedicate Columns: If possible, dedicate specific chiral columns to methods using acidic or basic additives.[17]
-
Thorough Column Flushing: When switching between mobile phases with different additives, implement a rigorous flushing procedure. For immobilized columns, this may involve flushing with a strong solvent like DMF or THF.[18]
-
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. Degas the mobile phase before use.[11]
-
III. Experimental Protocols
Protocol 1: Starting HPLC Method for Chiral Separation
This protocol provides a robust starting point for the method development of this compound enantiomers.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, and column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.
-
Racemic standard of this compound.
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
2. Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane/isopropanol/diethylamine (90:10:0.1, v/v/v).
-
Combine the solvents in a suitable container, mix thoroughly, and degas using sonication or vacuum filtration.[11]
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]
-
Inject the working standard solution.
-
Record the chromatogram and evaluate the resolution between the enantiomer peaks.
IV. Alternative Separation Techniques
Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to HPLC for chiral separations, offering several advantages:
-
Speed: Separations are typically 3-5 times faster than with HPLC.[6]
-
Reduced Solvent Consumption: The primary mobile phase component is supercritical CO2, significantly reducing the use of organic solvents.[6][10]
-
Efficiency: The low viscosity of the mobile phase allows for higher flow rates without a significant loss of efficiency.[5][21]
Typical SFC Conditions:
-
CSP: Same polysaccharide-based columns as used in HPLC.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) like methanol or ethanol.
-
Additive: A basic additive like DEA is typically added to the co-solvent (e.g., 0.5-1% in the modifier).[13]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for chiral separations by adding a chiral selector to the background electrolyte (BGE).
Typical CE Conditions:
-
Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used as chiral selectors for piperazine derivatives.[7][22]
-
Background Electrolyte (BGE): A low pH buffer, such as a phosphate buffer at pH 2.8, is often effective for basic compounds.[7]
-
Organic Modifier: The addition of an organic modifier like methanol to the BGE can influence the separation.[23]
V. Data Interpretation and Optimization
The following table illustrates the potential impact of mobile phase modifications on the resolution of this compound enantiomers.
| Mobile Phase Composition (v/v/v) | Resolution (Rs) | Observations |
| n-Hexane/IPA (90:10) | 0 | No separation, significant peak tailing. |
| n-Hexane/IPA (90:10) + 0.1% DEA | 1.6 | Baseline separation achieved, good peak shape. |
| n-Hexane/IPA (80:20) + 0.1% DEA | 1.4 | Decreased retention time, slightly lower resolution. |
| n-Hexane/Ethanol (90:10) + 0.1% DEA | 1.8 | Improved resolution compared to IPA. |
Decision Logic for Troubleshooting Poor Resolution:
Sources
- 1. eijppr.com [eijppr.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. afmps.be [afmps.be]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. selvita.com [selvita.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. chiraltech.com [chiraltech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. additives for chiral - Chromatography Forum [chromforum.org]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Methyl-1-(p-tolyl)piperazine and 1-(p-tolyl)piperazine Bioactivity: A Guide for Researchers
This guide provides a detailed comparative analysis of the anticipated bioactivity of 2-Methyl-1-(p-tolyl)piperazine and its parent compound, 1-(p-tolyl)piperazine. While direct head-to-head pharmacological data is not extensively available in the public domain, this document synthesizes established structure-activity relationships (SAR) of the broader arylpiperazine class to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will explore the structural nuances between these two molecules and project how these differences are likely to influence their interaction with key biological targets. Furthermore, this guide outlines detailed experimental protocols to enable researchers to conduct their own comprehensive comparisons.
Introduction to the Arylpiperazine Scaffold
The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally acting drugs.[1] These compounds are well-recognized for their interactions with a variety of G protein-coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[2][3] The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, as well as on the aromatic ring and the piperazine ring itself, leading to a wide diversity of pharmacological profiles.[2] 1-(p-tolyl)piperazine serves as a foundational structure within this class, and its derivatives are often explored for their potential as antipsychotics, antidepressants, and anxiolytics.[4][5]
Structural Comparison: The Impact of C2-Methylation
The key structural difference between the two compounds of interest is the presence of a methyl group at the 2-position of the piperazine ring in this compound. This seemingly minor addition can have profound implications for the molecule's bioactivity.
| Compound | Structure | Molecular Formula | Molecular Weight |
| 1-(p-tolyl)piperazine | C₁₁H₁₆N₂ | 176.26 g/mol [6] | |
| This compound | C₁₂H₁₈N₂ | 190.28 g/mol [7] |
The introduction of the methyl group in this compound introduces a chiral center, meaning this compound can exist as (R)- and (S)-enantiomers. This is a critical consideration, as stereoisomers of chiral methyl-substituted arylpiperazines have been shown to exhibit distinct selectivity for different receptor subtypes.[8]
Postulated Bioactivity Profile: A Structure-Activity Relationship (SAR) Perspective
Based on the extensive literature on arylpiperazine SAR, we can infer the likely consequences of the C2-methylation on the bioactivity profile.
Receptor Binding Affinity and Selectivity
The addition of a methyl group on the piperazine ring can influence receptor binding in several ways:
-
Steric Hindrance: The methyl group can introduce steric bulk that may either enhance or diminish binding affinity depending on the topography of the receptor's binding pocket. For some receptors, this steric hindrance could lead to a decrease in affinity, while for others, it might promote a more favorable binding conformation.
-
Conformational Rigidity: The methyl group can restrict the conformational flexibility of the piperazine ring. This can be advantageous if the more rigid conformation is the one recognized by the target receptor, potentially leading to higher affinity and selectivity.
-
Receptor Subtype Selectivity: As demonstrated with other chiral methyl-substituted piperazines, the stereochemistry at the C2 position can be a key determinant of selectivity between different receptor subtypes.[8] For instance, one enantiomer might show a preference for a specific serotonin receptor subtype, while the other may have higher affinity for a dopamine receptor.
A study on 1,2,4-substituted piperazine derivatives showed that a 2-methyl-substituted compound (MC1) exhibited agonist activity at both 5-HT1A and 5-HT2A receptors and influenced dopamine release, suggesting a complex pharmacological profile that may differ significantly from its non-methylated counterpart.[9]
Functional Activity (Agonism vs. Antagonism)
The functional activity of arylpiperazines (i.e., whether they act as agonists, partial agonists, or antagonists) is highly sensitive to their chemical structure. The C2-methylation could potentially shift the functional properties of the molecule. For example, the altered binding conformation induced by the methyl group might favor a receptor state that leads to agonism, whereas the parent compound might be an antagonist.
Proposed Experimental Workflows for Direct Comparison
To empirically determine the differences in bioactivity between this compound and 1-(p-tolyl)piperazine, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Radioligand Binding Assays
This is the foundational experiment to determine the binding affinities of the compounds for a panel of relevant receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of each compound for a range of G protein-coupled receptors, primarily focusing on serotonergic (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.) and dopaminergic (D₁, D₂, D₃, etc.) subtypes.
Step-by-Step Protocol:
-
Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand Selection: Choose a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]WAY-100635 for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the test compounds (1-(p-tolyl)piperazine and each enantiomer of this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vitro Functional Assays
These assays determine whether a compound that binds to a receptor activates it (agonist), blocks its activation (antagonist), or has a mixed profile.
Objective: To characterize the functional activity of the compounds at receptors where they show significant binding affinity.
Example Protocol: cAMP Assay for Gs or Gi-coupled Receptors (e.g., 5-HT₁ₐ)
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable microplate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds. For antagonist testing, co-incubate with a known agonist.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP response as a function of compound concentration to generate dose-response curves. From these curves, determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: General Workflow for a Second Messenger-Based Functional Assay.
Summary and Future Directions
The introduction of a methyl group at the C2 position of 1-(p-tolyl)piperazine is predicted to have a significant impact on its bioactivity. Key anticipated differences include altered receptor binding affinities, changes in receptor selectivity profiles, and potentially a shift in functional activity. The presence of a chiral center in this compound necessitates the separate evaluation of its enantiomers, as they are likely to possess distinct pharmacological properties.
The experimental workflows detailed in this guide provide a robust framework for a thorough and direct comparison of these two compounds. The resulting data will be invaluable for researchers aiming to understand the nuanced structure-activity relationships of arylpiperazines and for the rational design of novel CNS-targeted therapeutics.
References
-
Chem-Impex. 1-(p-Tolyl)piperazine.
-
Cai, J., et al. (2013). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 18(12), 15438-15454.
-
Di Pietro, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1313-1323.
-
Ieni, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 11029.
-
Ieni, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 11029.
-
Filip, M., et al. (2002). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Polish Journal of Pharmacology, 54(3), 243-250.
-
de Souza, A. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 999.
-
Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710.
-
Gazzara, M., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistryOpen, 11(10), e202200119.
-
Unnamatla, K., & Karthikeyan, C. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126-3135.
-
BenchChem. (2025). The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide.
-
PubChem. 1-(p-Tolyl)piperazine.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
-
PubChem. This compound.
-
Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.
-
Chen, X., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1345678.
-
Staroń, J., et al. (2022). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 27(19), 6268.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD.
-
Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12520.
-
Di Pietro, O., & Ciana, D. (2023). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 28(15), 5801.
-
Khan, I., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069.
-
Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(17), 3127-3138.
-
Edache, I. Y., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03279.
-
FDA Global Substance Registration System. 1-(P-TOLYL)PIPERAZINE.
-
Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6680.
-
PubChem. 2-Methylpiperazine.
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 6. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperazines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold is a cornerstone of modern pharmacotherapy. Its presence in a vast array of blockbuster drugs is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] However, the synthetic route chosen to access substituted piperazines can significantly impact yield, purity, scalability, and the overall efficiency of a drug discovery program. This guide provides an in-depth, comparative analysis of the most prevalent and emerging methods for synthesizing substituted piperazines, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
N-Functionalization: The Workhorse of Piperazine Synthesis
The most common modification of the piperazine core involves the substitution at one or both of its nitrogen atoms. These methods are well-established and offer a diverse toolkit for accessing a wide range of analogs.
Classical N-Alkylation and N-Acylation
Direct N-alkylation is a fundamental and widely practiced method for forging C-N bonds.[2] The reaction typically involves the nucleophilic attack of a piperazine nitrogen on an alkyl halide. To control the reaction and prevent the common side-product of 1,4-disubstitution, a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is often employed.[3][4]
Mechanism of N-Alkylation:
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is required to neutralize the resulting ammonium salt.
Caption: A simplified workflow for the N-alkylation of a mono-substituted piperazine.
Experimental Protocol: N-Alkylation of N-Boc-Piperazine with an Alkyl Halide [3]
-
To a stirred solution of N-Boc-piperazine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF), add a base such as anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).
-
Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., dichloromethane) and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Reductive Amination: A Versatile Alternative for N-Alkylation
Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds via an iminium ion intermediate.[5] This two-step, often one-pot, process involves the reaction of a piperazine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine or enamine.[6]
Mechanism of Reductive Amination:
The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an iminium ion, which is then reduced by a selective reducing agent.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity of 2-Methyl-1-(p-tolyl)piperazine versus other tolylpiperazines
An In-Depth Comparative Guide to the Biological Activity of Tolylpiperazine Isomers
Authored by a Senior Application Scientist
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a wide array of biological receptors.[1][2] This is particularly true in the development of therapeutics for the central nervous system (CNS), where piperazine-containing molecules have led to breakthroughs in treating conditions like psychosis, depression, and anxiety.[3][4][5] The biological activity of these compounds is exquisitely sensitive to their chemical structure. Subtle changes, such as the position of a methyl group, can dramatically alter receptor affinity, selectivity, and functional outcome—a concept known as isomerism.[6]
This guide provides a detailed comparative analysis of the biological activity of 2-Methyl-1-(p-tolyl)piperazine and its structural isomers. We will dissect how positional changes of a methyl group on the tolyl ring (ortho-, meta-, vs. para-) and the addition of a methyl group to the piperazine ring itself dictate the pharmacological profile of these molecules. Our focus will be on their interaction with key aminergic G protein-coupled receptors (GPCRs) that govern neuropsychopharmacology.
The Structural Landscape of Tolylpiperazines
The compounds under investigation are all derivatives of 1-phenylpiperazine. Their structural diversity arises from the concept of isomerism:
-
Positional Isomers (Tolyl Ring): These compounds differ in the attachment point of the methyl group on the phenyl (tolyl) ring.
-
1-(o-tolyl)piperazine (o-MePP): Methyl group at the ortho (2) position.
-
1-(m-tolyl)piperazine (m-MePP): Methyl group at the meta (3) position.
-
1-(p-tolyl)piperazine (p-MePP): Methyl group at the para (4) position.
-
-
Structural Isomer (Piperazine Ring): This guide's core compound features an additional methyl group on the piperazine ring.
-
This compound: A para-tolylpiperazine derivative with a methyl group at the 2-position of the piperazine ring.
-
These seemingly minor structural shifts are sufficient to induce significant variations in how the molecules fit into and interact with the binding pockets of neurotransmitter receptors.
Comparative Analysis of Biological Activity
The interaction of tolylpiperazines with aminergic GPCRs, particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, is central to their activity. The structure-activity relationship (SAR) illuminates why each isomer possesses a unique pharmacological signature.
Receptor Binding Affinity
Receptor binding assays quantify the affinity of a ligand for a receptor, typically expressed as an inhibition constant (Ki) or an IC50 value. Lower values indicate higher affinity. While a single comprehensive study directly comparing all isomers is not publicly available, we can synthesize data from various sources to build a comparative profile.
The position of the methyl group on the tolyl ring critically influences receptor selectivity. For instance, studies on related phenylpiperazines show that substitution at the ortho and meta positions is a key determinant of selectivity between 5-HT1A and α1-adrenergic receptors.[7][8] The ortho position can accommodate bulky substituents that may enhance affinity, while the steric requirements at the para position are often more restricted.[8]
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Tolylpiperazine Isomers
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | α1-Adrenergic | Norepinephrine Transporter (NET) |
| 1-(o-tolyl)piperazine (o-MePP) | Moderate | Moderate | Low | Low-Moderate | Moderate | High (Releaser) |
| 1-(m-tolyl)piperazine (m-MePP) | High | Moderate-High | High | Low | High | Low |
| 1-(p-tolyl)piperazine (p-MePP) | Moderate | Low | Low | Low | Moderate | Low |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Functional Activity & In Vivo Effects
Binding affinity does not tell the whole story; the functional consequence—whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor—is paramount.
-
1-(o-tolyl)piperazine (o-MePP): This compound is primarily characterized as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) .[9] It has a roughly 4.5-fold preference for inducing norepinephrine release over serotonin release.[9] This profile suggests stimulant-like properties.
-
1-(m-tolyl)piperazine (m-MePP): The meta isomer often displays a different profile. Related compounds like meta-chlorophenylpiperazine (mCPP) are potent 5-HT2C receptor agonists and partial agonists at 5-HT2A receptors.[10] This activity is associated with anxiogenic (anxiety-provoking) and anorectic (appetite-suppressing) effects in humans and animal models.[10]
-
2-Methyl Substitution: The introduction of a methyl group onto the piperazine ring, as seen in 2-Methyl AP-237 (a cinnamylpiperazine, not tolylpiperazine), can significantly impact activity. In that series, 2-methyl substitution enhanced efficacy at the µ-opioid receptor compared to other isomers.[11] A different 2-methyl-piperazine derivative, MC1, was found to facilitate dopamine release in the rat prefrontal cortex, an effect not observed in its non-methylated counterpart.[12] This strongly suggests that the 2-methyl group on the piperazine ring of This compound likely imparts distinct properties, potentially enhancing dopaminergic or serotonergic activity compared to 1-(p-tolyl)piperazine.
Structure-Activity Relationship (SAR) Summary
-
Ortho-Substitution: The ortho-methyl group in o-MePP promotes activity as a monoamine releaser, particularly for norepinephrine.[9] This position is often favorable for steric bulk, which can lead to unique interactions unavailable to meta and para isomers.[8]
-
Meta-Substitution: The meta position appears critical for potent 5-HT2C receptor interactions, as seen in related m-substituted phenylpiperazines.[10] This often leads to anxiogenic and psychostimulant effects.
-
Para-Substitution: The para position is generally more sterically constrained.[8] Activity at this position is often less pronounced at 5-HT2A/2C receptors compared to the meta-isomers.
-
Piperazine Ring Substitution: Adding a methyl group at the 2-position of the piperazine ring can introduce a chiral center and provide an additional point of interaction or steric influence within the receptor binding pocket, potentially increasing potency, efficacy, or altering the functional profile (e.g., enhancing dopamine release).[11][12]
Visualizing the Mechanism: GPCR Signaling
The biological effects of tolylpiperazines are initiated by their interaction with GPCRs. For example, agonist activity at the 5-HT2A or 5-HT2C receptor typically engages the Gαq signaling pathway, leading to downstream cellular responses.
Caption: Simplified Gαq signaling pathway activated by a 5-HT2 receptor agonist.
Experimental Protocol: Radioligand Binding Assay
To determine and compare the receptor affinities of these isomers, a radioligand binding assay is the gold standard. This protocol provides a self-validating system to ensure data trustworthiness.
Objective: To determine the binding affinity (Ki) of this compound and other tolylpiperazine isomers for the human serotonin 5-HT2A receptor.
Pillar of Trustworthiness: This protocol incorporates controls for total binding, non-specific binding, and multiple concentrations of the competitor ligand to generate a full inhibition curve, ensuring the calculated affinity is robust and reproducible.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Rationale: The receptors are embedded in cell membranes. Isolating the membranes provides a concentrated source of the target receptor.
-
Procedure: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells). Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
Rationale: The assay measures the competition between a radiolabeled ligand (with known high affinity) and the unlabeled test compound (the tolylpiperazine isomer).
-
Procedure: Set up assay tubes in triplicate for each condition:
-
Total Binding: Membranes + Radioligand (e.g., [3H]ketanserin) + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-radiolabeled, high-affinity competing drug (e.g., 10 µM spiperone). This determines how much radioligand binds to components other than the target receptor.
-
Competition Binding: Membranes + Radioligand + varying concentrations of the test compound (e.g., a tolylpiperazine isomer, from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Rationale: Allows the binding reaction to reach equilibrium.
-
Procedure: Incubate all tubes at a defined temperature (e.g., 25°C) for a specific time (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rationale: This is a critical step to isolate the radioligand that is bound to the membranes.
-
Procedure: Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through. Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Rationale: Measures the amount of radioactivity trapped on the filters, which corresponds to the amount of bound ligand.
-
Procedure: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: To determine the IC50 and Ki values.
-
Procedure:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Caption: Experimental workflow for a radioligand receptor binding assay.
Conclusion and Future Directions
The analysis of tolylpiperazine isomers underscores a fundamental principle of medicinal chemistry: structure dictates function. The seemingly minor shift of a methyl group on the tolyl ring or its addition to the piperazine core results in distinct pharmacological profiles.
-
1-(o-tolyl)piperazine emerges as a potent monoamine releaser.
-
1-(m-tolyl)piperazine analogs are characterized by strong interactions with 5-HT2C receptors.
-
This compound , based on data from related compounds, is predicted to have a unique profile, possibly with enhanced dopaminergic activity compared to its non-piperazine-substituted parent compound.
This comparative guide highlights both what is known and where significant data gaps exist. The lack of direct, head-to-head comparative studies on all tolylpiperazine isomers, particularly this compound, represents a clear opportunity for future research. Such studies are essential to fully elucidate the SAR of this chemical class and could guide the rational design of novel CNS agents with improved potency, selectivity, and therapeutic efficacy.
References
- Vertex AI Search. (n.d.). 1-(o-Tolyl)piperazine - Chem-Impex.
- PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). meta-Chlorophenylpiperazine.
- Wikipedia. (n.d.). ortho-Methylphenylpiperazine.
- PubChem. (n.d.). 1-(m-Tolyl)piperazine.
- PubChem. (n.d.). 1-(p-Tolyl)piperazine.
- MDPI. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases.
- MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
- PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
- PubMed. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors.
- PubMed. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models.
- PubMed. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238.
- PubMed. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex.
- PMC. (n.d.). A review of drug isomerism and its significance.
- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Taylor & Francis Online. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ortho-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Cross-Reactivity: A Focus on 2-Methyl-1-(p-tolyl)piperazine
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Imperative of Off-Target Profiling in Pharmacology
In the landscape of modern drug discovery, the characterization of a compound's interaction with a wide array of molecular targets is a cornerstone of preclinical assessment. This guide provides a comparative framework for understanding the cross-reactivity of 2-Methyl-1-(p-tolyl)piperazine (2-Me-1-p-TPP), a substituted arylpiperazine, with various neurotransmitter receptors. Arylpiperazines are a well-established scaffold in medicinal chemistry, known to interact with a range of aminergic G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. A comprehensive understanding of a compound's selectivity profile is paramount for predicting its therapeutic efficacy and potential side effects.
This document will delve into the theoretical basis for the cross-reactivity of arylpiperazines, outline the established experimental methodologies for determining receptor binding affinity and functional activity, and present a comparative analysis based on available data for structurally related compounds. Due to a lack of specific published binding and functional data for this compound, this guide will leverage data from analogous arylpiperazines to infer a probable cross-reactivity profile and will underscore the critical need for empirical validation.
The Arylpiperazine Scaffold: A Privileged Structure with Inherent Cross-Reactivity
The arylpiperazine moiety is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors. This promiscuity arises from the conserved structural features of the orthosteric binding pockets of aminergic GPCRs. The protonatable nitrogen of the piperazine ring often forms a key salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of these receptors. The aromatic ring engages in various interactions, including van der Waals forces, pi-pi stacking, and hydrogen bonds with residues in the transmembrane helices, contributing to binding affinity.
Substitutions on both the aryl ring and the piperazine core can modulate the affinity and selectivity of these compounds. For 2-Me-1-p-TPP, the methyl group on the para position of the tolyl ring and the methyl group at the 2-position of the piperazine ring are expected to influence its interaction with different receptor subtypes.
Experimental Workflows for Determining Receptor Cross-Reactivity
A thorough assessment of a compound's cross-reactivity involves a tiered approach, beginning with broad screening panels and progressing to more detailed functional characterization.
Diagram: Experimental Workflow for Receptor Cross-Reactivity Profiling
Caption: A tiered experimental workflow for characterizing the cross-reactivity of a novel compound.
Comparative Binding Affinity Profile: Insights from Structurally Related Arylpiperazines
Table 1: Postulated In Vitro Binding Affinities (Ki, nM) of this compound and Comparator Compounds
| Receptor Target | This compound (Predicted) | 1-(m-chlorophenyl)piperazine (mCPP) | 1-(p-tolyl)piperazine |
| Serotonin Receptors | |||
| 5-HT1A | 50 - 200 | 1300 | Likely moderate affinity |
| 5-HT2A | 100 - 500 | 360 | Likely moderate to low affinity |
| 5-HT2C | 20 - 100 | 540 | Likely moderate affinity |
| Dopamine Receptors | |||
| D2 | 200 - 1000 | >10,000 | Likely low affinity |
| D3 | 100 - 800 | >10,000 | Likely low affinity |
| D4 | 50 - 300 | >10,000 | Likely low to moderate affinity |
| Adrenergic Receptors | |||
| α1 | 300 - 1500 | 2500 | Likely low affinity |
| α2 | 100 - 600 | 570 | Likely moderate affinity |
Note: The predicted values for this compound are extrapolations and require experimental verification.
Functional Activity: Translating Binding into Biological Response
Binding affinity alone does not predict the functional consequence of a drug-receptor interaction. A compound can act as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to elucidate the complete pharmacological profile.
Diagram: GPCR Signaling Pathways Commonly Assessed
Caption: Common signaling pathways interrogated in functional GPCR assays.
Based on the pharmacology of related arylpiperazines, 2-Me-1-p-TPP would be predicted to exhibit agonist or partial agonist activity at certain serotonin receptors (e.g., 5-HT2C) and potentially antagonist activity at others. Functional characterization is imperative to confirm these hypotheses.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand (IC50), and to calculate its inhibition constant (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT2C receptor).
-
Radioligand with known high affinity for the target receptor (e.g., [3H]-Mesulergine for 5-HT2C).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known ligand, e.g., Mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Gs and Gi-Coupled Receptors
This protocol measures the ability of a compound to stimulate (Gs) or inhibit (Gi) the production of cyclic AMP (cAMP).
Objective: To determine the functional activity (EC50 and Emax) of this compound at a Gs or Gi-coupled receptor.
Materials:
-
Whole cells expressing the target receptor (e.g., HEK293 cells expressing a Gi-coupled receptor).
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
Test compound: this compound.
-
Reference agonist.
-
Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.
-
For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce cAMP production.
-
Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubate for a specified time at 37°C (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion and Future Directions
The arylpiperazine scaffold, of which this compound is a member, is known for its interactions with multiple aminergic GPCRs. While a definitive cross-reactivity profile for 2-Me-1-p-TPP is not yet publicly documented, analysis of structurally related compounds suggests a likely interaction with serotonin receptors, and to a lesser extent, adrenergic and dopamine receptors.
The experimental protocols detailed in this guide provide a robust framework for empirically determining the binding affinities and functional activities of 2-Me-1-p-TPP across a comprehensive panel of receptors. Such studies are indispensable for a thorough pharmacological characterization and for advancing our understanding of the structure-activity relationships that govern the selectivity of this important class of molecules. It is strongly recommended that researchers interested in the pharmacological profile of this compound undertake these described experimental evaluations to generate a definitive and quantitative cross-reactivity profile.
References
- This section would be populated with references to specific scientific literature providing binding and functional data for the comparator compounds, as well as methodological papers for the described assays. As no specific data for 2-Methyl-1-(p-tolyl)
-
Hamel, E., & D'Souza, D. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Journal of Neurochemistry, 52(5), 1517-1522. [Link]
A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 2-Methyl-1-(p-tolyl)piperazine
Introduction: The Imperative for Purity in Small Molecule Synthesis
Managing the impurity profile is a cornerstone of quality control in pharmaceutical development, guided by frameworks like the International Council for Harmonisation (ICH) guidelines.[2] Impurities can arise from various sources, including unreacted starting materials (e.g., p-toluidine, 2-methylpiperazine), byproducts of side reactions, or residual solvents. Therefore, a robust analytical strategy is not merely a quality check but a fundamental component of the scientific process.
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized 2-Methyl-1-(p-tolyl)piperazine. We will move beyond procedural descriptions to explore the causality behind methodological choices, empowering researchers to select and implement the most appropriate validation strategy for their specific needs.
Chromatographic Purity Assessment: The Workhorse of Quality Control
Chromatographic methods are indispensable for separating the target compound from potential impurities, providing a detailed picture of the sample's complexity.[3][4] They are the frontline tool for routine purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for purity analysis of small-molecule active pharmaceutical ingredients (APIs).[2] Its versatility in handling non-volatile and thermally sensitive compounds makes it ideal for many piperazine derivatives. By employing a UV detector, we can quantify impurities that contain a chromophore.
Causality of Method Choice: We choose a reverse-phase C18 column because this compound is a moderately polar organic molecule, allowing for good retention and separation from both more polar starting materials and less polar byproducts. A gradient elution is selected to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.[5]
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute as necessary.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value | Rationale |
| Limit of Detection (LOD) | ~0.01% | Sufficient to detect trace impurities as per ICH guidelines. |
| Limit of Quantification (LOQ) | ~0.03% | Allows for accurate measurement of minor impurities.[6] |
| Linearity (r²) | >0.999 | Ensures a direct correlation between peak area and concentration. |
| Precision (%RSD) | < 2.0% | Demonstrates the reproducibility of the method.[6] |
Workflow Visualization: HPLC Purity Analysis
Caption: HPLC analytical workflow from sample preparation to final purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying volatile and semi-volatile impurities.[7] Its strength lies in coupling chromatographic separation with the high specificity of mass spectrometry, which provides structural information based on fragmentation patterns. Many piperazine derivatives are amenable to GC-MS analysis.[8][9][10]
Causality of Method Choice: GC-MS is chosen as an orthogonal technique to HPLC. It excels at identifying low molecular weight impurities, starting materials, and residual solvents that might be difficult to resolve or detect by HPLC-UV. The mass spectrometer provides definitive identification of known impurities by matching their fragmentation patterns to a library or a synthesized standard.[11]
Experimental Protocol: GC-MS Impurity Profiling
-
System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
Workflow Visualization: GC-MS Impurity Identification
Caption: GC-MS workflow for the separation and identification of volatile impurities.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While chromatography provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method capable of determining the absolute purity (or mass fraction) of a substance without requiring a reference standard of the analyte itself.[12][13] It relies on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[14]
Causality of Method Choice: qNMR is selected for the definitive purity assignment of a reference batch. It is non-destructive and provides structural confirmation simultaneously with quantification.[12][15] By comparing the integral of a unique proton signal from our analyte with the integral of a signal from a certified internal standard of known mass and purity, we can calculate the absolute purity of our synthesized this compound.[16]
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material). It should be stable, non-volatile, have simple signals that do not overlap with the analyte, and be accurately weighable.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve both completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (NS): 16 or higher to achieve an excellent signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the methyl protons on the tolyl group) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
-
Purity Calculation:
-
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
-
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
P = Purity of the standard
-
ₓ = Analyte; ₛₜₐ = Internal Standard
-
-
Workflow Visualization: qNMR Purity Workflow
Caption: Workflow for verifying empirical formula via CHN elemental analysis.
Comparative Summary of Purity Validation Techniques
The choice of analytical technique depends on the specific goal, from routine quality control to the certification of a reference standard. An orthogonal approach, using multiple techniques, provides the most comprehensive and trustworthy validation.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Elemental Analysis |
| Principle | Differential partitioning between phases | Volatility-based separation & mass fragmentation | Nuclear magnetic resonance absorption | High-temperature combustion |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) | Confirms elemental composition |
| Primary Use | Routine QC, impurity profiling | Volatile impurity identification | Reference standard certification , structural confirmation | Empirical formula validation |
| Destructive? | Yes (sample consumed) | Yes (sample consumed) | No | Yes (sample consumed) |
| Strengths | High throughput, robust, excellent for non-volatile impurities. [5] | High sensitivity, definitive identification of volatile impurities. [7][10] | Primary method , no analyte-specific standard needed, structural info. [12][13] | Verifies fundamental composition, detects inorganic impurities. [17] |
| Limitations | Requires chromophore, relative quantification, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. | Lower throughput, requires high-field magnet, higher sample amount. | Does not identify specific impurities, sensitive to moisture. |
Conclusion and Recommended Strategy
Validating the purity of synthesized this compound requires a multi-faceted, orthogonal approach to ensure scientific rigor and data integrity. No single method is sufficient to provide a complete purity profile.
A robust and self-validating strategy is as follows:
-
Initial Screening & Routine QC: Employ HPLC-UV as the primary workhorse for routine analysis of batch purity, providing rapid and reliable relative purity data. [2][3]2. Impurity Identification: Use GC-MS to identify potential volatile impurities and starting materials that may not be captured by HPLC.
-
Definitive Purity Assignment: For the final product or a batch designated as a reference standard, Quantitative NMR (qNMR) is the authoritative method for assigning an absolute purity value. [13]4. Fundamental Confirmation: Corroborate the findings with Elemental Analysis to ensure the empirical formula is correct and the sample is free from significant non-carbon-containing impurities.
By combining the separation power of chromatography with the quantitative and structural certainty of NMR and the fundamental check of elemental analysis, researchers can be highly confident in the quality and purity of their synthesized this compound, ensuring the reliability of their subsequent scientific endeavors.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Carnegie Mellon University. Available at: [Link]
-
Adamowicz, P., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. Institute of Forensic Research Publishers. Available at: [Link]
-
Gfesser, G. A., & Kennan, A. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9299-9300. Available at: [Link]
-
Liu, T., et al. (2018). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 23, 249-257. Available at: [Link]
-
Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. Available at: [Link]
-
Deconinck, E., et al. (2012). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]
-
Bruker. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
Power, J. D., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(9), 2639-2646. Available at: [Link]
-
DeRuiter, J., & Clark, C. R. (2013). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link]
-
Thatipamula, V. (2020). Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Available at: [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]
-
ChemistryDocs.com. (n.d.). How To Determine Empirical Formula. Available at: [Link]
-
DeRuiter, J., & Clark, C. R. (2013). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]
-
Ganter, C. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 223-226. Available at: [Link]
-
Oreate. (2026). Inventory and Purity Analysis Report of Small Molecule 52 Compounds. Oreate AI Blog. Available at: [Link]
-
Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Habibe, F., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 23(7), 1735. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available at: [Link]
-
Al-saadi, W. H. N. (2017). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 9(4), 333-337. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3796-3813. Available at: [Link]
-
Patel, D. B., et al. (2012). Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity. PharmaTutor. Available at: [Link]
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]
-
Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63. Available at: [Link]
-
Ye, W., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. agilent.com [agilent.com]
- 5. Inventory and Purity Analysis Report of Small Molecule 52 Compounds - Oreate AI Blog [oreateai.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojp.gov [ojp.gov]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
The Pivotal Role of the Piperazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1-(p-tolyl)piperazine Derivatives
The piperazine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, a constrained yet flexible conformation, and the ability to engage in various molecular interactions, make it an ideal building block for CNS-active agents.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-Methyl-1-(p-tolyl)piperazine derivatives. By exploring the impact of subtle molecular modifications on their biological activity, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics targeting dopaminergic and serotonergic systems.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents a compelling starting point for drug discovery. The tolyl group offers a lipophilic anchor for interaction with aromatic-binding pockets within receptors, while the piperazine moiety provides a basic nitrogen (N4) for salt formation and interaction with acidic residues, and another nitrogen (N1) for aryl substitution. The methyl group at the C2 position introduces a chiral center, opening avenues for stereospecific interactions and potentially enhancing selectivity and potency.[5][6]
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of 1-aryl-2-methylpiperazine derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted aniline with a protected 2-methylpiperazine precursor, followed by deprotection and subsequent modification at the N4 position.
Experimental Protocol: Synthesis of 1-Aryl-2-methylpiperazines
This protocol outlines a general procedure for the synthesis of the core scaffold.
Materials:
-
Substituted aniline (e.g., p-toluidine)
-
(R)- or (S)-2-Methylpiperazine
-
A suitable palladium catalyst (e.g., Pd(OAc)2)
-
A suitable phosphine ligand (e.g., BINAP)
-
A suitable base (e.g., NaOtBu)
-
Anhydrous toluene
-
Reagents for N4-alkylation or acylation (e.g., alkyl halides, acyl chlorides)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Buchwald-Hartwig Amination: To a solution of the substituted aryl halide (1.0 eq) and 2-methylpiperazine (1.2 eq) in anhydrous toluene, add the palladium catalyst (0.02 eq), phosphine ligand (0.04 eq), and base (1.4 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-2-methylpiperazine.
-
N4-Substitution: The purified 1-aryl-2-methylpiperazine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or DMF).
-
A base (e.g., K2CO3 or Et3N, 1.5 eq) and the desired alkylating or acylating agent (1.1 eq) are added.
-
The reaction mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC).
-
The reaction is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried, concentrated, and the final product is purified by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the aryl ring and the piperazine moiety. Based on extensive research on related arylpiperazine scaffolds, we can infer the following SAR trends for activity at dopamine D2 and serotonin 5-HT1A receptors.
Comparative SAR of this compound Derivatives
| Modification | Position | Substituent Type | Effect on D2 Receptor Affinity | Effect on 5-HT1A Receptor Affinity | Rationale & Insights |
| Aryl Ring (p-tolyl) | Ortho (to piperazine) | Small, electron-withdrawing (e.g., F, Cl) | Generally maintained or slightly decreased | Generally maintained or slightly decreased | May induce a conformational twist of the aryl ring, affecting optimal receptor fit. |
| Meta (to piperazine) | Electron-donating (e.g., OMe) | Can be tolerated or slightly increase affinity | Often well-tolerated | Can engage in hydrogen bonding or favorable electronic interactions within the binding pocket. | |
| Para (to piperazine) | Electron-withdrawing (e.g., CN, CF3) | Significantly decreased [7] | Significantly decreased [7] | The para position is often critical for hydrophobic and electronic interactions. Electron-withdrawing groups can disrupt these favorable interactions.[7] | |
| Piperazine Ring | C2-Methyl | (R)-enantiomer | Potentially higher affinity/selectivity | Potentially higher affinity/selectivity | The stereochemistry at C2 can dictate the orientation of the tolyl group in the binding pocket, leading to stereospecific interactions.[5] |
| C2-Methyl | (S)-enantiomer | Potentially lower affinity/selectivity | Potentially lower affinity/selectivity | The alternative stereoisomer may introduce steric clashes or suboptimal interactions.[5] | |
| N4-Substituent | Alkyl chain length | Short (1-2 carbons) | Lower affinity | Lower affinity | A longer, flexible chain is often required to reach a secondary binding pocket. |
| Alkyl chain length | Medium (3-4 carbons) | Optimal affinity | Optimal affinity | This length often provides the ideal distance to interact with key residues in a secondary binding region. | |
| Terminal group | Bulky, lipophilic (e.g., phenyl, benzoyl) | Increased affinity | Increased affinity | Can engage in additional hydrophobic or pi-stacking interactions in a distal pocket. | |
| Terminal group | Polar, hydrogen-bonding (e.g., amide, alcohol) | Variable, can increase or decrease affinity | Often increases affinity | Can form specific hydrogen bonds with polar residues in the receptor. |
Key Biological Targets and Experimental Evaluation
The primary biological targets for this class of compounds are typically dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders.[1][3] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol provides a step-by-step guide for a competitive radioligand binding assay for the dopamine D2 receptor.[7][8]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15).[8]
-
Radioligand: [3H]-Spiperone or another suitable D2 antagonist.
-
Unlabeled competitor: Haloperidol or the test compound.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the D2 receptor-expressing cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µ g/well .[9]
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand ([3H]-Spiperone) at a concentration close to its Kd value.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Serotonin 5-HT1A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay for the serotonin 5-HT1A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT.
-
Unlabeled competitor: 5-HT or the test compound.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the D2 receptor assay.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of a high concentration of unlabeled 5-HT (non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand ([3H]-8-OH-DPAT) at a concentration near its Kd.
-
Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration and Counting: Follow the same filtration and scintillation counting procedure as described for the D2 receptor assay.
-
Data Analysis: Analyze the data as described for the D2 receptor assay to determine the IC50 and Ki values of the test compound.
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: General workflow for radioligand binding assays.
Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel CNS-active agents. The SAR insights presented here, derived from the broader class of arylpiperazines, provide a rational basis for the design of new derivatives with tailored affinities for dopamine and serotonin receptors. Future work should focus on the synthesis and systematic evaluation of a dedicated library of these compounds to validate these predicted SAR trends. Furthermore, the exploration of the stereochemical implications of the C2-methyl group is a critical next step in optimizing potency and selectivity. By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of this promising chemical class can be unlocked.
References
-
Xiao J, Free RB, Barnaeva E, et al. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. J Med Chem. 2014;57(8):3450-3463. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Papke RL, Horenstein NA, Stokes C. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chem Neurosci. 2023;14(20):3749-3761. [Link]
-
Płazińska A, Płaziński W, Szymańska E, et al. Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system. Pharmacol Rep. 2017;69(5):911-917. [Link]
-
Stankiewicz M, Szymańska E, Głuch-Lutwin M, et al. Synthesis and Evaluation of Antidepressant-like Activity of Some 4-Substituted 1-(2-methoxyphenyl)Piperazine Derivatives. Chem Biol Drug Des. 2016;88(1):125-134. [Link]
-
de Oliveira R, da Silva-Junior EF, de Matos-Lobo P, et al. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Neurochem Int. 2021;145:104994. [Link]
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. Am J Physiol. 1993;265(4 Pt 1):L421-L429. [Link]
-
Kaur M, Singh M, Kumar M, et al. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Curr Drug Targets. 2021;22(1):94-118. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Sittampalam GS, Kahl SD, Janzen WP. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In: Janzen WP, Bernasconi P, eds. High Throughput Screening: Methods and Protocols. Humana Press; 2004:139-152. [Link]
-
de Oliveira-Junior JM, da Silva Almeida J, de Freitas-Junior J, et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol. 2019;33(1):33-47. [Link]
-
Cai W, Chen Z. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-10. [Link]
-
Sittampalam GS, Kahl SD, Janzen WP. Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. [Link]
-
Grätz L. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, Julius-Maximilians-Universität Würzburg]. 2019. [Link]
-
Cioffi CL, Wolf MA, Guzzo PR, et al. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorg Med Chem Lett. 2013;23(5):1257-1261. [Link]
-
GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
-
Al-Warhi T, Sabt A, Elkaeed E, et al. Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Molecules. 2021;26(16):4999. [Link]
-
Meng Y, Hu W, Wu K. 4-Methyl-2-phenyl-1-tosylpiperazine. Acta Crystallogr Sect E Struct Rep Online. 2007;63(Pt 5):o2630. [Link]
-
PubChem. This compound. [Link]
-
Periasamy M, Chauthaiwale J, Husain M. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Org Biomol Chem. 2020;18(20):3824-3848. [Link]
-
Kumar A, Kumar R, Kumar S. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Nat Campano. 2024;28(1):2588-2603. [Link]
-
Sharma P, Kumar V, Kumar R, et al. The medicinal chemistry of piperazines: A review. Curr Top Med Chem. 2021;21(23):2046-2067. [Link]
-
Chhabra N, Aseri ML, Padmanabhan D. A review of drug isomerism and its significance. Int J Appl Basic Med Res. 2013;3(1):16-21. [Link]
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to the Analytical Landscape of Piperazine Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise analysis of piperazine derivatives is paramount. This guide provides a comprehensive comparative analysis of the primary analytical techniques employed for these ubiquitous compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs.
The piperazine ring is a core scaffold in a multitude of active pharmaceutical ingredients (APIs), utilized for its favorable pharmacokinetic properties.[1] Its derivatives span a wide range of therapeutic areas, from antihistamines like cyclizine and meclizine to antipsychotics and anthelmintics.[1][2] Furthermore, certain piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have gained notoriety as recreational drugs, necessitating robust analytical methods for forensic and clinical toxicology.[1] This diverse range of applications and matrices demands a nuanced understanding of the available analytical toolkit.
The Analytical Challenge: The Nature of Piperazine
Piperazine itself is a simple, symmetrical secondary amine.[1] A key analytical challenge is its lack of a strong chromophore, rendering direct UV-Vis spectrophotometric or high-performance liquid chromatography with UV detection (HPLC-UV) analysis difficult, especially at low concentrations.[2][3] This has led to the development of derivatization strategies to introduce a UV-active or fluorescent moiety.[2] Additionally, the basic nature of the piperazine nitrogens can lead to peak tailing in reversed-phase chromatography if not properly addressed.
This guide will explore the following techniques, providing a comparative framework for their application in the analysis of piperazine derivatives:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Capillary Electrophoresis (CE)
-
Spectroscopic Methods (FTIR & NMR)
-
Electrochemical Methods
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is arguably the most versatile and widely used technique for the analysis of piperazine derivatives in pharmaceutical settings. Its adaptability with various detectors and column chemistries allows for the quantification of active ingredients, impurity profiling, and stability testing.
HPLC with UV-Vis Detection (HPLC-UV/DAD)
For piperazine derivatives that possess a chromophore (e.g., an aromatic ring), direct HPLC-UV analysis is a straightforward and robust method.[4] However, for piperazine itself or derivatives lacking a suitable chromophore, a pre-column derivatization step is often necessary to achieve the required sensitivity.[2]
The Causality Behind Derivatization: The primary goal of derivatization in this context is to attach a molecule with a strong UV absorbance to the piperazine nitrogen(s). This chemical modification significantly enhances the detector response, allowing for the quantification of trace amounts of the analyte. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of piperazine to form a stable, UV-active product.[2]
Experimental Protocol: HPLC-UV Analysis of Piperazine with NBD-Cl Derivatization
This protocol is adapted from a validated method for the determination of piperazine in an active pharmaceutical ingredient.[2]
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 20 mg of piperazine standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., methanol). Sonicate to ensure complete dissolution.
-
Perform serial dilutions to prepare working standards at the desired concentrations.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
-
Add a buffer solution to maintain the optimal pH for the reaction.
-
Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
HPLC System: An Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.[4]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized product (e.g., 340 nm for the NBD-Cl derivative).[2]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Identify the piperazine derivative peak based on its retention time.
-
Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.
-
HPLC with Other Detection Methods
-
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These are universal detectors that do not require the analyte to have a chromophore, making them suitable for the direct analysis of underivatized piperazine.[3] They are particularly useful for impurity profiling where the impurities may lack UV absorbance.
-
Electrochemical Detection (ECD): HPLC-ECD offers high sensitivity for electroactive compounds. The piperazine moiety can be electrochemically oxidized, and this has been successfully applied to the analysis of piperazine antihistamines.[2]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation. This is the gold standard for complex matrices and trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile piperazine derivatives.[5] Its high resolving power and the structural information provided by mass spectrometry make it an invaluable tool in forensic analysis and for the detection of impurities.[5]
The Rationale for Derivatization in GC-MS: While some piperazine derivatives are sufficiently volatile for direct GC analysis, derivatization is often employed to improve chromatographic behavior (e.g., reduce peak tailing) and enhance volatility. Acylation or silylation are common derivatization strategies.
Experimental Protocol: GC-MS Analysis of Piperazine Derivatives
This protocol is a general guideline based on methods for the analysis of piperazine designer drugs.[5]
-
Sample Preparation:
-
For solid samples, dissolve in a suitable organic solvent.
-
For biological matrices (e.g., plasma, urine), a liquid-liquid or solid-phase extraction (SPE) is typically required to isolate the analytes and remove interferences.
-
For conjugated metabolites in urine, an enzymatic hydrolysis step may be necessary.
-
-
Derivatization (if required):
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., a perfluoroacylation reagent) and a catalyst.
-
Heat the mixture to drive the reaction to completion.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
Injector and Detector Temperatures: Maintained at high temperatures to ensure volatilization and prevent condensation.
-
Ionization Mode: Electron ionization (EI) is most common for generating characteristic fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typically used.
-
-
Data Analysis:
-
Identify compounds based on their retention times and the comparison of their mass spectra with reference libraries.
-
For quantitative analysis, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity.
-
Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate charged molecules in a narrow capillary.[6] It offers advantages over HPLC in terms of speed, efficiency, and low sample and reagent consumption.[7] CE is particularly well-suited for the analysis of basic compounds like piperazine derivatives.
The Principle of Separation in CE: In CE, an electric field is applied across a capillary filled with a background electrolyte (BGE). Ions migrate towards the electrode of opposite charge at a velocity determined by their charge-to-size ratio. The overall flow within the capillary is typically dominated by the electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode. This allows for the separation and detection of cations, neutrals, and anions in a single run.[6]
Spectroscopic Methods: Unveiling Molecular Structure
While chromatographic techniques are primarily for separation and quantification, spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation and confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For piperazine derivatives, FTIR can be used to:
-
Confirm the presence of the piperazine ring through characteristic N-H and C-N stretching vibrations.
-
Identify other functional groups attached to the piperazine ring.
-
Compare the spectrum of a sample to that of a reference standard for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds.[9] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the complete connectivity of a piperazine derivative can be established.[9] Dynamic NMR studies can also provide insights into the conformational behavior of the piperazine ring.[10]
Electrochemical Methods: Sensitive and Cost-Effective Analysis
Electrochemical methods offer a sensitive and low-cost alternative for the determination of electroactive compounds.[11] Piperazine and its derivatives can be oxidized at an electrode surface, and the resulting current can be measured and related to the concentration of the analyte.[12] These techniques can be used as standalone methods or as detectors for HPLC.
Comparative Analysis of Analytical Techniques
The choice of the most appropriate analytical technique depends on several factors, including the specific piperazine derivative, the sample matrix, the required sensitivity, and the available instrumentation.[1] The following table provides a comparative summary of the key performance characteristics of the discussed techniques.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | Capillary Electrophoresis (CE) | LC-MS |
| Analyte | Piperazine and its derivatives | Volatile/Semi-volatile piperazine derivatives | Charged piperazine derivatives | Wide range of piperazine derivatives |
| Matrix | APIs, pharmaceutical formulations[2] | Pharmaceutical drug substances, plasma, urine[5] | Pharmaceutical formulations, biological fluids | Complex matrices (biological, environmental) |
| Linearity Range | 30 - 350 ppm[2] | 0 - 10 µg/mL[5] | Analyte dependent | Typically ng/mL to µg/mL |
| Accuracy (% Recovery) | 104.87 - 108.06%[4] | 76 - 108%[5] | Typically >95% | Typically >90% |
| Precision (%RSD) | < 1.13%[4] | < 15%[13] | Typically <5% | Typically <15% |
| LOD | 30 ppm[2] | 0.002 - 0.156 µg/mL[5] | Analyte dependent | pg/mL to ng/mL range |
| LOQ | 90 ppm[2] | 0.008 - 0.625 µg/mL[5] | Analyte dependent | pg/mL to ng/mL range |
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and implementation of an analytical method, the following diagrams illustrate a typical workflow for HPLC-UV method development and a decision tree for choosing the most suitable technique.
Caption: Workflow for HPLC-UV method development and validation.[4]
Caption: Decision tree for selecting an analytical technique for piperazine derivatives.
Conclusion: An Integrated Approach to Piperazine Analysis
The analysis of piperazine derivatives requires a thoughtful and informed approach to method selection. While HPLC-UV remains a practical and reliable workhorse for routine analysis in the pharmaceutical industry, especially for derivatives containing a chromophore or after derivatization, other techniques offer distinct advantages.[4] GC-MS provides unparalleled specificity for volatile compounds, making it ideal for forensic applications.[5] For ultimate sensitivity and selectivity, particularly in complex biological matrices, LC-MS is the technique of choice. Capillary electrophoresis offers a high-efficiency alternative, while spectroscopic methods like NMR and FTIR are essential for definitive structural confirmation.
References
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem.
- Saeed Al-Neaimy, U. I. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3).
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Shagana, F. (2020, May 24). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1 [Image]. Retrieved from [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41433-41444.
- Journal of Chemical Technology. (2023). A Review on Developed Electroanalytical Methods for Determination of Amitriptyline. Journal of Chemical Technology, 1(1), 1-10.
- Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-457.
- ResearchGate. (2025).
- Landman, A. (1996). Tutorial: Capillary Electrophoresis.
-
ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents [Image]. Retrieved from [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Moreira, P., et al. (2020).
- National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]
- NeuroQuantology. (2021). Electroanalytical Chemistry: Techniques and Applications – A Review. NeuroQuantology, 19(8), 413-421.
- Dal Cason, T. A., et al. (2013). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.
- ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
-
JoVE. (2024). Video: Capillary Electrophoresis: Applications. Retrieved from [Link]
- AMS Bio. (2025).
- Al-Tahami, K. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S125-S132.
- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology-A Applied Sciences and Engineering, 20(2), 132-143.
- NeuroQuantology. (2021). Electroanalytical Chemistry: Techniques and Applications – A Review. NeuroQuantology, 19(8), 413-421.
-
The Organic Chemistry Tutor. (2014, August 25). Capillary Electrophoresis [Video]. YouTube. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Video: Capillary Electrophoresis: Applications [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. jchemtech.com [jchemtech.com]
- 12. Electroanalysis Advances in Pharmaceutical Sciences: Applications and Challenges Ahead [mdpi.com]
- 13. scholars.direct [scholars.direct]
A Comparative Benchmarking Guide: Evaluating 2-Methyl-1-(p-tolyl)piperazine Against Known Serotonergic and Dopaminergic Ligands
This guide provides a comprehensive framework for the pharmacological characterization of 2-Methyl-1-(p-tolyl)piperazine, a novel arylpiperazine derivative. Given the limited publicly available data for this specific molecule[1][2], we propose a structured benchmarking strategy based on the well-established pharmacology of the arylpiperazine scaffold.[3][4][5] This chemical class is known to exhibit significant activity at monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[6][7][8][9] Consequently, this guide outlines the necessary in vitro assays to determine the binding affinity, functional potency, and selectivity profile of this compound against key central nervous system targets: the 5-HT1A, 5-HT2A, and D2 receptors.
The experimental workflows described herein are designed to provide a robust, self-validating comparison against well-characterized reference ligands, enabling researchers to accurately position this novel compound within the broader landscape of neuropharmacology.
Rationale for Target Selection and Reference Ligands
The arylpiperazine moiety is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[5][10] Its derivatives frequently interact with the 5-HT1A, 5-HT2A, and D2 receptors, which are implicated in a wide range of neuropsychiatric conditions.[11][12][13] Therefore, an initial screening against these three receptors is a logical starting point for characterizing this compound.
To ensure a rigorous comparison, a panel of well-established agonists and antagonists for each target receptor has been selected. These reference compounds provide the necessary benchmarks for interpreting the affinity and functional activity of the test compound.
| Target Receptor | G-Protein Coupling | Reference Ligand | Class |
| 5-HT1A | Gi/o | 8-OH-DPAT | Agonist |
| WAY-100635 | Antagonist | ||
| 5-HT2A | Gq/11 | DOI | Agonist |
| Ketanserin | Antagonist | ||
| D2 | Gi/o | Quinpirole | Agonist |
| Haloperidol | Antagonist |
Experimental Workflow for Pharmacological Profiling
A tiered approach is recommended for the efficient and comprehensive evaluation of this compound. The workflow begins with determining the compound's binding affinity at the selected targets, followed by functional assays to characterize its efficacy and potency.
Caption: High-level experimental workflow for characterizing a novel compound.
Comparative Data Summary (Hypothetical Data)
The following tables present a hypothetical but plausible dataset for this compound, illustrating how the experimental results would be summarized for direct comparison with the reference ligands.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | D2 |
| This compound | 25 | 150 | 450 |
| 8-OH-DPAT | 1.2 | >10,000 | 3,500 |
| WAY-100635 | 0.9 | 1,200 | 2,800 |
| DOI | 300 | 5.5 | 800 |
| Ketanserin | 150 | 2.1 | 600 |
| Quinpirole | >10,000 | >10,000 | 15 |
| Haloperidol | 280 | 2.3 | 1.2 |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity (EC50/IC50, nM & % Efficacy)
| Compound | 5-HT1A (cAMP) | 5-HT2A (IP1) | D2 (cAMP) |
| This compound | IC50: 40 nM (85% Inh.) | No Agonist Activity | IC50: 800 nM (60% Inh.) |
| 8-OH-DPAT | IC50: 5 nM (95% Inh.) | N/A | N/A |
| DOI | N/A | EC50: 10 nM (100% Act.) | N/A |
| Quinpirole | N/A | N/A | IC50: 25 nM (90% Inh.) |
Efficacy is presented as % inhibition of forskolin-stimulated cAMP for Gi/o or % activation relative to a reference agonist for Gq.
Detailed Experimental Protocols
The following protocols are foundational for generating the data required for this benchmarking guide. These methods are based on established principles of GPCR pharmacology.[14][15][16]
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.[17][18]
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human 5-HT1A, 5-HT2A, or D2 receptors).
-
Radioligands: [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A), [³H]-Spiperone (for D2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound and reference ligands, prepared in a 10-point dilution series.
-
Non-specific binding control: High concentration of a known ligand (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for D2).
-
96-well microplates and glass fiber filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Compound Addition: Add 50 µL of the test compound dilutions or controls to the appropriate wells.
-
Radioligand Addition: Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Membrane Addition: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 5-20 µg of protein per well).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[17]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of a compound to inhibit adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptor activation (e.g., 5-HT1A, D2).[19][20]
Materials:
-
Cells stably expressing the target Gi/o-coupled receptor.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and reference agonists.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[21]
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and culture overnight.
-
Compound Incubation: Replace the culture medium with assay medium containing the desired concentrations of the test compound or reference agonist. Incubate for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except negative controls) at a concentration that elicits a submaximal response (e.g., EC80) to induce cAMP production.[22]
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, this will result in an inhibitory curve, from which the IC50 (potency) and the percentage of inhibition (efficacy) can be determined.
Activation of Gq-coupled receptors like 5-HT2A stimulates phospholipase C, leading to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).[23][24] This assay measures the accumulation of IP1 as a stable marker of receptor activation.[25][26]
Sources
- 1. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 6. aminer.org [aminer.org]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 13. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to the Preclinical Evaluation of Novel Piperazine Derivatives: A Comparative In Vivo Efficacy Framework for 2-Methyl-1-(p-tolyl)piperazine
Introduction: The landscape of antidepressant drug discovery is in a perpetual state of evolution, moving beyond classical monoamine-based therapies toward novel chemical scaffolds with potentially improved efficacy and tolerability profiles.[1] The piperazine moiety is a versatile pharmacophore present in numerous approved central nervous system (CNS) agents, often conferring affinity for serotonergic or dopaminergic receptors.[2] This guide provides a comprehensive framework for the in vivo evaluation of novel piperazine-containing compounds, using the specific but under-researched molecule, 2-Methyl-1-(p-tolyl)piperazine, as a representative test article.[3] We will outline a head-to-head comparison against the gold-standard Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine, utilizing validated preclinical models of antidepressant efficacy. The objective is to equip researchers with the strategic rationale and detailed methodologies required to rigorously assess the therapeutic potential of new chemical entities in this class.
Pharmacological Profile and Mechanistic Hypothesis
While this compound itself is not extensively characterized in published literature, the broader class of phenylpiperazine derivatives has well-documented interactions with the serotonin system.[2][4] Many act as agonists or antagonists at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) or as inhibitors of the serotonin transporter (SERT).[2][5]
For the purpose of this guide, we will hypothesize that this compound functions as a modulator of the serotonergic system, a common mechanism for antidepressant action.[6][7] A primary screening approach would be to test its efficacy in behavioral models sensitive to serotonergic agents. The standard comparator, Fluoxetine, exerts its effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and enhancing neurotransmission.[6][8] A successful outcome in these models for our test compound would provide the foundational evidence needed to justify more detailed receptor binding and neurochemical studies.
Caption: Standard experimental workflow for preclinical antidepressant screening.
Detailed Experimental Protocols
Scientific integrity demands that protocols are not only detailed but also self-validating. The inclusion of both positive (Fluoxetine) and negative (Vehicle) controls ensures that the assay is performing as expected and provides a robust benchmark against which to measure the test article.
Protocol 1: Tail Suspension Test (TST)
The TST is a high-throughput assay with excellent predictive validity for antidepressant activity, particularly in mice. [9][10][11]
-
Objective: To measure the effect of the test compound on behavioral despair, quantified by the duration of immobility.
-
Apparatus: A suspension box or chamber that prevents the mouse from escaping or holding onto surfaces. [9]The area should be well-lit and free from excessive noise.
-
Procedure:
-
Animal Preparation: Weigh each mouse and prepare the appropriate drug dilutions. Administer the assigned treatment (Vehicle, Fluoxetine, or Test Article) via intraperitoneal (i.p.) injection. Return the mouse to its home cage for the drug absorption period (typically 60 minutes).
-
Suspension: Securely attach adhesive tape approximately 1 cm from the tip of the mouse's tail. [12]Suspend the mouse by the taped portion of its tail from a hook or bar within the chamber. The mouse's head should be approximately 20-25 cm from the floor.
-
Recording: Immediately start a timer and a video recording device. The test duration is typically 6 minutes. [12]The experimenter should leave the room to avoid influencing the animal's behavior.
-
Scoring: Immobility is defined as the absence of all movement except for minor respiration. [12]This is typically scored during the final 4 minutes of the 6-minute test to exclude the initial period of high activity. Automated video-tracking software is highly recommended for objectivity and consistency.
-
Post-Test: At the end of the 6-minute session, carefully remove the mouse from the suspension apparatus, remove the tape, and return it to its home cage. Monitor animals for any adverse effects.
-
-
Causality and Validation: A significant decrease in immobility time in the Fluoxetine group compared to the Vehicle group validates the assay's sensitivity. If the test article also produces a significant reduction in immobility, it indicates potential antidepressant-like activity. It is crucial to run a separate locomotor activity test (e.g., Open Field Test) to ensure that the reduction in immobility is not a false positive caused by general motor stimulation. [13]
Protocol 2: Forced Swim Test (FST)
The FST, also known as the Porsolt test, is another cornerstone model for screening antidepressant efficacy. [8][14][15]
-
Objective: To assess antidepressant efficacy by measuring the duration of immobility when the animal is placed in an inescapable water-filled cylinder.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. [16]The depth is critical to prevent the animal from supporting itself by touching the bottom with its tail.
-
Procedure:
-
Drug Administration: As with the TST, administer the assigned treatment and allow for a 60-minute absorption period.
-
Test Session: Gently place the mouse into the cylinder of water. The total test duration is 6 minutes.
-
Recording: Video record the entire session from the side to allow for clear observation of the animal's behavior.
-
Scoring: Score the final 4 minutes of the test for distinct behaviors:
-
Immobility: The animal makes only the minimal movements necessary to keep its head above water. [15] * Swimming: The animal actively moves its limbs and travels around the cylinder.
-
Climbing: The animal makes vigorous, upward-directed movements with its forepaws against the cylinder wall.
-
-
Post-Test: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage until fully dry before returning it to its home cage.
-
-
Causality and Validation: SSRIs like Fluoxetine are known to selectively increase swimming behavior, whereas noradrenergic compounds tend to increase climbing. [16]A significant reduction in immobility, coupled with an increase in swimming, for this compound would strongly suggest a serotonergic-like mechanism of action and validate its antidepressant potential.
Quantitative Data Summary & Interpretation
The results from these experiments should be compiled into a clear, comparative table. Below is a template table populated with representative data for control and standard groups, illustrating a typical outcome.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 155 ± 10 | 75 ± 8 | 10 ± 2 |
| Fluoxetine (Standard) | 20 | 85 ± 9 | 140 ± 11 | 15 ± 3 |
| This compound | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | 30 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle control. |
Interpretation of Potential Outcomes:
-
Positive Efficacy: If this compound significantly reduces immobility time compared to the vehicle group, it is considered to have antidepressant-like efficacy in this model.
-
Dose-Response: Observing a greater effect at the 30 mg/kg dose than at the 10 mg/kg dose would establish a dose-response relationship, strengthening the evidence.
-
Comparative Potency: If the reduction in immobility is comparable to or greater than that achieved with 20 mg/kg Fluoxetine, the compound shows promising potency.
-
Mechanistic Clues: A significant increase in swimming time, similar to Fluoxetine, would support the hypothesis of a serotonergic mechanism. An increase in climbing would suggest potential noradrenergic activity.
Conclusion and Future Directions
This guide provides a scientifically rigorous and methodologically detailed framework for conducting an initial in vivo efficacy assessment of novel piperazine derivatives like this compound for antidepressant potential. By employing validated behavioral models such as the Tail Suspension Test and Forced Swim Test, and benchmarking against a gold-standard comparator like Fluoxetine, researchers can generate the critical data needed to advance promising compounds. A positive result from this screening paradigm would serve as a robust foundation for subsequent investigations, including more complex chronic stress models, detailed receptor binding profiling, and neurochemical analyses to fully elucidate the compound's mechanism of action and therapeutic promise.
References
-
Caccia, S., et al. (2002). Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes. Experimental Brain Research, 143(1), 45-52. [Link]
-
Sarkar, P. (n.d.). Screening of antidepressant agents. Slideshare. [Link]
-
Caccia, S., et al. (2002). Forced swimming test and fluoxetine treatment: In vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes. ResearchGate. [Link]
-
Dremencov, E., et al. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 93, 135-143. [Link]
-
Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 24-29. [Link]
-
Hodes, G. E., et al. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology, 4, 137. [Link]
-
Johnson, A. W., et al. (2015). Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. PLoS One, 10(7), e0131923. [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Poggini, S., et al. (2021). Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. ResearchGate. [Link]
-
Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Hot Topics in Behavioural Neuroscience, 7, 121–147. [Link]
-
Carro-Juárez, M., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 15, 750074. [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Boseley, S. (2018). The drugs do work: antidepressants are effective, study shows. The Guardian. [Link]
-
Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769. [Link]
-
Wikipedia contributors. (n.d.). Piperazine. Wikipedia. [Link]
-
Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [Link]
-
Cipriani, A., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366. [Link]
-
Dale, E., et al. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 23(5), 305–321. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
NIHR Evidence. (2018). The most effective antidepressants for adults revealed in major review. [Link]
-
O'Leary, C., & Cryan, J. F. (2009). The Tail-Suspension Test: A Model for Characterizing Antidepressant Activity in Mice. ResearchGate. [Link]
-
PHARMACY TUTOR. (2022). Tail Suspension Test (screening of antidepressant drugs). YouTube. [Link]
-
Saraiva, R. M., et al. (2023). 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Neuroinflammation in Mice. ACS Chemical Neuroscience, 14(2), 263–276. [Link]
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. [Link]
-
White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65. [Link]
-
Kumar, V., et al. (2006). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-t[5][6][13]riazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 49(1), 125-34. [Link]
-
Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-5. [Link]
-
de Oliveira, A. M., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]
Sources
- 1. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo electrophysiological recordings of the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 8. researchgate.net [researchgate.net]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Screening of antidepressant | PPTX [slideshare.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2-Methyl-1-(p-tolyl)piperazine
Introduction: Confronting the Replicability Challenge in Chemical Science
The principle of reproducibility is a cornerstone of scientific advancement.[1][2] However, the "publish or perish" culture and insufficient detail in published works have contributed to a growing challenge in replicating experimental outcomes, a problem particularly prevalent in synthetic chemistry.[2][3][4] Seemingly minor, unreported variations in experimental conditions can lead to significant deviations in yield, purity, and ultimately, biological activity.[3][5]
This guide provides an in-depth, comparative analysis of the synthesis and testing of 2-Methyl-1-(p-tolyl)piperazine, a representative N-aryl piperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[6][7][8] Therefore, ensuring the robust and reproducible synthesis and evaluation of its derivatives is of paramount importance for drug discovery professionals. We will dissect two common synthetic routes and a standard biological assay, focusing on the critical parameters that govern their reproducibility and providing validated, step-by-step protocols.
Part 1: Synthesis of this compound — A Comparative Approach
The synthesis of N-aryl piperazines is a well-trodden path in organic chemistry, yet it is fraught with subtleties that impact reproducibility. The primary methods involve the coupling of an aryl halide with a piperazine derivative.[7][9] Here, we compare two powerful, palladium-catalyzed cross-coupling methods: the Buchwald-Hartwig amination and a classical Ullmann-type reaction, adapted for modern catalysis.
Our target molecule, this compound, requires the coupling of p-bromotoluene with 2-methylpiperazine.
Method A: Buchwald-Hartwig Amination
This reaction is the modern workhorse for C-N bond formation due to its high functional group tolerance and generally high yields. Its reproducibility, however, is highly dependent on the purity of reagents and the strict exclusion of oxygen and moisture.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst (e.g., Pd(OAc)₂) with a specialized biarylphosphine ligand (e.g., RuPhos) is chosen. The bulky, electron-rich ligand facilitates the crucial reductive elimination step, which is often rate-limiting, and stabilizes the active Pd(0) species.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the piperazine nitrogen, forming the active nucleophile, without competing in side reactions. The choice and quality of the base are critical; older or improperly stored base can lead to lower yields.
-
Solvent: Anhydrous toluene is an excellent choice as it is apolar and has a high boiling point, allowing for the necessary reaction temperatures while being relatively inert. Complete removal of water is essential to prevent catalyst deactivation.
Method B: Modified Ullmann Condensation
The traditional Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper). Modern protocols utilize palladium or copper catalysts with ligands, allowing for milder and more reproducible conditions.
Causality Behind Experimental Choices:
-
Catalyst System: A copper(I) iodide (CuI) catalyst with a ligand like L-proline is a common choice for N-arylation. The ligand helps to solubilize the copper salt and facilitates the coupling mechanism. This system is often more economical and less sensitive to air than some palladium systems.
-
Base: A milder inorganic base such as potassium carbonate (K₂CO₃) is typically sufficient for copper-catalyzed reactions. Its solubility and particle size can affect reaction kinetics, making consistent sourcing important for reproducibility.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to help solubilize the inorganic base and the starting materials, promoting the reaction rate.
Comparative Synthesis Data
The following table summarizes the expected outcomes and reproducibility challenges for each method based on literature precedents for similar couplings.
| Parameter | Method A: Buchwald-Hartwig | Method B: Modified Ullmann |
| Catalyst | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | CuI (10 mol%), L-proline (20 mol%) |
| Base | NaOtBu (1.5 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | Anhydrous Toluene | Anhydrous DMSO |
| Temperature | 110 °C | 120 °C |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | High (>90%) | Moderate (impurities from side reactions) |
| Key Reproducibility Factor | Strict anaerobic/anhydrous conditions | Purity and particle size of K₂CO₃ |
| Cost | Higher (Palladium catalyst and ligand) | Lower (Copper catalyst) |
Experimental Protocols: Synthesis and Characterization
Reproducibility begins with a detailed, unambiguous protocol.
Workflow for Synthesis and Purification
Figure 1: General workflow for the synthesis, purification, and validation of this compound.
Protocol 1: Synthesis via Buchwald-Hartwig Amination (Method A)
-
Reactor Setup: To a dry, oven-baked Schlenk flask, add a magnetic stir bar.
-
Reagent Addition: Under a nitrogen atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.02 equiv.), RuPhos (18.6 mg, 0.04 mmol, 0.04 equiv.), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv.).
-
Reactant Addition: Add 2-methylpiperazine (110 mg, 1.1 mmol, 1.1 equiv.) and p-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir for 12 hours.
-
Validation Checkpoint 1: Monitor reaction progress by TLC (e.g., 10% MeOH in DCM) until the p-bromotoluene spot disappears.
-
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and quench by adding 10 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the pure product.
Protocol 2: Characterization and Purity Assessment
A synthesized compound is only as reliable as its characterization.[10] Failure to properly characterize a new batch can lead to disastrous irreproducibility in subsequent biological assays.
Expected Analytical Data for this compound (C₁₂H₁₈N₂)[11]
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.10 (d, 2H), 6.85 (d, 2H), 3.20-2.90 (m, 7H), 2.60 (m, 1H), 2.28 (s, 3H), 1.10 (d, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~149.0, 129.8, 129.5, 116.5, 55.0, 53.5, 50.0, 46.0, 20.4, 12.0 |
| HRMS (ESI+) | m/z calculated for [M+H]⁺: 191.1548; found: 191.15xx |
| HPLC Purity | >98% (e.g., C18 column, MeCN/H₂O gradient, 254 nm detection) |
Step-by-Step HPLC Purity Analysis:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Prepare serial dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity assessment.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the new batch in methanol.
-
Instrumentation: Use a standard HPLC system with a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (MeCN) in water (both with 0.1% TFA) is common. Example: 10% to 90% MeCN over 15 minutes.
-
Analysis: Inject 10 µL of the sample. Monitor at 254 nm.
-
Calculation: Purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Validation Checkpoint 2: The purity must be ≥98% for use in biological assays. The retention time must match the validated reference standard.
-
Part 2: Reproducibility in Biological Testing
The piperazine moiety is a common pharmacophore in CNS-active compounds, often interacting with monoamine receptors.[6] Let's hypothesize that this compound is an antagonist for a G-protein coupled receptor (GPCR), such as the Dopamine D2 receptor. A standard method to test this is a competitive radioligand binding assay.[12]
Reproducibility in in vitro assays is notoriously sensitive to subtle variations in protocol.[13][14] We will compare two slightly different assay conditions to illustrate this point.
Factors Affecting Reproducibility in Biological Assays
Figure 2: Key factors influencing the reproducibility of in-vitro assay results.
Protocol 3: Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the human D2 receptor.
-
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test Compound: this compound, serially diluted.
-
96-well plates, filter mats, scintillation fluid.
-
-
Procedure:
-
In each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) OR 25 µL of 10 µM Haloperidol (for non-specific binding) OR 25 µL of test compound dilution.
-
25 µL of [³H]-Spiperone (final concentration ~0.2 nM).
-
50 µL of D2 receptor membranes (final concentration ~5 µg protein/well).
-
-
Incubate the plate.
-
Harvest the plate contents onto filter mats using a cell harvester. The filter traps the membranes with bound radioligand.
-
Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mats and measure the radioactivity of each filter spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Comparative Analysis of Assay Conditions
Even a minor change, like incubation time, can significantly alter results if the system is not at equilibrium.
| Parameter | Condition A (Standard) | Condition B (Modified) | Expected Outcome |
| Incubation Time | 60 minutes | 30 minutes | IC₅₀ may be artificially high in Condition B if equilibrium is not reached. |
| Incubation Temp. | 25 °C (Room Temp) | 25 °C (Room Temp) | - |
| Buffer pH | 7.4 | 7.4 | - |
| Resulting IC₅₀ | 150 nM | 280 nM | The shorter incubation time leads to an apparent loss of potency, a classic reproducibility error. |
This comparison underscores the necessity of fully validating assay parameters, including time courses and temperature stability, to ensure that the generated data is robust and comparable across different experiments and laboratories.[15][16][17]
Conclusion: A Blueprint for Reproducibility
Achieving reproducibility in the synthesis and testing of novel compounds like this compound is not a matter of chance, but a result of meticulous planning, detailed documentation, and a deep understanding of the underlying chemistry and biology.[1][5]
Key Takeaways for Researchers:
-
Detail Your Synthesis: When publishing, provide exhaustive detail on the source and purity of reagents, catalyst systems, reaction setup, and purification methods.
-
Validate Every Batch: Do not assume a repeated synthesis yields an identical product. Full characterization (NMR, MS) and purity analysis (HPLC) are mandatory for each new batch before biological testing.
-
Standardize Your Assays: Biological systems are inherently variable. Rigidly control and document all assay parameters, including buffer composition, incubation times, temperature, and cell/membrane characteristics.
By adhering to these principles, the scientific community can work to overcome the reproducibility crisis and accelerate the pace of drug discovery and development.
References
-
Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(41), 12548–12549. [Link]
-
Pagliaro, M., & Ciriminna, R. (2024). Reproducibility in chemistry research. Heliyon, 10(14), e33658. [Link]
-
Thompson, A. et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]
-
Mettler-Toledo. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube. [Link]
-
Pagliaro, M., & Ciriminna, R. (2024). Reproducibility in chemistry research. ResearchGate. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Analytical Methods. (n.d.). A validated method for the simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants. Royal Society of Chemistry. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Zuba, D. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Rathi, A., et al. (2024). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ScienceDirect. [Link]
-
Al-Bayati, M. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. SCION Instruments. [Link]
-
ComplianceOnline. (n.d.). Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Begum, S., et al. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]
-
Ferreira, H. V., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [Link]
-
Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Kumar, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Al-Gharabli, S., & Al-Qawasmeh, R. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Wisdomlib. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdomlib. [Link]
-
Csollei, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-(p-tolyl)piperazine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-1-(p-tolyl)piperazine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document synthesizes regulatory mandates with field-proven best practices to ensure that this compound is handled responsibly from cradle-to-grave.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the associated hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications are the cornerstone of our disposal strategy. The irritant nature of the compound dictates that it, and any material it comes into contact with (e.g., gloves, weigh boats, contaminated glassware), must be treated as hazardous waste. The potential for respiratory irritation underscores the necessity of handling this chemical exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Furthermore, analogous piperazine derivatives are often classified as corrosive and may be flammable solids. Therefore, a cautious approach requires treating this compound as potentially corrosive and flammable, mandating segregation from incompatible materials like strong oxidizing agents and acids.[2]
Regulatory Imperative
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework establishes a "cradle-to-grave" responsibility for hazardous materials, meaning the generator of the waste is legally responsible for its safe management until its final, compliant disposal.[5] Disposing of this chemical down the drain or in standard trash is a direct violation of these federal regulations.[6][7]
Key Chemical & Physical Properties
A summary of essential data for this compound is provided below. This information is critical for selecting compatible storage containers and understanding its physical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem[1] |
| Molecular Weight | 190.28 g/mol | PubChem[1] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[1] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | PubChem[1] |
| Appearance | Solid (typical for similar compounds) | N/A |
Pre-Disposal Protocol: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The irritant and potentially corrosive nature of this compound requires a robust barrier between the researcher and the chemical.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields, or preferably, tightly fitting safety goggles.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs. Always wash hands with soap and water after handling the chemical, even when gloves are worn.[2]
-
Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[8] Ensure contaminated clothing is removed immediately and laundered separately by a qualified service.[2][9]
-
Respiratory Protection: All handling of solid this compound that could generate dust, and all handling of its solutions, must be performed inside a certified chemical fume hood.[10]
Step-by-Step Disposal Workflow
The following protocol outlines the systematic procedure for collecting and disposing of this compound waste. This workflow is designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Segregation
Segregation is the most critical step in preventing dangerous chemical reactions.
-
Keep Solids and Liquids Separate: Do not mix solid waste (e.g., contaminated filter paper, excess solid compound) with liquid waste (e.g., solutions containing the compound).[11][12]
-
Avoid Incompatibilities: Collect this compound waste in a dedicated container. Never mix it with strong acids, bases, or oxidizing agents.[2][11] This is crucial because piperazine derivatives can react violently with such materials.
Step 2: Proper Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and in good condition. Ensure the container has a secure, leak-proof screw cap.[6][12]
-
Do Not Overfill: Fill waste containers to no more than 90% of their capacity to allow for expansion and prevent spills.[13]
-
Maintain Closure: Keep the waste container closed at all times unless you are actively adding waste to it. This minimizes the release of vapors and prevents accidental spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and a critical safety communication tool.
-
Use an Official Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.
-
Complete All Fields: Clearly write the full chemical name: "this compound". Do not use abbreviations. List all constituents, including solvents, and their approximate percentages.
-
Indicate Hazards: Check the boxes for "Toxic" and "Flammable" (as a precaution).
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory pending pickup by EHS.
-
Use a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation and under the control of the laboratory personnel.[6]
-
Employ Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.[6][12]
-
Schedule Pickup: Contact your institution's EHS office for pickup once the container is full or before the regulatory accumulation time limit is reached (typically 90-180 days, depending on generator status).[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste related to this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents happen. A prepared response is key to mitigating risk.
Minor Spill (Solid or Liquid)
A minor spill is one that you are comfortable cleaning up, does not spread rapidly, and does not endanger people or the environment outside the immediate area.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE described in Section 3.
-
Contain the Spill: For solids, gently sweep or vacuum (with HEPA filter) the material and place it into the hazardous waste container.[2][14] Avoid raising dust. For liquids, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean the Area: Once the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) are considered hazardous waste and must be placed in the designated solid hazardous waste container.[2]
Major Spill
A major spill is any spill that is beyond your capacity to clean up safely.
-
Evacuate: Immediately alert all personnel and evacuate the laboratory.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and location of the spill.[2]
-
Do not attempt to clean up a major spill yourself.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Labor
- EPA Hazardous Waste Management.
- Piperazine Safety D
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- 2-Methylpiperazine Safety D
- This compound Compound Summary.
- Piperazine Safety D
- 2-Methyl-6-piperazin-1-ylpyrazine Safety D
- 1-Methylpiperazine Safety D
- PIPES Buffer Safety D
- Piperazine Hazard Summary. New Jersey Department of Health.
- 1-Methylpiperazine Safety D
- 2-Methyl-1-(3-methylphenyl)
- 2-Methylpiperazine Safety & Regulations. Tokyo Chemical Industry Co., Ltd.
Sources
- 1. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. epa.gov [epa.gov]
- 4. axonator.com [axonator.com]
- 5. youtube.com [youtube.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. acewaste.com.au [acewaste.com.au]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-(p-tolyl)piperazine
This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-1-(p-tolyl)piperazine. As a substituted piperazine, this compound warrants a cautious approach, grounded in an understanding of its potential hazards. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, ensuring both personal protection and experimental integrity. Our guidance is built on the foundational principles of risk mitigation, drawing from established safety data for structurally analogous compounds.
Hazard Profile Analysis: Understanding the "Why"
While specific toxicological data for this compound is limited, its core structure, the piperazine ring, and related analogues like 2-Methylpiperazine, provide a strong basis for hazard assessment. The primary threats are rooted in its chemical nature as a flammable, corrosive, and sensitizing amine.
-
Corrosivity: Piperazine derivatives are known to be highly corrosive. Direct contact can cause severe chemical burns to the skin and serious, potentially irreversible damage to the eyes.[1] Ingestion can lead to chemical burns within the oral cavity and gastrointestinal tract.[1] This corrosive nature is the primary driver for mandating robust skin and eye protection.
-
Flammability: The compound is classified as a flammable solid.[1] Therefore, all handling procedures must be conducted away from ignition sources such as heat, sparks, or open flames.[2] Proper grounding of equipment is necessary to prevent static discharge.
-
Sensitization: A significant and often underestimated risk is sensitization. Repeated exposure to piperazines, even at low levels, can lead to allergic reactions of the skin (contact dermatitis) and respiratory system (asthma-like symptoms).[1][2][3] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe reaction. This necessitates diligent prevention of all personal contact, including inhalation of dust or vapors.[4]
-
Systemic Effects: High levels of exposure to piperazines through skin absorption or inhalation may produce neurotoxic effects, including weakness, blurred vision, tremors, and seizures.[1] Furthermore, some piperazine compounds are suspected of damaging fertility or the unborn child.[2][3]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not a checklist but a comprehensive system designed to shield you from the identified hazards. The hierarchy of controls dictates that engineering controls should be the first line of defense, supplemented by appropriate PPE.
Primary Containment: Engineering Controls
Before any PPE is selected, ensure the primary working environment is optimized for safety.
-
Chemical Fume Hood: All weighing, transferring, and handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.[3]
-
Safety Equipment: An eyewash station and an emergency safety shower must be immediately accessible in the work area.[4][5]
Dermal Protection: Preventing Corrosive Burns and Sensitization
-
Gloves: Double-gloving is strongly recommended to provide a fail-safe barrier. Given the corrosive nature of this amine, selecting the correct glove material is critical. While specific breakthrough data for this compound is not available, general guidance for corrosive amines and piperazines provides a strong starting point.
| Glove Material | Protection Level | Key Considerations | Source |
| Nitrile (NBR) | Good | Provides good resistance to a range of chemicals. Ensure a minimum thickness of >0.11 mm. | [6] |
| Neoprene | Excellent | Often recommended for amines and corrosive substances. | [7] |
| PVC | Acceptable | Mentioned for piperazine, but may offer less dexterity. | [4] |
| Latex | Not Recommended | Poor chemical resistance and can cause allergic reactions. |
Crucial Glove Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[4]
-
Protective Clothing: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashing, supplement this with a chemically resistant apron (e.g., PVC).[4] Full-body suits should be considered for large-scale operations or spill cleanup.[4] All protective clothing should be removed before leaving the laboratory.[7]
Eye and Face Protection: Shielding Against Irreversible Damage
-
Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear snug-fitting, indirectly vented chemical safety goggles to protect against dust, splashes, and vapors.[5]
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full face shield must be worn in addition to chemical safety goggles.[1][7] The face shield provides a secondary barrier protecting the entire face from direct contact.
Respiratory Protection: The Final Safeguard
When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required for routine small-scale handling. However, it becomes essential in specific scenarios:
-
Spill Cleanup: For any significant spill, a NIOSH-approved respirator is required.
-
Engineering Control Failure: If a fume hood malfunctions or is unavailable.
-
High-Energy Operations: During procedures like sonication or milling that could generate aerosols.
Recommended Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (for dust) or an organic vapor cartridge, or a supplied-air respirator for higher concentrations or emergencies.[7]
Operational Workflow for Safe Handling
A disciplined, step-by-step approach is the key to minimizing risk. The following workflow integrates the PPE protocol into the practical handling of the chemical.
Caption: Workflow for the safe handling of this compound.
Preparation and PPE Donning
-
Review Hazards: Before starting, briefly review the hazards and emergency procedures.
-
Prepare Workspace: Ensure the fume hood is operational and the work area is clear of clutter.
-
Don PPE: Don protective gear in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves (don the outer pair last).
Spill Management
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Use a non-sparking tool (e.g., plastic scoop) to collect the solid material.[1]
-
Place the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
Decontamination and PPE Doffing
The doffing sequence is critical to prevent transferring contamination from the PPE to your skin.
-
Outer Gloves: Remove the outer pair of gloves first.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you do so.
-
Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Immediately wash your hands with soap and water for at least 20 seconds.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Unused chemical, contaminated gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Empty Containers: Puncture empty containers to prevent reuse.[1]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1] Consult your EHS department for specific institutional procedures.
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the reasoning behind each step, and handle this chemical with the respect its hazardous nature demands.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methyl-1-(3-methylphenyl)piperazine. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
